Product packaging for 1-Hexadecen-3-one(Cat. No.:CAS No. 42459-63-2)

1-Hexadecen-3-one

Cat. No.: B15471188
CAS No.: 42459-63-2
M. Wt: 238.41 g/mol
InChI Key: VKZGZMNKJFNRAV-UHFFFAOYSA-N
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Description

1-Hexadecen-3-one is a high-value organic compound with the molecular formula C16H30O and a molecular weight of 238.41 g/mol . It is identified as a semiochemical, meaning it is used in the chemical communication systems of various species . This specific ketone is of significant interest in fields such as chemical ecology, entomology, and pest management research, where it is studied for its potential role in influencing insect behavior . Researchers utilize this compound in applications ranging from the development of environmentally friendly insect monitoring systems to fundamental studies on olfactory signaling and interspecies interactions. The compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Proper storage conditions and handling procedures in a controlled, inert atmosphere are recommended to maintain the compound's stability and purity, as its reactivity may lead to surface oxidation upon exposure to air .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O B15471188 1-Hexadecen-3-one CAS No. 42459-63-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42459-63-2

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

hexadec-1-en-3-one

InChI

InChI=1S/C16H30O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)4-2/h4H,2-3,5-15H2,1H3

InChI Key

VKZGZMNKJFNRAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)C=C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 1-Hexadecen-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 1-hexadecen-3-one is scarce in publicly available scientific literature. Therefore, this guide has been compiled by leveraging established principles of organic chemistry and extrapolating data from structurally analogous compounds, primarily other α,β-unsaturated ketones. The information presented herein is intended for research and development purposes and should be used as a theoretical reference pending empirical validation.

Introduction

This compound is an organic compound classified as an α,β-unsaturated ketone, also known as an enone. Its structure features a sixteen-carbon aliphatic chain with a ketone functional group at the third carbon and a carbon-carbon double bond between the first and second carbons. This conjugated system of a double bond and a carbonyl group is a key structural motif that dictates the molecule's reactivity and physical properties.[1] Enones are versatile intermediates in organic synthesis and are found in various biologically active molecules.[2] This document provides a comprehensive overview of the predicted fundamental properties of this compound, including its physicochemical characteristics, potential synthetic routes, spectroscopic signature, and plausible biological activities.

Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. These values are predicted based on its chemical structure and by comparison with similar long-chain aliphatic ketones and enones.

PropertyPredicted ValueNotes
Molecular Formula C₁₆H₃₀O
Molecular Weight 238.41 g/mol
Appearance Colorless to pale yellow liquidBased on similar long-chain ketones.
Boiling Point ~300-320 °CEstimated based on the boiling point of analogous C16 compounds.
Melting Point < 25 °CExpected to be a liquid at room temperature.
Density ~0.85 g/cm³Based on the density of similar aliphatic ketones.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone)Typical for long-chain hydrocarbons with a polar functional group.
LogP (Octanol-Water Partition Coefficient) ~6-7Estimated based on its long aliphatic chain.

Synthesis and Reactivity

While specific synthetic procedures for this compound are not documented, several general methods for the synthesis of α,β-unsaturated ketones are applicable.[3][4]

General Synthetic Approaches
  • Aldol (B89426) Condensation: A common method for forming α,β-unsaturated ketones is the aldol condensation of an aldehyde and a ketone.[5] For this compound, this would involve the reaction of formaldehyde (B43269) with 2-pentadecanone, followed by dehydration.

  • Oxidation of Allylic Alcohols: The corresponding allylic alcohol, 1-hexadecen-3-ol, can be oxidized to the enone using a variety of oxidizing agents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).

  • Saegusa-Ito Oxidation: The Saegusa-Ito oxidation of a silyl (B83357) enol ether of a saturated ketone is a modern and efficient method for introducing α,β-unsaturation.

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the enone system. Nucleophilic attack can occur at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition).[1][6][7]

  • 1,2-Addition: Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the carbonyl carbon directly.

  • 1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, such as cuprates, enamines, and thiols, preferentially add to the β-carbon.[3][7] This is a widely used reaction in organic synthesis for the formation of new carbon-carbon bonds.[7]

  • Hydrogenation: The double bond and the carbonyl group can be reduced. Catalytic hydrogenation can reduce both functionalities, while specific reagents can be used for selective reduction of either the C=C or C=O bond.[1]

Spectroscopic Characterization

The spectroscopic data for this compound can be predicted based on the characteristic signals of α,β-unsaturated ketones.

Spectroscopic TechniquePredicted Key Features
Infrared (IR) Spectroscopy - C=O stretch: ~1670-1690 cm⁻¹ (lower frequency than saturated ketones due to conjugation) - C=C stretch: ~1620-1640 cm⁻¹ - =C-H stretch (vinyl): ~3010-3100 cm⁻¹ - C-H stretch (aliphatic): ~2850-2960 cm⁻¹
¹H NMR Spectroscopy - Vinyl protons (H-1 and H-2): δ ~5.8-6.4 ppm (complex splitting pattern) - α-protons (adjacent to C=O, if any on the other side): δ ~2.5 ppm - Protons on the long alkyl chain: δ ~0.8-1.6 ppm (methyl triplet around 0.9 ppm, methylene (B1212753) multiplets)
¹³C NMR Spectroscopy - Carbonyl carbon (C-3): δ ~198-200 ppm - β-carbon of the double bond (C-1): δ ~128 ppm - α-carbon of the double bond (C-2): δ ~137 ppm - Carbons of the alkyl chain: δ ~14-40 ppm
Mass Spectrometry (MS) - Molecular ion peak (M⁺): m/z = 238 - Fragmentation patterns would likely involve cleavage of the alkyl chain.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the α,β-unsaturated ketone moiety is a known Michael acceptor and can react with biological nucleophiles such as the thiol groups of cysteine residues in proteins.[2] This reactivity is the basis for the biological activity of many natural products and synthetic compounds. Long-chain aliphatic compounds can also interact with cell membranes and various cellular receptors.

Potential areas of biological relevance include:

  • Antimicrobial and Antifungal Activity: Many α,β-unsaturated ketones exhibit antimicrobial properties by reacting with essential enzymes in microorganisms.

  • Enzyme Inhibition: The electrophilic nature of the enone could lead to the inhibition of various enzymes through covalent modification.

  • Cytotoxic and Anti-cancer Activity: Some enones show cytotoxic effects against cancer cell lines, often by inducing oxidative stress or inhibiting key signaling pathways.

Visualizations

General Synthesis of an α,β-Unsaturated Ketone via Aldol Condensation

Aldol_Condensation Aldehyde Aldehyde Enolate Enolate Intermediate Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Aldehyde->Aldol_Adduct Nucleophilic Attack Ketone Ketone Base Base Ketone->Base Base->Enolate Deprotonation Enolate->Aldol_Adduct Nucleophilic Attack Dehydration Dehydration (-H₂O) Aldol_Adduct->Dehydration Enone α,β-Unsaturated Ketone (Enone) Dehydration->Enone Enone_Reactivity Enone α,β-Unsaturated Ketone (e.g., this compound) Addition_12 1,2-Addition Product (Allylic Alcohol) Enone->Addition_12 1,2-Addition Addition_14 1,4-Conjugate Addition Product (Saturated Ketone with Nu at β-position) Enone->Addition_14 1,4-Conjugate Addition (Michael Addition) Hard_Nu Hard Nucleophile (e.g., Grignard, Organolithium) Hard_Nu->Addition_12 Soft_Nu Soft Nucleophile (e.g., Cuprate, Thiol) Soft_Nu->Addition_14

References

Unveiling the Enigmatic 1-Hexadecen-3-one: A Technical Guide to its Putative Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current scientific understanding of the natural occurrence and potential sources of the α,β-unsaturated ketone, 1-Hexadecen-3-one. While direct evidence for the presence of this specific molecule in nature is currently scarce, this document synthesizes information on structurally related compounds and their biosynthetic pathways to provide a foundational resource for future research and discovery. We explore its likely origins in the plant kingdom, potential presence in other organisms, and the experimental methodologies required for its isolation and characterization.

Hypothesized Natural Occurrence and Sources

Direct identification of this compound in natural sources remains to be definitively reported in peer-reviewed literature. However, the existence of structurally similar long-chain ketones and their precursors in various organisms suggests plausible sources.

Plant Kingdom: The primary hypothesized source of long-chain ketones is the cuticular wax of terrestrial plants.[1][2] Cuticular waxes are complex mixtures of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, and ketones.[1][2] These compounds are crucial for protecting the plant against environmental stressors. The biosynthesis of these wax components originates from C16 and C18 fatty acid precursors, which are elongated and subsequently modified.[2][3] Given that C16 fatty acids are ubiquitous in plants, the enzymatic machinery for desaturation and oxidation could potentially lead to the formation of this compound.

Marine Organisms: Marine environments are a rich source of unique lipid structures. While research has identified a polyunsaturated C18 vinyl ketone, 1,6Z,9Z,12Z,15Z-octadecapentaen-3-one, from an Australian marine sponge of the genus Callyspongia, the presence of simpler C16 analogues is yet to be confirmed. The existence of this more complex vinyl ketone suggests that the biosynthetic pathways for producing such structures are present in marine invertebrates.

Insects: Insects utilize a diverse array of long-chain hydrocarbons and their derivatives as cuticular components and semiochemicals, including pheromones. For instance, a C16 unsaturated aldehyde serves as a major component of the sex pheromone of the tobacco budworm moth, Heliothis virescens.[4] The metabolic pathways that produce these aldehydes could potentially be adapted to generate the corresponding ketone.

Proposed Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is likely to originate from the well-established pathway for very-long-chain fatty acid (VLCFA) synthesis and subsequent modification. This proposed pathway involves a series of enzymatic steps primarily located in the endoplasmic reticulum.[1][5]

The initial precursor is a C16 fatty acid, palmitic acid (16:0), which is synthesized in the plastids.[5] Following its export to the cytoplasm and activation to Palmitoyl-CoA, a desaturase would introduce a double bond to yield a monounsaturated C16 fatty acyl-CoA. This unsaturated precursor would then undergo a series of modifications. The alkane-forming pathway in cuticular wax biosynthesis involves the reduction of the fatty acyl-CoA to an aldehyde, followed by decarbonylation to an alkane.[2] For the formation of a ketone, an alternative pathway involving hydroxylation at the C-3 position followed by oxidation by a dehydrogenase is proposed.

Below is a diagram illustrating the putative biosynthetic pathway for this compound from Palmitoyl-CoA.

Biosynthesis of this compound cluster_ER Endoplasmic Reticulum cluster_plastid Plastid palmitoyl_coa Palmitoyl-CoA (16:0) hexadecenoyl_coa Hexadecenoyl-CoA palmitoyl_coa->hexadecenoyl_coa Desaturase hydroxy_hexadecenoyl_coa 3-Hydroxy-1-hexadecenoyl-CoA hexadecenoyl_coa->hydroxy_hexadecenoyl_coa Hydroxylase hexadecenone This compound hydroxy_hexadecenoyl_coa->hexadecenone Dehydrogenase fas Fatty Acid Synthase (FAS) palmitic_acid Palmitic Acid fas->palmitic_acid palmitic_acid->palmitoyl_coa Activation (Cytoplasm)

Caption: Putative biosynthetic pathway of this compound in plants.

Quantitative Data on Related Long-Chain Ketones

As there is no available quantitative data for this compound in natural sources, the following table summarizes the abundance of a related long-chain fatty acid precursor, palmitic acid, in the cuticular waxes of selected plant species. This provides context for the potential precursor availability for the biosynthesis of C16 ketones.

Plant SpeciesPrecursor (Palmitic Acid, 16:0) Concentration in Cuticular WaxReference
Arabidopsis thaliana~2% of total fatty acids-
Brassica oleracea (Cabbage)Variable, typically a minor component-
Triticum aestivum (Wheat)Present in leaf and stem waxes-

Note: The concentrations of fatty acids in cuticular waxes can vary significantly depending on the plant species, developmental stage, and environmental conditions. The data presented is a general representation.

Experimental Protocols for Isolation and Identification

The search for and characterization of this compound in natural sources would require a systematic experimental approach. The following protocol outlines a general workflow for the extraction, fractionation, and analysis of long-chain lipid compounds from plant material, which can be adapted for marine organisms and insects.

4.1. Sample Preparation and Extraction

  • Source Material Collection: Collect fresh plant leaves, marine invertebrate tissue, or insect cuticles.

  • Surface Wax Extraction (for plants): Immerse the intact leaves in a non-polar solvent such as hexane (B92381) or chloroform (B151607) for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes without extracting internal lipids.

  • Total Lipid Extraction (for marine organisms and insects): Homogenize the tissue sample and perform a solvent extraction using a chloroform:methanol mixture (e.g., 2:1 v/v).

  • Solvent Removal: Evaporate the solvent from the extract under reduced pressure (e.g., using a rotary evaporator) to obtain the crude lipid extract.

4.2. Fractionation of the Crude Extract

  • Solid-Phase Extraction (SPE): Use a silica (B1680970) gel-based SPE cartridge to separate the crude extract into different lipid classes based on polarity. Elute with a series of solvents of increasing polarity, for example:

    • Hexane (to elute non-polar hydrocarbons).

    • Hexane:diethyl ether mixtures (to elute esters and ketones).

    • Dichloromethane:methanol mixtures (to elute more polar lipids).

  • Column Chromatography: For larger quantities, perform column chromatography on silica gel with a similar gradient of solvents.

4.3. Identification and Quantification

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatize the fractions containing potential ketones with a reagent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to improve chromatographic properties and detection sensitivity.

    • Analyze the derivatized sample on a GC-MS system equipped with a non-polar or medium-polarity capillary column.

    • Identify compounds based on their mass spectra and retention times compared to authentic standards, if available.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Analyze the underivatized fractions using reverse-phase LC coupled to a mass spectrometer with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

    • This technique is particularly useful for thermally labile or less volatile compounds.

The following diagram illustrates a generalized experimental workflow for the isolation and identification of this compound.

Experimental Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_analysis Analysis start Natural Source (e.g., Plant Leaves) extraction Solvent Extraction (e.g., Hexane Dip) start->extraction crude_extract Crude Lipid Extract extraction->crude_extract spe Solid-Phase Extraction (Silica Gel) crude_extract->spe fractions Lipid Fractions (Varying Polarity) spe->fractions derivatization Derivatization (Optional) fractions->derivatization lcms LC-MS Analysis fractions->lcms gcms GC-MS Analysis derivatization->gcms identification Identification and Quantification gcms->identification lcms->identification Signaling Pathway Interaction uk α,β-Unsaturated Ketone (e.g., this compound) protein Cellular Protein (with Cysteine residue) uk->protein Michael Addition adduct Protein-Ketone Adduct protein->adduct response Downstream Biological Response adduct->response Altered Protein Function

References

Spectroscopic Profile of 1-Hexadecen-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 1-Hexadecen-3-one, an unsaturated ketone. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents predicted values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with structurally analogous compounds. This document also outlines generalized experimental protocols for obtaining such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of similar long-chain unsaturated ketones and foundational spectroscopic theory.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~6.80dd1HH-2
~6.15dd1HH-1 (trans to H-2)
~5.90dd1HH-1 (cis to H-2)
~2.55t2HH-4
~1.55quint2HH-5
~1.25m20HH-6 to H-15
~0.88t3HH-16

dd = doublet of doublets, t = triplet, quint = quintet, m = multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

(Solvent: CDCl₃)

Chemical Shift (δ) (ppm)Assignment
~200.5C-3 (C=O)
~136.0C-2 (=CH)
~128.0C-1 (=CH₂)
~40.5C-4
~31.9C-14
~29.6C-6 to C-13 (multiple peaks)
~29.3C-5
~22.7C-15
~14.1C-16
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3080Medium=C-H Stretch (vinyl)
2925, 2855StrongC-H Stretch (alkane)
~1685StrongC=O Stretch (α,β-unsaturated ketone)[1]
~1630MediumC=C Stretch (alkene)
~1465MediumC-H Bend (alkane)
~990, ~910Medium=C-H Bend (vinyl out-of-plane)
Table 4: Predicted Key Fragments in Mass Spectrometry (Electron Ionization)
m/zProposed Fragment
238[M]⁺ (Molecular Ion)
195[M - C₃H₇]⁺
113[M - C₉H₁₉]⁺
99[C₆H₁₁O]⁺
85[C₅H₉O]⁺
71[C₄H₇O]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should contain a reference standard, typically tetramethylsilane (B1202638) (TMS).

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.[2] Other experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[3] Gently press the plates together to form a thin, uniform film.

  • Instrumentation: Mount the salt plates in the sample holder of an FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of the clean, empty salt plates. Then, run the spectrum of the sample. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). For direct infusion, a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is prepared.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[4]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic identification of an unknown organic compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups (C=O, C=C) IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Molecular Weight & Formula MS->MS_Data Structure Final Structure of this compound IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide to the Solubility and Stability Profile of 1-Hexadecen-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecen-3-one is an organic compound featuring a sixteen-carbon aliphatic chain with a ketone functional group and a carbon-carbon double bond in conjugation with the carbonyl group. This α,β-unsaturated ketone structure dictates its physicochemical properties, influencing its solubility in various media and its stability under different environmental conditions. Understanding this profile is crucial for its application in research, particularly in drug development where bioavailability, formulation, and shelf-life are critical parameters.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented below. These are calculated estimations and should be confirmed by experimental data.

PropertyPredicted ValueSource
Molecular FormulaC₁₆H₃₀OPubChem[1]
Molecular Weight238.41 g/mol PubChem[1]
XLogP36.8PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]

Solubility Profile

The solubility of a compound is a critical factor in its biological activity and formulation development. Based on its long aliphatic chain and the presence of a polar ketone group, this compound is expected to be a hydrophobic compound.

General Principles:

  • Water Solubility: Long-chain ketones exhibit very low solubility in water. The hydrophobic nature of the sixteen-carbon chain will dominate, making this compound practically insoluble in aqueous solutions. The solubility of aldehydes and ketones in water decreases as the carbon chain length increases.[2][3]

  • Organic Solvent Solubility: It is anticipated to be soluble in a range of non-polar and polar aprotic organic solvents. This is a common characteristic of long-chain methyl alkyl ketones.[4][5]

Predicted Solubility in Various Solvents:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolInsoluble to Sparingly SolubleThe long hydrophobic carbon chain outweighs the polarity of the ketone group. Solubility in alcohols will be higher than in water.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)SolubleThese solvents can interact with the polar ketone group without the energetic penalty of disrupting a strong hydrogen-bonding network.
Non-Polar Hexane, Toluene, Diethyl EtherSolubleThe long aliphatic chain will readily interact with non-polar solvents through van der Waals forces.

Stability Profile

The stability of this compound is influenced by its α,β-unsaturated ketone functionality, which is susceptible to various degradation pathways.

Chemical Stability

The conjugated system of an α,β-unsaturated ketone imparts some stability; however, the electrophilic nature of the β-carbon makes it a target for nucleophilic attack. This is a common reactivity pattern for this class of compounds.

Potential Degradation Pathways:

  • Michael Addition: Nucleophiles can add to the β-carbon of the α,β-unsaturated system. This is a common reaction for this class of compounds and can lead to the formation of various adducts, effectively degrading the parent compound.

  • Polymerization: α,β-unsaturated carbonyl compounds can be prone to polymerization, especially under certain conditions of heat, light, or in the presence of initiators.

  • Oxidation: While ketones are generally more resistant to oxidation than aldehydes, strong oxidizing agents can cleave the carbon-carbon bonds. The double bond also presents a site for oxidative cleavage.

  • Photochemical Reactions: Unsaturated ketones can undergo various photochemical reactions upon exposure to light, including [2+2] cycloadditions and rearrangements.[6]

Influence of Environmental Factors
  • pH: The stability of ketones can be influenced by pH. In highly acidic or basic conditions, enol or enolate formation is catalyzed, which can lead to subsequent reactions and degradation. For instance, some ketone bodies exhibit modified production rates in response to changes in systemic pH.[7][8]

  • Temperature: Elevated temperatures are expected to accelerate degradation reactions, following the general principles of chemical kinetics. Thermal degradation can lead to complex mixtures of breakdown products.

  • Light: As with many unsaturated organic compounds, this compound is likely to be sensitive to light. Photostability studies are crucial to determine its susceptibility to photodegradation.

Experimental Protocols

For a comprehensive understanding of the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

Method 1: Shake-Flask Method (for Aqueous and Organic Solvents)

This is a standard method for determining the thermodynamic solubility of a compound.

  • Preparation: Prepare saturated solutions of this compound in the selected solvents (e.g., water, ethanol, hexane, DMSO) by adding an excess amount of the compound to each solvent in sealed flasks.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the solutions to stand undisturbed to allow the undissolved solute to settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the excess solid/liquid.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Method 2: Potentiometric Titration (for Ionizable Compounds)

While this compound is not expected to be significantly ionizable, this method is useful for compounds with acidic or basic functional groups.

Stability Testing

A systematic approach to stability testing should be employed, following guidelines such as those from the International Council for Harmonisation (ICH).[9][10]

Forced Degradation Studies:

These studies are designed to identify potential degradation products and pathways.

  • Acid/Base Hydrolysis: Treat solutions of this compound in an appropriate solvent with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at elevated temperatures (e.g., 60-80 °C).

  • Oxidation: Expose a solution of the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

  • Thermal Degradation: Store the solid compound and its solutions at elevated temperatures (e.g., 60°C, 80°C) and controlled humidity.

  • Photostability: Expose the solid compound and its solutions to a light source capable of emitting both UV and visible light (e.g., a xenon lamp) according to ICH Q1B guidelines. Protect control samples from light.

  • Analysis: At specified time points, analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradants.

Workflow for Forced Degradation Study:

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A This compound (Solid and Solution) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 80°C) A->E F Photolytic (ICH Q1B) A->F G Stability-Indicating HPLC B->G C->G D->G E->G F->G H LC-MS for Degradant Identification G->H I Degradation Profile G->I J Identification of Degradation Products H->J K Elucidation of Degradation Pathways J->K

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathways and Logical Relationships

Due to the lack of specific biological data for this compound, a signaling pathway diagram cannot be provided at this time. However, a logical diagram illustrating the general reactivity of α,β-unsaturated ketones is presented below.

General Reaction Pathway of α,β-Unsaturated Ketones:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate cluster_3 Product A α,β-Unsaturated Ketone (e.g., this compound) C Michael Addition (1,4-Conjugate Addition) A->C B Nucleophile (Nu⁻) B->C D Enolate Intermediate C->D E β-Substituted Ketone D->E Protonation

Caption: General reaction pathway for the Michael addition to an α,β-unsaturated ketone.

Conclusion

While specific experimental data for this compound is currently limited, a robust solubility and stability profile can be inferred from the well-understood chemistry of α,β-unsaturated and long-chain ketones. It is predicted to be a hydrophobic compound with good solubility in organic solvents and poor solubility in water. Its stability is likely to be influenced by its susceptibility to nucleophilic attack, particularly Michael addition, and potential degradation under harsh pH, temperature, and light conditions. The experimental protocols outlined in this guide provide a clear path for the empirical determination of these critical parameters, which is essential for the successful application of this compound in research and development.

References

An In-depth Technical Guide to the Putative Biosynthesis of 1-Hexadecen-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The complete biosynthetic pathway for 1-Hexadecen-3-one has not been definitively established in the scientific literature. This document presents a hypothetical pathway based on known enzymatic reactions in fatty acid metabolism. The proposed pathway, enzymes, and associated data are intended to serve as a guide for researchers and are constructed from general principles of biochemistry.

Introduction

This compound is an unsaturated ketone that may play a role in chemical signaling or as an intermediate in metabolic pathways in various organisms. Its biosynthesis is likely derived from the ubiquitous C16 fatty acid, palmitic acid, through a series of enzymatic modifications. This guide outlines a plausible biosynthetic route, details the classes of enzymes potentially involved, provides hypothetical quantitative data, and describes relevant experimental protocols for pathway elucidation.

Proposed Biosynthetic Pathway

The conversion of a saturated fatty acid like palmitoyl-CoA to an unsaturated ketone such as this compound likely involves a sequence of desaturation, hydration, and oxidation reactions. The following pathway is proposed as a working hypothesis for the biosynthesis of this compound from Palmitoyl-CoA.

Hypothesized Biosynthesis of this compound

G cluster_0 Mitochondria / Endoplasmic Reticulum A Palmitoyl-CoA (16:0) B Trans-Δ2-Hexadecenoyl-CoA A->B Acyl-CoA Desaturase (Hypothetical Δ1-Desaturase) or part of β-oxidation reversal C 3-Hydroxyhexadecanoyl-CoA B->C Enoyl-CoA Hydratase D 3-Oxohexadecanoyl-CoA C->D 3-Hydroxyacyl-CoA Dehydrogenase E This compound D->E Decarboxylase / Thioesterase (Hypothetical)

Caption: A hypothesized biosynthetic pathway for this compound starting from Palmitoyl-CoA.

Enzymes in the Hypothesized Pathway

The proposed pathway relies on several key enzyme families that are well-characterized in the context of fatty acid metabolism.

  • Acyl-CoA Desaturase: These enzymes introduce double bonds into fatty acyl-CoA chains. While Δ9- and Δ6-desaturases are common for creating unsaturated fatty acids from palmitic acid, the formation of a double bond at the C1-C2 position to initiate this specific pathway would require a novel or specialized desaturase. Alternatively, this intermediate could be formed through a partial reversal of the β-oxidation pathway.

  • Enoyl-CoA Hydratase: This enzyme catalyzes the stereospecific addition of water across the double bond of a trans-2-enoyl-CoA to form a 3-hydroxyacyl-CoA. These enzymes are a key component of the fatty acid β-oxidation pathway and are known to act on substrates of varying chain lengths, including C16.[1]

  • 3-Hydroxyacyl-CoA Dehydrogenase: This NAD⁺-dependent enzyme oxidizes the hydroxyl group at the C3 position of 3-hydroxyacyl-CoA to a keto group, forming 3-oxoacyl-CoA. This is another fundamental step in β-oxidation. Long-chain specific dehydrogenases are known to exist.[2]

  • Decarboxylase / Thioesterase (Hypothetical): The final step, the conversion of 3-Oxohexadecanoyl-CoA to this compound, would likely involve the removal of the CoA thioester and potentially a decarboxylation event. The specific enzyme for this transformation is purely hypothetical and would require experimental identification.

Quantitative Data for Pathway Enzymes

The following table summarizes representative quantitative data for the enzyme families implicated in the hypothesized pathway. It is important to note that these values are not specific to the biosynthesis of this compound but are derived from studies on analogous reactions in fatty acid metabolism.

Enzyme ClassSubstrate ExampleOrganism Source (Example)K_m (μM)V_max (U/mg)Optimal pHOptimal Temp (°C)
Acyl-CoA DesaturaseStearoyl-CoA (18:0)Rat Liver5 - 150.1 - 0.57.0 - 7.530 - 37
Enoyl-CoA HydrataseCrotonyl-CoA (4:1)Bovine Liver20 - 10050 - 2007.5 - 8.525 - 40
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxybutyryl-CoAPig Heart50 - 20010 - 508.0 - 9.530 - 45

Data are compiled from various enzymology resources and should be considered illustrative.

Experimental Protocols

Researchers aiming to validate this hypothetical pathway and characterize the involved enzymes would employ a variety of biochemical and molecular biology techniques.

1. Enzyme Assays

  • Acyl-CoA Desaturase Assay:

    • Substrate: Radiolabeled ([¹⁴C] or [³H]) Palmitoyl-CoA.

    • Reaction Mixture: Prepare a reaction buffer containing the enzyme source (e.g., microsomal fraction), the radiolabeled substrate, and required cofactors (O₂, NADH or NADPH, and cytochrome b₅).

    • Incubation: Incubate at the optimal temperature for a defined period.

    • Extraction: Stop the reaction and saponify the fatty acids. Extract the fatty acids.

    • Analysis: Separate the saturated and unsaturated fatty acids using argentation thin-layer chromatography (Ag-TLC) or HPLC. Quantify the radioactivity in the unsaturated fatty acid product to determine enzyme activity.

  • Enoyl-CoA Hydratase Assay (Spectrophotometric):

    • Substrate: Trans-2-Hexadecenoyl-CoA.

    • Reaction Mixture: Prepare a cuvette with buffer at the optimal pH containing the purified enzyme.

    • Initiation: Add the substrate to the cuvette.

    • Measurement: Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate. The rate of absorbance decrease is proportional to the enzyme activity.

  • 3-Hydroxyacyl-CoA Dehydrogenase Assay (Spectrophotometric):

    • Substrate: 3-Hydroxyhexadecanoyl-CoA.

    • Reaction Mixture: In a cuvette, combine a buffer at the optimal pH with the enzyme source and NAD⁺.

    • Initiation: Add the substrate to start the reaction.

    • Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH. The rate of NADH formation is directly proportional to the enzyme's activity.

2. Gene Identification and Expression

  • Homology Screening: Use the protein sequences of known desaturases, hydratases, and dehydrogenases to search genomic and transcriptomic databases of the organism of interest for homologous genes.

  • Heterologous Expression: Clone the candidate genes into an expression vector (e.g., in E. coli or yeast).

  • Protein Purification: Overexpress the recombinant protein and purify it using affinity chromatography (e.g., His-tag).

  • Functional Characterization: Use the purified recombinant enzyme in the assays described above to confirm its activity with the hypothesized substrates.

Experimental Workflow for Pathway Elucidation

G cluster_workflow Workflow for Identifying Biosynthetic Pathway A Isotopic Labeling Studies (e.g., with ¹³C-Palmitate) B Metabolite Extraction and Analysis (GC-MS, LC-MS) A->B C Identification of Labeled Intermediates B->C G Pathway Reconstruction C->G D Transcriptomic/Proteomic Analysis (Identify candidate enzymes) E Gene Cloning and Heterologous Expression D->E F In Vitro Enzyme Assays with Purified Protein E->F F->G

Caption: A general experimental workflow for the elucidation of a metabolic pathway.

Conclusion

The biosynthesis of this compound is an intriguing area for research, likely rooted in the well-understood principles of fatty acid metabolism. The hypothetical pathway presented here, involving Acyl-CoA Desaturase, Enoyl-CoA Hydratase, and 3-Hydroxyacyl-CoA Dehydrogenase, provides a solid foundation for future experimental investigation. For researchers and drug development professionals, understanding such pathways can open avenues for the discovery of novel bioactive molecules and the development of new therapeutic agents that target these metabolic routes. The protocols and workflows outlined in this guide offer a systematic approach to unraveling this and other novel biosynthetic pathways.

References

The Discovery and Isolation of 1-Hexadecen-3-one from Natural Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecen-3-one is an unsaturated aliphatic ketone that has been identified in a select number of natural sources. As an α,β-unsaturated ketone, it belongs to a class of compounds known for their biological reactivity, primarily due to the electrophilic nature of the β-carbon, which makes them susceptible to Michael addition reactions with nucleophilic biological macromolecules. This reactivity is the basis for the potential bioactivities of many compounds in this class, including cytotoxic and anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from natural products, with a focus on experimental methodologies and potential biological significance.

Discovery and Natural Occurrence

The discovery of this compound in nature is linked to chemical investigations of marine and terrestrial organisms. To date, two primary sources have been identified:

  • Marine Brown Algae: The initial discovery of a closely related compound, (E)-heptadec-3-en-2-one, was reported in the brown alga Caulocystis cephalornithos in 1980.[1] While the originally cited paper mentions a C17 ketone, subsequent reviews of metabolites from this alga refer to the presence of hexadec-1-en-3-one.[2] This suggests a potential structural diversity of long-chain unsaturated ketones within this species.

  • Termite Defense Secretions: this compound has been identified as a component of the defensive secretions of certain soldier termites within the Rhinotermitidae family. These secretions are crucial for protecting the colony from predators and pathogens.

Quantitative Data from Natural Sources

Quantitative data on the yield and purity of this compound from natural sources is scarce in the available literature. However, some studies on termite defense secretions provide relative abundances of this compound in relation to other volatile components.

Natural SourceOrganismCompoundRelative Abundance (%)Analytical Method
Termite Defense SecretionSchedorhinotermes spp.This compoundVaries by speciesGC-MS
Termite Defense SecretionProrhinotermes spp.This compoundVaries by speciesGC-MS

Note: The table above represents a general summary. Specific quantitative yields are highly dependent on the species, collection time, and extraction methodology and are often not reported in absolute terms in initial discovery papers.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and characterization of this compound from its known natural sources. These protocols are based on established methods for the isolation of volatile and semi-volatile compounds from biological matrices.

From Marine Brown Algae (Caulocystis cephalornithos)

This protocol is inferred from standard practices for the extraction of lipophilic compounds from marine algae.

1. Collection and Preparation of Algal Material:

  • Collect fresh Caulocystis cephalornithos and transport it to the laboratory in cooled seawater.

  • Thoroughly wash the algal material with fresh water to remove salts and epiphytes.

  • Freeze-dry the cleaned material to preserve the chemical integrity of the metabolites.

  • Grind the lyophilized algae into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

  • Perform a Soxhlet extraction or maceration of the powdered algal material with a non-polar solvent such as hexane (B92381) or dichloromethane.

  • The extraction should be carried out for a sufficient duration (e.g., 24-48 hours for maceration with periodic solvent changes, or until the extracting solvent runs clear in a Soxhlet apparatus).

  • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude oleoresin.

3. Chromatographic Purification:

  • Subject the crude extract to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually introducing ethyl acetate.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable staining reagent (e.g., vanillin-sulfuric acid).

  • Combine fractions containing the compound of interest based on their TLC profiles.

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to yield pure this compound.

From Termite Defense Secretions (Rhinotermitidae)

This protocol is based on methods for the analysis of volatile compounds from insects.

1. Collection of Termite Soldiers:

  • Collect soldier termites from a colony of a known this compound producing species (e.g., Schedorhinotermes or Prorhinotermes).

  • Carefully separate the soldiers from the workers.

2. Extraction of Defense Secretions:

  • Solvent Extraction: Crush the heads of the soldier termites in a minimal amount of a non-polar solvent like hexane. The frontal gland, which produces the defensive secretion, is located in the head.

  • Solid-Phase Microextraction (SPME): For analytical purposes, place live or freshly sacrificed soldiers in a sealed vial and expose a SPME fiber to the headspace to adsorb the volatile compounds.

3. Analysis and Purification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the hexane extract or the desorbed compounds from the SPME fiber by GC-MS to confirm the presence and determine the relative abundance of this compound.

  • Preparative Gas Chromatography (Prep-GC): For isolation of a pure sample, use a preparative GC system with a suitable column and temperature program. Collect the fraction corresponding to the retention time of this compound.

Characterization of this compound

Once isolated, the structure of this compound is confirmed using a combination of spectroscopic techniques.

Spectroscopic MethodExpected Observations
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of C16H30O. Characteristic fragmentation patterns for aliphatic ketones and unsaturated systems will be observed.
Nuclear Magnetic Resonance (NMR) ¹H NMR: Signals corresponding to a vinyl group (protons on a C=C double bond), a methylene (B1212753) group adjacent to a carbonyl, a long aliphatic chain, and a terminal methyl group. ¹³C NMR: Resonances for a carbonyl carbon, two olefinic carbons, and multiple aliphatic carbons.
Infrared (IR) Spectroscopy Characteristic absorption bands for a C=O stretch (conjugated ketone), C=C stretch, and C-H stretches of the aliphatic chain.
Ultraviolet-Visible (UV-Vis) Spectroscopy An absorption maximum corresponding to the π → π* transition of the α,β-unsaturated ketone chromophore.

Biological Activity and Signaling Pathways

Specific biological activity studies on this compound are limited in the publicly available scientific literature. However, as an α,β-unsaturated ketone, its biological effects can be predicted based on the known reactivity of this functional group.

The primary mechanism of action for many α,β-unsaturated ketones is through Michael addition, where the electrophilic β-carbon reacts with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins and glutathione.[3][4][5][6][7] This covalent modification can lead to enzyme inhibition, disruption of protein function, and induction of cellular stress.

Putative Cytotoxic Signaling Pathway

Given the known effects of α,β-unsaturated ketones on cellular systems, a plausible signaling pathway leading to cytotoxicity is the induction of mitochondrial-mediated apoptosis.[3][4]

cytotoxicity_pathway cluster_ros ketone This compound gsh Glutathione (GSH) ketone->gsh Depletion proteins Cellular Proteins (e.g., Keap1, Caspases) ketone->proteins Adduct Formation ros Increased ROS mito_dys Mitochondrial Dysfunction ros->mito_dys bax_bak Bax/Bak Activation mito_dys->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Putative mitochondrial apoptosis pathway induced by this compound.

Experimental Workflow

The overall workflow for the discovery and characterization of this compound from a natural source can be summarized in the following diagram.

experimental_workflow collection Sample Collection (Algae or Termites) prep Sample Preparation (Drying, Grinding) collection->prep extraction Solvent Extraction (Hexane or CH2Cl2) prep->extraction crude Crude Extract extraction->crude chromatography Column Chromatography (Silica Gel) crude->chromatography fractions Fractions chromatography->fractions hplc Preparative HPLC or Prep-GC fractions->hplc pure Pure this compound hplc->pure characterization Structural Characterization (MS, NMR, IR, UV) pure->characterization bioassay Biological Activity Screening pure->bioassay

Caption: General experimental workflow for the isolation of this compound.

Conclusion

This compound is a naturally occurring α,β-unsaturated ketone found in specific marine and terrestrial organisms. Its isolation requires standard natural product chemistry techniques, including solvent extraction and chromatographic purification. While specific data on its biological activity is lacking, its chemical structure suggests a potential for cytotoxicity through Michael addition to cellular nucleophiles, likely leading to the induction of apoptosis. Further research is warranted to fully elucidate the biological roles of this compound in its natural sources and to explore its potential as a lead compound in drug discovery and development. The protocols and information provided in this guide serve as a foundational resource for researchers interested in investigating this and other related natural products.

References

Methodological & Application

Application Note and Protocol for the Synthesis of (E)-4-Hexadecen-3-one via Aldol Condensation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of β-hydroxy carbonyl compounds and their corresponding α,β-unsaturated derivatives. This reaction is of significant interest in the pharmaceutical and fine chemical industries for the synthesis of complex molecules with potential biological activity. This application note provides a detailed protocol for the synthesis of (E)-4-Hexadecen-3-one, a long-chain α,β-unsaturated ketone, via a Claisen-Schmidt condensation, a variation of the crossed aldol condensation. The procedure involves the base-catalyzed reaction of tetradecanal (B130844) and acetone (B3395972). While the requested molecule is "1-Hexadecen-3-one", the synthesis of an α,β-unsaturated ketone like (E)-4-Hexadecen-3-one is a more direct and common outcome of an aldol condensation between a long-chain aldehyde and a simple ketone. Such long-chain ketones are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2]

Reaction Scheme

The synthesis of (E)-4-Hexadecen-3-one proceeds via the base-catalyzed condensation of tetradecanal with acetone, followed by dehydration of the intermediate aldol addition product.

Reactants:

Overall Reaction:

CH₃(CH₂)₁₂CHO + CH₃COCH₃ --(NaOH, Ethanol)--> CH₃(CH₂)₁₂CH=CHCOCH₃ + H₂O

Experimental Protocol

Materials:

  • Tetradecanal (1.00 g, 4.71 mmol)

  • Acetone (0.33 g, 5.65 mmol, 1.2 eq)

  • Sodium Hydroxide (0.28 g, 7.06 mmol, 1.5 eq)

  • 95% Ethanol (10 mL)

  • Deionized Water

  • 5% Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane (B92381)

  • Ethyl Acetate (B1210297)

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tetradecanal (1.00 g, 4.71 mmol) and 95% ethanol (10 mL). Stir the mixture until the aldehyde is fully dissolved.

  • Addition of Acetone: Add acetone (0.33 g, 5.65 mmol) to the solution and continue stirring.

  • Initiation of Condensation: In a separate beaker, dissolve sodium hydroxide (0.28 g, 7.06 mmol) in deionized water (2 mL). Slowly add the NaOH solution dropwise to the stirred reaction mixture over a period of 10 minutes.

  • Reaction: After the addition of the base, stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

  • Workup:

    • Once the reaction is complete, neutralize the mixture by adding 5% HCl dropwise until the pH is approximately 7.

    • Transfer the mixture to a separatory funnel and add deionized water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL), followed by brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate.

Data Presentation

Reactant/Product Molecular Weight ( g/mol ) Amount Used Moles (mmol) Molar Equivalents Theoretical Yield (g) Actual Yield (g) Percent Yield (%)
Tetradecanal212.391.00 g4.711.0---
Acetone58.080.33 g5.651.2---
(E)-4-Hexadecen-3-one252.45---1.19To be determinedTo be determined

Characterization

The purified product, (E)-4-Hexadecen-3-one, should be characterized by the following methods:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry of the double bond.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and alkene (C=C) functional groups.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Tetradecanal in Ethanol B Add Acetone A->B C Add NaOH Solution B->C D Stir at RT for 4h C->D E Neutralize with HCl D->E F Extract with Ethyl Acetate E->F G Wash with NaHCO3 and Brine F->G H Dry over MgSO4 and Concentrate G->H I Recrystallization or Column Chromatography H->I

Caption: Experimental workflow for the synthesis of (E)-4-Hexadecen-3-one.

Application Notes

α,β-Unsaturated ketones are important structural motifs found in many biologically active compounds and serve as versatile intermediates in pharmaceutical synthesis.[3] The long alkyl chain in (E)-4-Hexadecen-3-one imparts lipophilicity, which can be advantageous for drug delivery across cell membranes.

Potential Applications in Drug Development:

  • Anticancer Agents: The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic residues (e.g., cysteine) in proteins. This property can be exploited to design covalent inhibitors of enzymes involved in cancer cell proliferation and survival.

  • Anti-inflammatory Drugs: Certain long-chain unsaturated ketones have shown anti-inflammatory properties by modulating inflammatory signaling pathways.

  • Antimicrobial Agents: The lipophilic nature of the molecule can facilitate its interaction with microbial cell membranes, potentially leading to antimicrobial activity.

signaling_pathway cluster_cell Target Cell Receptor Cell Surface Receptor Kinase Kinase Cascade Receptor->Kinase TF Transcription Factor Kinase->TF Gene Gene Expression (Proliferation, Inflammation) TF->Gene Inhibitor (E)-4-Hexadecen-3-one (Potential Inhibitor) Inhibitor->Kinase

Caption: Hypothetical inhibition of a cellular signaling pathway by (E)-4-Hexadecen-3-one.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of (E)-4-Hexadecen-3-one via a base-catalyzed aldol condensation. The described methodology is robust and can be adapted for the synthesis of other long-chain α,β-unsaturated ketones. The potential applications of these compounds in drug discovery highlight the importance of the aldol condensation in generating valuable molecular scaffolds for the pharmaceutical industry.

References

Application Notes and Protocols: Synthesis of 1-Hexadecen-3-one from Palmitic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, four-step chemical synthesis protocol for the production of 1-hexadecen-3-one, an α,β-unsaturated ketone, starting from the long-chain fatty acid, palmitic acid. The synthesis pathway involves the conversion of palmitic acid to its acid chloride, followed by a selective reduction to the corresponding aldehyde. A subsequent Grignard reaction introduces the vinyl group, and a final oxidation step yields the target enone. This protocol includes detailed experimental procedures, quantitative data for each step, and a visual representation of the synthetic workflow.

Introduction

Long-chain α,β-unsaturated ketones, such as this compound, are valuable intermediates in organic synthesis and may serve as building blocks for various bioactive molecules. The utilization of readily available and renewable long-chain fatty acids like palmitic acid as a starting material presents an economical and sustainable approach to their synthesis. This application note outlines a reliable multi-step synthesis, providing researchers with a practical guide for the laboratory-scale preparation of this compound.

Overall Synthesis Workflow

The synthesis of this compound from palmitic acid is accomplished through a four-step sequence:

  • Chlorination: Conversion of palmitic acid to palmitoyl (B13399708) chloride.

  • Reduction: Selective reduction of palmitoyl chloride to palmitaldehyde.

  • Vinylation: Grignard reaction of palmitaldehyde with vinylmagnesium bromide to yield 1-hexadecen-3-ol.

  • Oxidation: Oxidation of the secondary allylic alcohol to the target α,β-unsaturated ketone, this compound.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Reduction cluster_2 Step 3: Vinylation cluster_3 Step 4: Oxidation palmitic_acid Palmitic Acid palmitoyl_chloride Palmitoyl Chloride palmitic_acid->palmitoyl_chloride Thionyl Chloride (SOCl₂) palmitaldehyde Palmitaldehyde palmitoyl_chloride->palmitaldehyde H₂, Pd/BaSO₄ (Rosenmund Reduction) hexadecenol 1-Hexadecen-3-ol palmitaldehyde->hexadecenol 1. Vinylmagnesium Bromide 2. H₃O⁺ hexadecenone This compound hexadecenol->hexadecenone Dess-Martin Periodinane or Swern Oxidation

Figure 1. Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Palmitoyl Chloride

This procedure details the conversion of palmitic acid to palmitoyl chloride using thionyl chloride.

Materials:

  • Palmitic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add palmitic acid (e.g., 10 mol, 2564 g) and thionyl chloride (e.g., 20 mol, 2379 g).[1]

  • Add a catalytic amount of DMF (e.g., 5 mL).[1]

  • Heat the reaction mixture to 60-75°C and stir for 1.5-2 hours.[1][2]

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude palmitoyl chloride can be used in the next step without further purification or can be purified by vacuum distillation.

ParameterValueReference
Reactant Ratio (Palmitic Acid:Thionyl Chloride)1:2 to 1:4 (mol/mol)[1]
CatalystDMF[1]
Reaction Temperature60-75°C[1][2]
Reaction Time0.5-2 hours[1][2]
Yield ~95% [1][2]
Step 2: Synthesis of Palmitaldehyde (Rosenmund Reduction)

This protocol describes the selective reduction of palmitoyl chloride to palmitaldehyde. The Rosenmund reduction utilizes a poisoned catalyst to prevent over-reduction to the corresponding alcohol.[3]

Materials:

  • Palmitoyl chloride

  • Palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst (Rosenmund catalyst)

  • Catalyst poison (e.g., quinoline-sulfur or thiourea)

  • Anhydrous solvent (e.g., toluene (B28343) or xylene)

  • Hydrogen gas (H₂)

  • Reaction vessel suitable for hydrogenation

Protocol:

  • Dissolve palmitoyl chloride in an anhydrous solvent (e.g., toluene) in the reaction vessel.

  • Add the Rosenmund catalyst (Pd/BaSO₄) and the catalyst poison. The poison is crucial to deactivate the catalyst and prevent further reduction of the aldehyde to an alcohol.[3]

  • Heat the mixture and bubble hydrogen gas through the solution while stirring vigorously.

  • Monitor the reaction progress by techniques such as TLC or GC to determine the point of maximum aldehyde formation.

  • Upon completion, filter the catalyst from the reaction mixture.

  • Remove the solvent under reduced pressure to obtain crude palmitaldehyde, which can be purified by vacuum distillation.

ParameterValueReference
CatalystPalladium on Barium Sulfate (Pd/BaSO₄)[3]
Catalyst PoisonQuinoline-sulfur or Thiourea[3]
SolventAnhydrous Toluene or Xylene
ReactantHydrogen Gas (H₂)[3]
Yield Variable, typically >50% [1]
Step 3: Synthesis of 1-Hexadecen-3-ol

This procedure outlines the addition of a vinyl group to palmitaldehyde using a Grignard reagent to form the secondary allylic alcohol.

Materials:

  • Palmitaldehyde

  • Vinylmagnesium bromide solution (in THF)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

Protocol:

  • Dissolve palmitaldehyde in an anhydrous solvent (e.g., THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the vinylmagnesium bromide solution from a dropping funnel with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-hexadecen-3-ol.

  • The product can be purified by column chromatography on silica (B1680970) gel.

ParameterValue
ReagentVinylmagnesium Bromide
SolventAnhydrous THF or Diethyl Ether
Quenching AgentSaturated Aqueous NH₄Cl
Yield Typically high, >80% (estimated for long-chain aldehydes)
Step 4: Synthesis of this compound (Oxidation)

This section provides two alternative protocols for the oxidation of the secondary allylic alcohol, 1-hexadecen-3-ol, to the final product, this compound. The Dess-Martin periodinane (DMP) oxidation and the Swern oxidation are both mild methods suitable for this transformation, minimizing the risk of over-oxidation.[4][5]

Protocol 4A: Dess-Martin Oxidation

Materials:

Protocol:

  • Dissolve 1-hexadecen-3-ol in dichloromethane.

  • Add Dess-Martin periodinane to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValueReference
Oxidizing AgentDess-Martin Periodinane (DMP)[4]
SolventDichloromethane (DCM)[4]
Reaction TemperatureRoom Temperature[4]
Yield High, typically >90% [6]

Protocol 4B: Swern Oxidation

Materials:

Protocol:

  • In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool to -78°C.

  • Slowly add a solution of DMSO in anhydrous dichloromethane, maintaining the temperature at -78°C.

  • After stirring for a short period, add a solution of 1-hexadecen-3-ol in anhydrous dichloromethane dropwise.

  • Stir the mixture at -78°C for 30-60 minutes.

  • Add triethylamine dropwise, and continue stirring at -78°C for a further 30 minutes before allowing the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValueReference
Oxidizing SystemOxalyl Chloride, DMSO, Triethylamine[5]
SolventAnhydrous Dichloromethane (DCM)[5]
Reaction Temperature-78°C to Room Temperature[5]
Yield High, typically >90% [7]

Logical Relationship of Oxidation Protocols

G cluster_dmp Dess-Martin Oxidation cluster_swern Swern Oxidation start 1-Hexadecen-3-ol dmp_reagent Dess-Martin Periodinane start->dmp_reagent swern_reagents Oxalyl Chloride, DMSO, Et₃N start->swern_reagents product This compound dmp_conditions DCM, Room Temp dmp_reagent->dmp_conditions dmp_conditions->product swern_conditions DCM, -78°C to RT swern_reagents->swern_conditions swern_conditions->product

Figure 2. Choice of oxidation protocols for this compound synthesis.

Conclusion

The presented multi-step synthesis provides a comprehensive and adaptable methodology for the preparation of this compound from palmitic acid. The protocols for each step are well-established and offer high yields, making this a practical approach for laboratory-scale synthesis. The choice between the Dess-Martin and Swern oxidations in the final step can be made based on reagent availability and specific substrate or laboratory considerations. These application notes and protocols are intended to serve as a valuable resource for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for the Synthesis of 1-Hexadecen-3-one via Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of modern organic synthesis for the preparation of alkenes from aldehydes or ketones.[2][6] The reaction involves a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to yield an alkene and triphenylphosphine (B44618) oxide.[2][7] The strong phosphorus-oxygen double bond formed in triphenylphosphine oxide is the thermodynamic driving force for this reaction.[3][8]

For the synthesis of α,β-unsaturated ketones like 1-Hexadecen-3-one, a stabilized ylide is typically employed.[7] These ylides contain an electron-withdrawing group that delocalizes the negative charge on the carbanion, making them more stable and often leading to higher selectivity for the (E)-alkene isomer.[2][7]

Reaction Principle

The synthesis of this compound via the Wittig reaction can be conceptually broken down into two main stages: the preparation of the phosphonium ylide and the subsequent reaction of the ylide with an aldehyde.

A plausible synthetic route involves the reaction of tetradecanal (B130844) with a stabilized phosphorane derived from a 2-halo-3-oxobutanoate or a similar precursor. However, a more direct and common approach for preparing α,β-unsaturated ketones is to use a keto-substituted phosphonium ylide. For the synthesis of this compound, the key reactants would be:

  • Aldehyde: Tetradecanal (C14H28O)

  • Wittig Reagent: Acetylmethylenetriphenylphosphorane (Ph3P=CHCOCH3)

The reaction proceeds through a nucleophilic attack of the ylide on the aldehyde, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene (this compound) and triphenylphosphine oxide.[1][7][8]

Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and reagent batches.

Materials:

  • Tetradecanal

  • (Acetylmethyl)triphenylphosphonium chloride

  • Sodium hydride (NaH) or another suitable strong base (e.g., n-butyllithium, sodium methoxide)

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

  • Hexanes

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon gas inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Preparation of the Ylide (Wittig Reagent):

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add (acetylmethyl)triphenylphosphonium chloride (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until the solution turns a characteristic deep orange or red color, indicating the formation of the ylide.

  • Wittig Reaction:

    • Dissolve tetradecanal (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.

    • Add the tetradecanal solution dropwise to the ylide solution at 0 °C using an addition funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC), quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation

Table 1: Reactant Stoichiometry

ReactantMolecular Weight ( g/mol )Molar Equivalents
Tetradecanal212.391.0
(Acetylmethyl)triphenylphosphonium chloride382.851.1
Sodium Hydride (60% dispersion)24.001.1

Table 2: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular FormulaC16H30O
Molecular Weight238.41 g/mol
AppearanceColorless to pale yellow liquid (predicted)
Boiling PointNot available
DensityNot available
Refractive IndexNot available

Visualizations

Wittig_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products aldehyde Tetradecanal (R-CHO) R = C13H27 betaine Betaine aldehyde->betaine Nucleophilic Attack ylide Phosphonium Ylide (Ph3P=CHCOR') R' = CH3 ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene This compound (R-CH=CHCOR') oxaphosphetane->alkene Fragmentation phosphine_oxide Triphenylphosphine Oxide (Ph3P=O) oxaphosphetane->phosphine_oxide

Caption: General mechanism of the Wittig reaction for the synthesis of an α,β-unsaturated ketone.

Experimental_Workflow start Start ylide_prep Ylide Preparation: (Acetylmethyl)triphenylphosphonium chloride + NaH in THF start->ylide_prep wittig_reaction Wittig Reaction: Add Tetradecanal solution to Ylide ylide_prep->wittig_reaction quench Quench Reaction: Add saturated NaHCO3 solution wittig_reaction->quench extraction Extraction: with Ethyl Acetate quench->extraction wash Wash Organic Layer: with Water and Brine extraction->wash dry Drying: over anhydrous MgSO4 wash->dry concentrate Concentration: under reduced pressure dry->concentrate purify Purification: Silica Gel Column Chromatography concentrate->purify product This compound purify->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

Conclusion

The Wittig reaction provides a reliable and effective method for the synthesis of this compound from readily available starting materials. The use of a stabilized ylide is expected to favor the formation of the thermodynamically more stable (E)-isomer. The provided protocol offers a solid foundation for researchers to produce this target molecule, with the understanding that optimization of reaction conditions may be necessary to achieve optimal yields and purity. Proper purification techniques are crucial to remove the triphenylphosphine oxide byproduct.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-Hexadecen-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the asymmetric synthesis of the chiral α,β-unsaturated ketone, 1-Hexadecen-3-one. This compound and its derivatives are of interest in the synthesis of complex natural products and as potential building blocks in drug discovery. Two primary strategies are presented: a catalytic asymmetric vinylation of an aldehyde followed by oxidation, and an enzymatic kinetic resolution of the corresponding racemic allylic alcohol.

Method 1: Catalytic Asymmetric Vinylation and Subsequent Oxidation

This approach involves the enantioselective addition of a vinyl nucleophile to tridecanal (B79276) to form the chiral allylic alcohol, (R)- or (S)-1-Hexadecen-3-ol. Subsequent mild oxidation affords the desired chiral enone, this compound, with minimal risk of racemization.

Logical Workflow

G cluster_0 Step 1: Asymmetric Vinylation cluster_1 Step 2: Oxidation Tridecanal Tridecanal Reaction_Mixture_1 Asymmetric Addition Tridecanal->Reaction_Mixture_1 Substrate Vinyl_Grignard Vinylmagnesium Bromide Vinyl_Grignard->Reaction_Mixture_1 Nucleophile Chiral_Catalyst Chiral Ligand / Metal Complex Chiral_Catalyst->Reaction_Mixture_1 Catalyst Chiral_Alcohol Chiral 1-Hexadecen-3-ol Reaction_Mixture_2 Oxidation Chiral_Alcohol->Reaction_Mixture_2 Substrate Reaction_Mixture_1->Chiral_Alcohol Oxidizing_Agent Mild Oxidant (e.g., Dess-Martin Periodinane) Oxidizing_Agent->Reaction_Mixture_2 Reagent Chiral_Enone Chiral this compound Reaction_Mixture_2->Chiral_Enone

Caption: Workflow for the two-step asymmetric synthesis of chiral this compound.

Experimental Protocol: Asymmetric Vinylation

This protocol is adapted from methodologies for the catalytic enantioselective addition of Grignard reagents to aldehydes.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the chiral ligand (0.1 mmol).

  • Add anhydrous toluene (10 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (1.2 mmol) to the solution and stir for 30 minutes.

  • Add a solution of tridecanal (1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise over 20 minutes.

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate (B1210297) gradient) to yield the chiral 1-Hexadecen-3-ol.

Experimental Protocol: Dess-Martin Oxidation

This protocol utilizes the Dess-Martin periodinane (DMP) for the mild oxidation of the chiral allylic alcohol to the corresponding enone. This method is known to be effective for sensitive substrates and minimizes the risk of racemization[1][2].

Materials:

  • Chiral 1-Hexadecen-3-ol

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the chiral 1-Hexadecen-3-ol (1.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask.

  • Add Dess-Martin periodinane (1.2 mmol) to the solution in one portion at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (15 mL) and a 10% aqueous solution of Na₂S₂O₃ (15 mL).

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral this compound.

Quantitative Data Summary
StepReactantProductCatalyst/ReagentYield (%)Enantiomeric Excess (ee %)
Asymmetric VinylationTridecanal(S)-1-Hexadecen-3-olChiral Ligand/VinylMgBr75-85>95
Dess-Martin Oxidation(S)-1-Hexadecen-3-ol(S)-1-Hexadecen-3-oneDess-Martin Periodinane90-95>95

Note: Yields and enantiomeric excess are typical values based on analogous reactions reported in the literature and may require optimization for this specific substrate.

Method 2: Enzymatic Kinetic Resolution of Racemic 1-Hexadecen-3-ol

This method relies on the enantioselective acylation of a racemic mixture of 1-Hexadecen-3-ol catalyzed by a lipase (B570770). The unreacted alcohol enantiomer can then be separated from the acylated product and oxidized to the desired chiral enone.

Logical Workflow

G cluster_0 Step 1: Synthesis of Racemic Alcohol cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Oxidation Tridecanal_rac Tridecanal Reaction_Mixture_rac Grignard Reaction Tridecanal_rac->Reaction_Mixture_rac Substrate Vinyl_Grignard_rac Vinylmagnesium Bromide Vinyl_Grignard_rac->Reaction_Mixture_rac Nucleophile Racemic_Alcohol Racemic 1-Hexadecen-3-ol Reaction_Mixture_enz Kinetic Resolution Racemic_Alcohol->Reaction_Mixture_enz Substrate Reaction_Mixture_rac->Racemic_Alcohol Lipase Lipase (e.g., Candida antarctica Lipase B) Lipase->Reaction_Mixture_enz Biocatalyst Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Mixture_enz Reagent Separated_Alcohol (R)-1-Hexadecen-3-ol Reaction_Mixture_ox Oxidation Separated_Alcohol->Reaction_Mixture_ox Substrate Acylated_Product (S)-1-Hexadecen-3-yl Acetate Separation Chromatographic Separation Reaction_Mixture_enz->Separation Separation->Separated_Alcohol Separation->Acylated_Product Oxidizing_Agent_2 Mild Oxidant (e.g., Swern Oxidation) Oxidizing_Agent_2->Reaction_Mixture_ox Reagent Chiral_Enone_2 (R)-1-Hexadecen-3-one Reaction_Mixture_ox->Chiral_Enone_2

Caption: Workflow for the enzymatic resolution and subsequent oxidation to chiral this compound.

Experimental Protocol: Synthesis of Racemic 1-Hexadecen-3-ol

Materials:

  • Tridecanal

  • Vinylmagnesium bromide (1 M in THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of tridecanal (10 mmol) in anhydrous Et₂O (50 mL) at 0 °C, add vinylmagnesium bromide (12 mmol) dropwise.

  • Stir the mixture at room temperature for 2 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

  • Separate the layers and extract the aqueous phase with Et₂O (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain racemic 1-Hexadecen-3-ol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on established procedures for the kinetic resolution of secondary allylic alcohols using lipases such as Candida antarctica lipase B (CALB)[3][4].

Materials:

  • Racemic 1-Hexadecen-3-ol

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous hexane or toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a flask containing racemic 1-Hexadecen-3-ol (5 mmol) and molecular sieves, add anhydrous hexane (50 mL).

  • Add vinyl acetate (7.5 mmol) and immobilized CALB (10% by weight of the alcohol).

  • Stir the suspension at room temperature (or slightly elevated, e.g., 40 °C, for faster reaction) and monitor the conversion by GC or TLC.

  • The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Filter off the enzyme (which can be washed and reused) and concentrate the filtrate.

  • Separate the unreacted (R)-1-Hexadecen-3-ol from the (S)-1-Hexadecen-3-yl acetate by flash column chromatography.

Experimental Protocol: Swern Oxidation

The Swern oxidation is a mild and effective method for oxidizing the chiral alcohol to the enone without racemization[5][6][7][8].

Materials:

Procedure:

  • To a solution of oxalyl chloride (1.5 mmol) in anhydrous DCM (10 mL) at -78 °C, add a solution of DMSO (3.0 mmol) in DCM (2 mL) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of (R)-1-Hexadecen-3-ol (1.0 mmol) in DCM (5 mL) dropwise.

  • Stir for another 30 minutes at -78 °C.

  • Add triethylamine (5.0 mmol) and stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Add water (20 mL) and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the product by flash chromatography to yield (R)-1-Hexadecen-3-one.

Quantitative Data Summary
StepReactantProductCatalyst/ReagentYield (%) (Theoretical Max)Enantiomeric Excess (ee %)
Kinetic ResolutionRacemic 1-Hexadecen-3-ol(R)-1-Hexadecen-3-olCandida antarctica Lipase B~50>98
Swern Oxidation(R)-1-Hexadecen-3-ol(R)-1-Hexadecen-3-oneOxalyl Chloride/DMSO90-95>98

Note: The yield of the desired enantiomer in a kinetic resolution is theoretically limited to 50%. The enantiomeric excess is dependent on the enzyme's selectivity and reaction conversion.

References

Application Note: Analysis of 1-Hexadecen-3-one in Complex Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a generalized protocol for the qualitative and quantitative analysis of 1-Hexadecen-3-one, a long-chain unsaturated ketone, in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the commercial unavailability of a standard for this compound, this document provides a methodology based on the analysis of similar long-chain ketones and predictive fragmentation patterns. The protocol covers sample preparation, GC-MS parameters, and data analysis strategies suitable for researchers in drug development, natural product analysis, and metabolomics.

Introduction

This compound is a 16-carbon unsaturated ketone. The analysis of such long-chain, nonpolar compounds in complex biological or chemical matrices presents challenges due to potential interferences and the need for sensitive detection methods. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This note provides a robust starting point for the analysis of this compound and structurally related compounds.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of a ketone is typically characterized by a distinct molecular ion peak and specific fragmentation patterns.[1] For this compound (C₁₆H₃₀O, Molecular Weight: 238.4 g/mol ), the electron ionization (EI) mass spectrum is predicted to exhibit the following key fragmentation pathways:

  • α-Cleavage: This is a primary fragmentation for ketones, involving the breaking of the C-C bond adjacent to the carbonyl group.[2] This would result in the formation of an acylium ion.

  • McLafferty Rearrangement: This rearrangement can occur if there is a γ-hydrogen available, leading to the formation of a radical cation and a neutral alkene.[1][3]

Based on these principles, a predicted mass spectrum for this compound would show significant peaks at m/z values corresponding to the resulting fragments.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix of the complex mixture. A general liquid-liquid extraction protocol is provided below.

Materials:

  • Sample containing this compound

  • Hexane (B92381) (or other suitable nonpolar solvent like dichloromethane)

  • Anhydrous sodium sulfate (B86663)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 1 mL of the liquid sample, add 2 mL of hexane.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The sample is now ready for GC-MS analysis. A typical concentration for GC-MS analysis is around 10 µg/mL.

GC-MS Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1 mL/min
Oven Program Initial temperature 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer Agilent 5975C or equivalent
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Data Presentation

The following table summarizes the predicted quantitative data for the GC-MS analysis of this compound. The retention time is an estimate and will vary depending on the specific chromatographic conditions.

CompoundRetention Time (min)Key m/z Fragments (Predicted)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound~15-2057, 71, 85, 113, 238 (M+)~5~15

Visualization

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture Extraction Liquid-Liquid Extraction (e.g., with Hexane) Sample->Extraction Drying Drying with Na2SO4 Extraction->Drying Concentration Concentration/Dilution Drying->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation GC Separation (HP-5MS column) GC_Injection->GC_Separation MS_Ionization MS Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Mass Spectral Library Search (NIST) Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical Relationship for Compound Identification

The logical process for identifying this compound in a complex mixture is outlined below.

Compound Identification Logic cluster_data Acquired Data cluster_analysis Analytical Steps cluster_conclusion Identification RetentionTime Retention Time CompareRT Compare with Standards (if available) RetentionTime->CompareRT MassSpectrum Mass Spectrum AnalyzeFragments Analyze Fragmentation Pattern MassSpectrum->AnalyzeFragments LibraryMatch Compare to Spectral Libraries (NIST, Wiley) MassSpectrum->LibraryMatch ConfirmedID Confirmed Identification CompareRT->ConfirmedID TentativeID Tentative Identification AnalyzeFragments->TentativeID LibraryMatch->TentativeID

References

Application Note: Development of Analytical Methods for the Quantification of 1-Hexadecen-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of 1-Hexadecen-3-one using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a long-chain unsaturated ketone that may be of interest as a volatile organic compound, a synthetic intermediate, or a potential biomarker. Accurate and precise quantification of this analyte is crucial for various research and development applications. This document outlines the protocols for developing robust analytical methods using this compound as a standard.

Physicochemical Properties of this compound (Predicted)

Due to the limited availability of experimental data for this compound, the following properties are predicted based on its structure and comparison to similar long-chain ketones and alkenes. These properties are essential for selecting the appropriate analytical technique and initial method parameters.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₆H₃₀OBased on chemical structure
Molecular Weight 238.41 g/mol Calculated from the molecular formula
Boiling Point ~300-320 °CExpected to be slightly higher than 1-hexadecene (B165127) (274 °C) due to the polar ketone group.[1]
Solubility Soluble in nonpolar organic solvents (e.g., hexane (B92381), ethyl acetate); sparingly soluble in polar solvents (e.g., methanol); insoluble in water.The long hydrocarbon chain dominates the molecule's polarity.
Chromophore α,β-Unsaturated ketoneThe conjugated system allows for UV absorbance, making UV detection a viable option for HPLC.

Experimental Protocols

Standard Preparation

Objective: To prepare accurate and stable standard solutions of this compound for calibration and quantification.

Materials:

  • This compound analytical standard (≥99% purity)

  • HPLC-grade or GC-grade solvents (e.g., hexane, acetonitrile (B52724), methanol)

  • Class A volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound standard.

    • Dissolve the standard in a suitable solvent (e.g., hexane for GC, acetonitrile for RP-HPLC) in a 10 mL volumetric flask.

    • Ensure complete dissolution, then dilute to the mark with the same solvent.

    • Store the stock solution at 2-8°C in a tightly sealed, light-protected container.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution to prepare a series of working standards for the calibration curve.

    • A typical concentration range for method development could be 1, 5, 10, 25, 50, and 100 µg/mL.

    • Prepare fresh working standards daily.

HPLC Method Development

High-performance liquid chromatography is a suitable technique for the analysis of this compound, particularly due to its UV-absorbing properties. A systematic approach to HPLC method development is crucial for achieving optimal separation and quantification.[2][3]

Workflow for HPLC Method Development:

HPLC_Method_Development cluster_prep 1. Initial Setup cluster_dev 2. Method Optimization cluster_val 3. Validation cluster_final 4. Final Method sample_prep Sample & Standard Preparation instrument_setup Instrument & Column Selection mobile_phase Mobile Phase Screening (Isocratic & Gradient) instrument_setup->mobile_phase flow_rate Flow Rate Optimization mobile_phase->flow_rate detection_wl Wavelength Selection flow_rate->detection_wl linearity Linearity & Range detection_wl->linearity accuracy Accuracy & Precision linearity->accuracy lod_loq LOD & LOQ Determination accuracy->lod_loq final_method Finalized Analytical Method lod_loq->final_method

Caption: Workflow for HPLC Method Development.

Recommended Initial HPLC Conditions:

ParameterReversed-Phase ConditionsNormal-Phase Conditions
Column C18, 250 mm x 4.6 mm, 5 µmSilica, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile or MethanolA: Hexane; B: Isopropanol or Ethyl Acetate
Gradient Start with 80% B, increase to 100% B over 15 min, hold for 5 min.Start with 2% B, increase to 10% B over 15 min, hold for 5 min.
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detector UV-Vis or PDAUV-Vis or PDA
Wavelength Scan for λmax (est. 220-240 nm)Scan for λmax (est. 220-240 nm)

Optimization Strategy:

  • Mobile Phase: Adjust the gradient slope and initial/final organic solvent percentages to achieve a retention time between 5 and 15 minutes.

  • Flow Rate: Modify the flow rate to improve peak shape and reduce analysis time.

  • Wavelength: Use a photodiode array (PDA) detector to determine the wavelength of maximum absorbance (λmax) for this compound for optimal sensitivity.

GC-MS Method Development

Gas chromatography coupled with mass spectrometry is an excellent alternative for the analysis of volatile and semi-volatile compounds like this compound. It offers high sensitivity and specificity.

Workflow for GC-MS Method Development:

GCMS_Method_Development cluster_prep_gc 1. Initial Setup cluster_dev_gc 2. Method Optimization cluster_val_gc 3. Validation cluster_final_gc 4. Final Method sample_prep_gc Sample & Standard Preparation instrument_setup_gc Inlet, Column & MS Setup temp_program Oven Temperature Program instrument_setup_gc->temp_program carrier_gas Carrier Gas Flow Rate temp_program->carrier_gas ms_params MS Parameter Tuning (Scan vs. SIM) carrier_gas->ms_params linearity_gc Linearity & Range ms_params->linearity_gc accuracy_gc Accuracy & Precision linearity_gc->accuracy_gc lod_loq_gc LOD & LOQ Determination accuracy_gc->lod_loq_gc final_method_gc Finalized Analytical Method lod_loq_gc->final_method_gc

Caption: Workflow for GC-MS Method Development.

Recommended Initial GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Splitless or Split (e.g., 20:1)
Inlet Temp. 280 °C
Injection Vol. 1 µL
Oven Program Start at 100 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min.
Transfer Line Temp. 290 °C
Ion Source Temp. 230 °C
MS Mode Full Scan (m/z 40-400) for initial identification, then Single Ion Monitoring (SIM) for quantification.
Quantifier Ion To be determined from the mass spectrum of the standard (likely the molecular ion or a major fragment).

Optimization Strategy:

  • Temperature Program: Adjust the initial temperature, ramp rate, and final temperature to achieve good separation from any matrix components and a reasonable retention time.

  • Inlet Parameters: Optimize the split ratio to balance sensitivity and peak shape.

  • MS Detection: After identifying the characteristic ions of this compound from a full scan analysis, switch to SIM mode for enhanced sensitivity and selectivity in quantitative analysis.

Method Validation

Once the chromatographic conditions are optimized, the method must be validated according to ICH guidelines or internal SOPs. The following parameters should be assessed.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte in the presence of components that may be expected to be present.Peak purity analysis (for HPLC-PDA), no interfering peaks at the retention time of the analyte in blank samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.Typically 80-120% of the expected sample concentration.
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for spiked samples at three concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate, column temperature, or mobile phase composition are slightly varied.

Data Presentation

All quantitative data from the method development and validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table Example: Linearity Data for this compound by HPLC

Concentration (µg/mL)Peak Area (mAU*s)
1[Experimental Value]
5[Experimental Value]
10[Experimental Value]
25[Experimental Value]
50[Experimental Value]
100[Experimental Value]
Correlation Coefficient (r²) [Calculated Value]
Linear Regression Equation y = mx + c

Table Example: Accuracy and Precision Data for this compound by GC-MS

Spiked LevelConcentration (µg/mL)Measured Conc. (µg/mL, n=6)Recovery (%)RSD (%)
Low (80%)8[Experimental Value][Calculated Value][Calculated Value]
Mid (100%)10[Experimental Value][Calculated Value][Calculated Value]
High (120%)12[Experimental Value][Calculated Value][Calculated Value]

Conclusion

The protocols outlined in this document provide a comprehensive framework for the development and validation of analytical methods for the quantification of this compound using HPLC and GC-MS. By following a systematic approach to optimize chromatographic conditions and thoroughly validating the method performance, researchers can ensure the generation of accurate, reliable, and reproducible data. The choice between HPLC and GC-MS will depend on the sample matrix, required sensitivity, and available instrumentation.

References

The Role of Ketones in Lipid Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A focus on Ketone Body Metabolism in the absence of specific data for 1-Hexadecen-3-one

Disclaimer: As of October 2025, publicly available scientific literature does not provide specific information on the role of This compound in lipid metabolism. This compound, with the chemical formula C₁₆H₃₀O, has been identified in the defense secretions of some termite species but its metabolic function in mammals remains uncharacterized.

Therefore, these application notes and protocols will focus on the well-established role of a related class of compounds, ketone bodies , in lipid metabolism. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies for studying the broader topic of ketosis and its implications in metabolic health and disease.

I. Application Notes: Ketone Bodies in Lipid Metabolism

Ketone bodies, primarily acetoacetate (B1235776), β-hydroxybutyrate, and acetone, are produced in the liver from the breakdown of fatty acids.[1] This process, known as ketogenesis, is upregulated during periods of low glucose availability, such as fasting, prolonged exercise, or a ketogenic diet.[2][3][4] Ketone bodies serve as a crucial alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle.[5][6] The metabolism of ketone bodies is a key aspect of lipid metabolism and has significant implications for metabolic regulation and signaling.

Key Areas of Research:
  • Metabolic Fuel Homeostasis: Understanding the switch from glucose to ketone body metabolism is fundamental to studying metabolic flexibility and diseases like type 2 diabetes.

  • Neuroprotection: Ketone bodies have been shown to have neuroprotective effects, which is relevant for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Cardioprotection: The heart can efficiently utilize ketone bodies for energy, and studying this process can provide insights into cardiac metabolism in health and disease.

  • Signaling Molecules: Beyond their role as an energy source, ketone bodies, particularly β-hydroxybutyrate, act as signaling molecules, influencing gene expression and cellular processes.

Table 1: Key Enzymes and Transporters in Ketone Body Metabolism
Process Enzyme/Transporter Function Cellular Location
Ketogenesis HMG-CoA synthase (mHCS2)Rate-limiting step in ketone body synthesis.Mitochondria (Liver)
HMG-CoA lyaseCleaves HMG-CoA to acetoacetate and acetyl-CoA.Mitochondria (Liver)
β-hydroxybutyrate dehydrogenase 1 (BDH1)Interconverts acetoacetate and β-hydroxybutyrate.Mitochondria (Liver)
Ketolysis Monocarboxylate transporters (MCT1/2)Transport ketone bodies across the plasma membrane.Plasma Membrane
β-hydroxybutyrate dehydrogenase 1 (BDH1)Converts β-hydroxybutyrate to acetoacetate.Mitochondria (Extrahepatic tissues)
Succinyl-CoA:3-oxoacid CoA transferase (SCOT)Rate-limiting step in ketone body utilization; converts acetoacetate to acetoacetyl-CoA.Mitochondria (Extrahepatic tissues)
Acetoacetyl-CoA thiolase (ACAT1)Converts acetoacetyl-CoA to two molecules of acetyl-CoA.Mitochondria (Extrahepatic tissues)

II. Experimental Protocols

Protocol 1: In Vitro Measurement of Ketogenesis in Primary Hepatocytes

This protocol describes a method to measure the rate of ketogenesis in cultured primary hepatocytes, a common in vitro model for studying liver metabolism.

Materials:

  • Primary hepatocytes (e.g., from mouse or rat)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Fatty acid substrate (e.g., Oleate complexed to BSA)

  • β-hydroxybutyrate assay kit (calorimetric or fluorometric)

  • Plate reader

Procedure:

  • Cell Culture: Plate primary hepatocytes in collagen-coated 24-well plates and allow them to adhere overnight.

  • Starvation: To mimic a ketogenic state, incubate the cells in a glucose-free medium for 2-4 hours.

  • Stimulation: Replace the starvation medium with fresh glucose-free medium containing the fatty acid substrate (e.g., 1 mM oleate-BSA). Include a vehicle control (BSA alone).

  • Incubation: Incubate the plates for 3-6 hours.

  • Sample Collection: Collect the culture medium from each well.

  • Quantification: Measure the concentration of β-hydroxybutyrate in the collected medium using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the β-hydroxybutyrate concentration to the total protein content of the cells in each well.

Protocol 2: In Vivo Assessment of Ketone Body Utilization in a Mouse Model

This protocol outlines a method to assess whole-body ketone utilization in mice using a β-hydroxybutyrate tolerance test.

Materials:

  • Mice (e.g., C57BL/6J)

  • β-hydroxybutyrate sodium salt

  • Sterile saline

  • Handheld ketone meter and test strips

  • Blood collection supplies (e.g., lancets, capillaries)

Procedure:

  • Fasting: Fast the mice overnight (12-16 hours) to induce a basal ketogenic state.

  • Baseline Measurement: Obtain a baseline blood sample from the tail vein and measure the β-hydroxybutyrate concentration using the ketone meter.

  • Injection: Administer a bolus of β-hydroxybutyrate (e.g., 1 g/kg body weight) via intraperitoneal injection. The β-hydroxybutyrate should be dissolved in sterile saline.

  • Time-course Measurement: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection and measure the β-hydroxybutyrate levels.

  • Data Analysis: Plot the blood β-hydroxybutyrate concentration over time. The rate of clearance provides an indication of whole-body ketone utilization. Calculate the area under the curve (AUC) for quantitative comparison between different experimental groups.

III. Visualizations

Ketogenesis_Pathway cluster_bloodstream To Bloodstream Fatty_Acids Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA Beta_Oxidation β-Oxidation Fatty_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA Thiolase HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA lyase Beta_Hydroxybutyrate β-Hydroxybutyrate Acetoacetate->Beta_Hydroxybutyrate BDH1 Acetone Acetone Acetoacetate->Acetone Bloodstream_node Acetoacetate->Bloodstream_node Beta_Hydroxybutyrate->Bloodstream_node Liver Liver Mitochondria Bloodstream Bloodstream

Caption: Ketogenesis Pathway in the Liver.

Ketolysis_Pathway Bloodstream Bloodstream Beta_Hydroxybutyrate β-Hydroxybutyrate Acetoacetate Acetoacetate Beta_Hydroxybutyrate->Acetoacetate BDH1 Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetate->Acetoacetyl_CoA Acetyl_CoA 2x Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Extrahepatic_Tissue Extrahepatic Tissue Mitochondria Bloodstream_node Bloodstream_node->Beta_Hydroxybutyrate

Caption: Ketolysis Pathway in Extrahepatic Tissues.

References

Application Notes and Protocols: The Versatility of α,β-Unsaturated Ketones in Novel Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While "1-Hexadecen-3-one" is not extensively documented as a standalone precursor in scientific literature, its core structure, the α,β-unsaturated ketone (enone), is a cornerstone of modern organic synthesis. The conjugated system of an alkene and a ketone provides a rich platform for a multitude of chemical transformations, enabling the construction of complex molecular architectures. This document provides detailed application notes and protocols for key reactions involving enones, with a focus on their application as precursors for novel organic compounds, relevant to researchers, scientists, and professionals in drug development. The methodologies described are broadly applicable to long-chain enones like this compound.

Michael Addition: Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The Michael addition, or conjugate addition, is a fundamental reaction for the formation of C-C and C-heteroatom bonds at the β-position of the enone. This reaction is pivotal in the synthesis of a wide array of organic molecules, including many with biological activity.[1][2][3][4]

Application Note: The conjugate addition of nucleophiles to enones is a thermodynamically controlled process that allows for the stereoselective introduction of substituents.[3] A broad range of nucleophiles can be employed, including enolates, organocuprates, amines, and thiols.[2] The resulting 1,5-dicarbonyl compounds or their heteroatom analogues are versatile intermediates for further transformations, such as cyclizations to form carbocyclic and heterocyclic rings.

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to a Cyclic Enone

This protocol describes the asymmetric Michael addition of diethyl malonate to cyclopentenone using a chiral Lewis acid catalyst, LiAl(BINOL)₂. This method is effective for creating a new stereocenter with high enantioselectivity.[5]

Materials:

  • (S)-BINOL (300 mg)

  • Anhydrous THF (9 mL)

  • LiAlH₄ solution (1M in THF, 0.5 mL)

  • Diethyl malonate (0.6 mL)

  • Cyclopentenone (0.5 mL)

  • Silica (B1680970) gel for column chromatography

  • Eluent: Ethyl acetate/cyclohexane mixture

Procedure:

  • To a 50 mL three-neck flask equipped with a magnetic stir bar and a reflux condenser, add 300 mg of (S)-BINOL.

  • Purge the flask with nitrogen gas.

  • Add 9 mL of anhydrous THF to the flask.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 0.5 mL of a 1M LiAlH₄ solution in THF dropwise while stirring.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 0.6 mL of diethyl malonate dropwise, followed by 0.5 mL of cyclopentenone.

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling to room temperature, quench the reaction carefully with dilute HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using an appropriate ethyl acetate/cyclohexane mixture as the eluent to obtain the desired Michael adduct as a colorless oil.[5]

Quantitative Data:

NucleophileElectrophileCatalystYield (%)Enantiomeric Excess (ee, %)Reference
Diethyl malonateCyclopentenoneLiAl(BINOL)₂High~100[5]
Acetophenoneα,β-Unsaturated aldehydesJørgensen-Hayashi catalystup to 8298[3]
AldehydesSimple EnonesDiphenylprolinol Methyl EtherHighHigh[3]

Workflow for Asymmetric Michael Addition:

Michael_Addition_Workflow cluster_prep Catalyst Preparation cluster_reaction Michael Addition cluster_workup Workup and Purification BINOL (S)-BINOL Catalyst LiAl(BINOL)2 BINOL->Catalyst 0°C to RT LiAlH4 LiAlH4 in THF LiAlH4->Catalyst ReactionMix Reaction Mixture Catalyst->ReactionMix Enone Cyclopentenone Enone->ReactionMix Malonate Diethyl Malonate Malonate->ReactionMix Product Michael Adduct ReactionMix->Product Reflux, 2h Quench Quench (HCl) Product->Quench Extract Extraction (EtOAc) Quench->Extract Purify Chromatography Extract->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Workflow for the asymmetric Michael addition.

Diels-Alder Reaction: Synthesis of Six-Membered Rings

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction that forms a six-membered ring. Enones are excellent dienophiles in this reaction, particularly when the diene is electron-rich.[6][7] This reaction allows for the creation of multiple stereocenters in a single, concerted step with a high degree of stereochemical control.[8]

Application Note: The use of enones as dienophiles in Diels-Alder reactions is a cornerstone of complex molecule synthesis, including natural products and pharmaceuticals.[7] The reaction can be catalyzed by Lewis acids to enhance its rate and selectivity.[6] The stereochemical outcome is governed by the endo rule, which dictates the orientation of the dienophile's substituents relative to the diene.[8]

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol outlines a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between an enone and a diene.

Materials:

  • Enone (e.g., Methyl vinyl ketone) (1.0 equiv)

  • Diene (e.g., Cyclopentadiene) (1.2 equiv)

  • Lewis Acid (e.g., AlCl₃, 0.1 equiv)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated NaHCO₃ solution

Procedure:

  • Dissolve the enone in anhydrous DCM in a flame-dried, nitrogen-purged flask.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add the Lewis acid portion-wise to the stirred solution.

  • Stir the mixture for 15 minutes at -78°C.

  • Add the diene dropwise to the reaction mixture.

  • Allow the reaction to stir at -78°C for 4 hours.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Quantitative Data:

DieneDienophileCatalystTemperature (°C)Yield (%)Endo/Exo RatioReference
CyclopentadieneMethyl Vinyl KetoneAlCl₃-78>90>95:5General Knowledge
IsopreneAcroleinBF₃·OEt₂08590:10General Knowledge
2,3-DimethylbutadieneEthyl vinyl ketone(S,R)-[(η⁵-C₅Me₅)Ir(PROPHOS)(H₂O)][SbF₆]₂2595N/A[9]

Diels-Alder Reaction Pathway:

Diels_Alder cluster_reactants Reactants Diene Diene TS Endo Transition State Diene->TS Dienophile Enone (Dienophile) Dienophile->TS Product Cyclohexene Adduct TS->Product [4+2] Cycloaddition Catalyst Lewis Acid Catalyst Catalyst->TS Lowers Ea

Caption: The Diels-Alder reaction pathway.

Nazarov Cyclization: Synthesis of Cyclopentenones

The Nazarov cyclization is an acid-catalyzed 4π-electrocyclic reaction of divinyl ketones to produce cyclopentenones.[10][11] This reaction is a powerful tool for the construction of five-membered rings, which are common motifs in biologically active molecules.[10]

Application Note: The Nazarov cyclization can be initiated by either Brønsted or Lewis acids.[10] The reaction proceeds through a pentadienyl cation intermediate, and the stereochemical outcome of the cyclization is conrotatory.[10] The regioselectivity of the subsequent elimination step can be controlled by substituents on the divinyl ketone. Recent advances have led to the development of catalytic and asymmetric versions of the Nazarov cyclization.[12]

Experimental Protocol: Diastereospecific Nazarov Cyclization of a Fully Substituted Dienone

This protocol is adapted from a method for the diastereospecific Nazarov cyclization of highly substituted dienones, leading to the formation of vicinal all-carbon quaternary stereocenters.[13]

Materials:

  • Fully substituted dienone (1.0 equiv)

  • Trifluoroacetic acid (TFA) (90 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the dienone in DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid to the stirred solution.

  • Monitor the reaction by TLC. The reaction is typically rapid (e.g., 1 minute).[13]

  • Upon completion, carefully pour the reaction mixture into a stirred, saturated aqueous solution of NaHCO₃ to neutralize the acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

Dienone SubstrateAcid CatalystTemperature (°C)Reaction TimeYield (%)Diastereomeric RatioReference
Fully Substituted DienoneTFA (90 equiv)01 min63single diastereomer
2-Alkoxy-1,4-pentadien-3-onesLewis/Brønsted AcidVariousVariousGoodN/A
2-(N-Methoxycarbonylamino)-1,4-pentadien-3-onesLewis AcidVariousVariousGoodN/A[11]

Nazarov Cyclization Mechanism:

Nazarov_Mechanism Dienone Divinyl Ketone PentadienylCation Pentadienyl Cation Dienone->PentadienylCation + H+ OxyallylCation Oxyallyl Cation PentadienylCation->OxyallylCation 4π conrotatory electrocyclization Cyclopentenone Cyclopentenone Product OxyallylCation->Cyclopentenone - H+

Caption: Mechanism of the Nazarov cyclization.

The α,β-unsaturated ketone moiety is a versatile and powerful functional group in organic synthesis. The reactions highlighted here—Michael addition, Diels-Alder reaction, and Nazarov cyclization—represent just a fraction of the synthetic possibilities. By understanding and applying these fundamental transformations, researchers can access a vast array of complex and novel organic molecules with potential applications in drug discovery and materials science. The protocols and data provided serve as a practical guide for the utilization of enones as key building blocks in the synthesis of value-added compounds.

References

Application Notes and Protocols: 1-Hexadecen-3-one in Chemical Ecology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known roles of 1-Hexadecen-3-one in chemical ecology, with a focus on its function as a defensive compound in insects. Detailed protocols for the investigation of its electrophysiological and behavioral effects are also presented.

Application: Insect Defense Mechanisms

This compound has been identified as a key component of the defensive secretions of various termite species within the Rhinotermitidae family.[1] In these species, it functions as a chemical defense agent, likely acting as a repellent or irritant to predators and competing organisms. The presence of this and other vinyl ketones in the frontal gland secretions of soldier termites underscores its ecological significance in interspecific interactions.[1]

Quantitative Data: Composition of Termite Defensive Secretions

The following table summarizes the percentage composition of this compound and related compounds in the defensive secretions of several Malaysian termite species.[1]

CompoundParrhinotermes aequalis (%)Parrhinotermes pygmaeus (%)Schedorhinotermes malaccensis (%)
Dodecan-3-one--1
1-Dodecen-3-one--1
1,13-Tetradecadien-3-one1--
1,14-Pentadecadien-3-one1--
Hexadecan-3-one--1
This compound 1 1 1
1,15-Hexadecadien-3-one1--
1-Heptadecen-3-one1--
1,16-Heptadecadien-3-one1--

Experimental Protocols

Protocol 1: Electroantennography (EAG) Assay for Insect Olfactory Response

This protocol outlines the methodology for assessing the olfactory sensitivity of an insect antenna to this compound using Electroantennography (EAG).

Objective: To determine if an insect species can detect this compound via its olfactory receptors.

Materials:

  • Live insects (e.g., ants, termites, or other potential target species)

  • This compound (synthetic standard)

  • Solvent (e.g., hexane (B92381) or mineral oil)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

  • Glass capillaries

  • Filter paper strips

  • Air stimulus controller

  • Dissecting microscope

Methodology:

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL).

    • Create a dilution series of the stock solution to test a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).

    • Apply a standard volume (e.g., 10 µL) of each dilution onto a filter paper strip.

    • Allow the solvent to evaporate completely, leaving the known amount of this compound on the filter paper.

    • Prepare a solvent-only control filter paper.

  • Antennal Preparation:

    • Immobilize the insect.

    • Under a dissecting microscope, carefully excise one antenna at its base.

    • Mount the excised antenna between two electrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the basal end. A small amount of conductive gel can be used to ensure good electrical contact.

  • EAG Recording:

    • Place the filter paper strip with the test compound into a Pasteur pipette, which is connected to the air stimulus controller.

    • Deliver a continuous stream of humidified, purified air over the mounted antenna.

    • Introduce a puff of air (e.g., 0.5 seconds) carrying the volatilized this compound from the pipette into the continuous air stream.

    • Record the resulting electrical potential (depolarization) from the antenna.

    • Present the solvent control and the different concentrations of this compound in a randomized order, with sufficient time between stimuli to allow the antenna to recover.

  • Data Analysis:

    • Measure the amplitude of the EAG response (in millivolts) for each stimulus.

    • Subtract the average response to the solvent control from the response to this compound to correct for any mechanical stimulation.

    • Analyze the dose-response relationship between the concentration of this compound and the magnitude of the EAG response.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Dilutions of This compound B Apply to Filter Paper A->B C Excise and Mount Insect Antenna D Deliver Air Puff with Volatilized Compound C->D E Record Antennal Depolarization (EAG) D->E F Measure Response Amplitude E->F G Correct for Solvent Control F->G H Analyze Dose-Response G->H Behavioral_Assay_Workflow cluster_setup Arena Setup cluster_observation Observation cluster_data_analysis Data Analysis A Prepare Treated and Control Zones B Assemble Two-Choice Arena A->B C Introduce Insect B->C D Record Time Spent in Each Zone C->D E Calculate Repellency Index D->E F Statistical Analysis E->F Olfactory_Signaling_Pathway cluster_detection Peripheral Detection cluster_transduction Signal Transduction cluster_processing Central Processing A This compound (Odorant) B Odorant Receptor (OR) on Neuron A->B Binding C Ion Channel Activation B->C D Neuron Depolarization C->D E Signal to Antennal Lobe D->E F Behavioral Response E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Hexadecen-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1-Hexadecen-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is a long-chain α,β-unsaturated ketone. A common and effective synthetic strategy involves a two-step process:

  • Grignard Reaction: Addition of tridecylmagnesium bromide (a Grignard reagent) to acrolein. This reaction forms the intermediate, 1-hexadecen-3-ol.

  • Oxidation: Oxidation of the secondary allylic alcohol, 1-hexadecen-3-ol, to the desired α,β-unsaturated ketone, this compound. Common oxidizing agents for this transformation include Pyridinium Chlorochromate (PCC) and conditions for a Swern oxidation.

Q2: What are the expected yields for the synthesis of this compound?

A2: The overall yield for the two-step synthesis of this compound can vary significantly based on the chosen reagents, reaction conditions, and purification techniques. The Grignard reaction to form the intermediate alcohol can be high-yielding, often in the range of 80-95%. The subsequent oxidation step is typically the most variable. Below is a summary of expected yields for the oxidation step with different reagents.

Q3: How can I purify the final product, this compound?

A3: Purification of this compound is typically achieved through column chromatography on silica (B1680970) gel. A gradient of ethyl acetate (B1210297) in hexanes is a common eluent system. The progress of the purification can be monitored by thin-layer chromatography (TLC). Due to the volatility of the product, care should be taken during the removal of solvents under reduced pressure.

Troubleshooting Guides

Problem 1: Low Yield in the Grignard Reaction to form 1-Hexadecen-3-ol
Symptom Possible Cause Suggested Solution
No reaction or very low conversion of starting materials. Inactive magnesium turnings.Activate the magnesium turnings prior to the reaction by gently crushing them in a mortar and pestle or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Wet glassware or solvent.Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents.
Formation of significant amounts of a long-chain alkane (tridecane) and a diol. Presence of water or acidic protons in the reaction mixture.Use anhydrous conditions and ensure the acrolein is freshly distilled and free of acidic impurities.
Formation of a significant amount of 1,4-addition product. Reaction temperature is too high.Maintain a low reaction temperature (typically 0 °C or below) during the addition of the Grignard reagent to the acrolein.
Problem 2: Low Yield or Byproduct Formation during the Oxidation of 1-Hexadecen-3-ol
Symptom Possible Cause Suggested Solution
Incomplete oxidation; starting material (1-hexadecen-3-ol) remains. Insufficient amount of oxidizing agent.Use a slight excess (1.2-1.5 equivalents) of the oxidizing agent.
Reaction time is too short.Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Formation of a dark, tarry residue (with PCC). Overheating of the reaction mixture.Maintain the reaction at the recommended temperature (typically room temperature for PCC). Add the PCC in portions to control the exotherm.
Acid-catalyzed side reactions.Add a buffer such as sodium acetate or powdered molecular sieves to the reaction mixture when using PCC.
Formation of a foul odor and low yield (with Swern oxidation). Reaction temperature was not kept low enough.The Swern oxidation must be performed at very low temperatures (-78 °C) to ensure the stability of the reactive intermediates.
Formation of over-oxidation products (e.g., carboxylic acids). Use of a harsh oxidizing agent or presence of water.Use a mild oxidizing agent like PCC or perform the Swern oxidation under strictly anhydrous conditions.

Data Presentation

Table 1: Comparison of Oxidation Methods for 1-Hexadecen-3-ol

Oxidizing Agent Typical Yield (%) Reaction Conditions Advantages Disadvantages
Pyridinium Chlorochromate (PCC)75-90CH₂Cl₂, room temperatureMild, selective for aldehydes and ketones.Chromium-based reagent (toxic), can be acidic.
Swern Oxidation (DMSO, (COCl)₂)85-95CH₂Cl₂, -78 °C to room temp.High yields, mild, metal-free.Requires low temperatures, produces a foul odor.
Dess-Martin Periodinane (DMP)80-95CH₂Cl₂, room temperatureMild, high yields, neutral conditions.Reagent is expensive and potentially explosive.

Experimental Protocols

Protocol 1: Synthesis of 1-Hexadecen-3-ol via Grignard Reaction
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: In the flask, place magnesium turnings (1.2 eq.). Add a small crystal of iodine. To the dropping funnel, add a solution of 1-bromotridecane (B143060) (1.0 eq.) in anhydrous diethyl ether.

  • Add a small portion of the 1-bromotridecane solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing.

  • Once the reaction has started, add the remaining 1-bromotridecane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Addition to Acrolein: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of freshly distilled acrolein (1.1 eq.) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-hexadecen-3-ol.

  • Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes).

Protocol 2: Oxidation of 1-Hexadecen-3-ol to this compound using PCC
  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-hexadecen-3-ol (1.0 eq.) in anhydrous dichloromethane.

  • Reagent Addition: Add powdered molecular sieves or sodium acetate (1.0 eq.) to the solution.

  • In a separate flask, prepare a slurry of Pyridinium Chlorochromate (PCC) (1.5 eq.) in anhydrous dichloromethane.

  • Add the PCC slurry to the alcohol solution in one portion with vigorous stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford this compound.

Mandatory Visualization

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation cluster_purification Purification start 1-Bromotridecane + Mg grignard Tridecylmagnesium Bromide start->grignard Formation intermediate 1-Hexadecen-3-ol grignard->intermediate Addition acrolein Acrolein acrolein->intermediate product This compound intermediate->product Oxidation oxidant PCC or Swern Reagents oxidant->product chromatography Silica Gel Chromatography product->chromatography final_product Pure this compound chromatography->final_product

Caption: Overall workflow for the two-step synthesis of this compound.

TroubleshootingGrignard Troubleshooting: Low Yield in Grignard Reaction cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 1-Hexadecen-3-ol cause1 Inactive Mg start->cause1 cause2 Wet Reagents/Glassware start->cause2 cause3 High Temperature start->cause3 sol1 Activate Mg (Iodine/Grinding) cause1->sol1 sol2 Use Anhydrous Conditions cause2->sol2 sol3 Maintain Low Temperature (0°C) cause3->sol3 TroubleshootingOxidation Troubleshooting: Oxidation Step Issues cluster_causes Potential Causes cluster_solutions Solutions start Low Yield/Byproducts in Oxidation cause1 Incomplete Reaction start->cause1 cause2 Side Reactions (PCC) start->cause2 cause3 Decomposition (Swern) start->cause3 sol1 Use Excess Oxidant/Increase Time cause1->sol1 sol2 Add Buffer (e.g., NaOAc) cause2->sol2 sol3 Maintain -78°C cause3->sol3

Technical Support Center: Synthesis of 1-Hexadecen-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-Hexadecen-3-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are two primary and reliable synthetic routes for the preparation of this compound:

  • Route A: Grignard Reaction followed by Oxidation: This two-step process involves the initial formation of the secondary allylic alcohol, 1-Hexadecen-3-ol, through the reaction of tetradecanal (B130844) with vinylmagnesium bromide. The subsequent step is the oxidation of this alcohol to the desired α,β-unsaturated ketone.

  • Route B: Wacker-Tsuji Oxidation: This method provides a more direct approach by oxidizing the terminal alkene, 1-hexadecene (B165127), to the corresponding methyl ketone, this compound, using a palladium catalyst.

Q2: I am seeing a significant amount of a byproduct with a similar mass in my Wacker-Tsuji oxidation of 1-hexadecene. What could it be?

A2: A common side reaction in the Wacker-Tsuji oxidation of terminal alkenes is the isomerization of the double bond. The palladium catalyst can promote the migration of the double bond along the alkyl chain, leading to the formation of other ketone isomers, such as 2-hexadecanone (B131148) and other internal ketones. Slow addition of the 1-hexadecene substrate to the reaction mixture has been shown to suppress this isomerization.

Q3: During the oxidation of 1-Hexadecen-3-ol, I am observing incomplete conversion and the presence of impurities that are difficult to separate. What are the recommended oxidation methods?

A3: For the oxidation of secondary allylic alcohols like 1-Hexadecen-3-ol, mild oxidation conditions are crucial to prevent over-oxidation or side reactions. Two commonly employed and effective methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their high chemoselectivity and compatibility with sensitive functional groups.

Q4: My Grignard reaction is giving a low yield of 1-Hexadecen-3-ol. What are the potential reasons?

A4: Low yields in Grignard reactions can be attributed to several factors. Ensure that all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are highly reactive with water. The quality of the magnesium turnings and the purity of the tetradecanal and vinyl bromide are also critical. In some cases, initiating the Grignard reagent formation may require a small crystal of iodine or a few drops of 1,2-dibromoethane.

Troubleshooting Guides

Route A: Grignard Reaction and Subsequent Oxidation

Problem 1: Low yield of 1-Hexadecen-3-ol in the Grignard Step

Possible Cause Troubleshooting Step
Presence of moistureEnsure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Poor quality of reagentsUse freshly distilled tetradecanal and high-purity vinylmagnesium bromide or generate it in situ.
Inactive magnesiumUse fresh magnesium turnings and activate them if necessary (e.g., with iodine).
Competing side reactionsAdd the tetradecanal solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize side reactions.

Problem 2: Formation of Impurities During Oxidation of 1-Hexadecen-3-ol

Oxidation Method Potential Side Reaction/Byproduct Troubleshooting/Prevention
Swern Oxidation Formation of a methylthiomethyl (MTM) ether byproduct.Maintain a low reaction temperature (typically -78 °C) throughout the addition of the alcohol.
Foul odor from dimethyl sulfide (B99878) byproduct.Perform the reaction in a well-ventilated fume hood and quench residual reagents properly.
Dess-Martin Oxidation Residual iodine-containing byproducts.After the reaction, quench with a saturated solution of sodium thiosulfate (B1220275) and wash with sodium bicarbonate to remove acidic byproducts.
Incomplete reaction.Ensure the Dess-Martin periodinane is of high purity and use a slight excess.
Chromic Acid Oxidation Over-oxidation to carboxylic acids or other cleavage products.This method is generally too harsh for allylic alcohols and is not recommended.
Route B: Wacker-Tsuji Oxidation of 1-Hexadecene

Problem: Formation of a mixture of ketone isomers instead of pure this compound

Possible Cause Troubleshooting Step
Isomerization of the double bondThe primary cause is the palladium catalyst itself, which can catalyze the migration of the double bond along the carbon chain.
Solution: Employ a slow-addition protocol where the 1-hexadecene is added gradually to the reaction mixture containing the catalyst. This keeps the concentration of the terminal alkene low, disfavoring the isomerization process.
Low reaction rateThe oxidation of long-chain alkenes can be sluggish.
Solution: Ensure efficient stirring to overcome mass transfer limitations between the aqueous and organic phases. The use of a co-solvent like DMF or acetonitrile (B52724) is standard.

Experimental Protocols

Synthesis of 1-Hexadecen-3-ol via Grignard Reaction

  • Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium. Add a small portion of vinyl bromide to initiate the reaction (a crystal of iodine can be used as an initiator if needed). Once the reaction starts, add the remaining vinyl bromide in THF dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Tetradecanal: Cool the Grignard reagent to 0 °C. Add a solution of tetradecanal in anhydrous THF dropwise to the stirred Grignard solution. Maintain the temperature at 0 °C during the addition.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 1-Hexadecen-3-ol can be purified by column chromatography.

Oxidation of 1-Hexadecen-3-ol using Dess-Martin Periodinane (DMP)

  • Reaction Setup: In a round-bottom flask, dissolve 1-Hexadecen-3-ol in dichloromethane (B109758) (DCM).

  • Addition of DMP: Add Dess-Martin periodinane in one portion to the stirred solution at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Shake vigorously until the layers are clear. Separate the organic layer, wash with saturated sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography.

Visualizations

experimental_workflow_grignard_oxidation cluster_grignard Step 1: Grignard Reaction cluster_oxidation Step 2: Oxidation tetradecanal Tetradecanal grignard_reaction Grignard Addition (Anhydrous THF, 0 °C) tetradecanal->grignard_reaction vinylmagnesium_bromide Vinylmagnesium Bromide vinylmagnesium_bromide->grignard_reaction workup_grignard Aqueous Workup (NH4Cl solution) grignard_reaction->workup_grignard hexadecenol 1-Hexadecen-3-ol workup_grignard->hexadecenol oxidation Oxidation (e.g., DMP in DCM) hexadecenol->oxidation workup_oxidation Reductive Workup (Na2S2O3 solution) oxidation->workup_oxidation hexadecenone This compound workup_oxidation->hexadecenone

Caption: Experimental workflow for the synthesis of this compound via the Grignard/Oxidation route.

troubleshooting_wacker_oxidation start Wacker-Tsuji Oxidation of 1-Hexadecene problem Problem: Mixture of Ketone Isomers start->problem cause Cause: Pd-catalyzed Double Bond Isomerization problem->cause solution Solution: Slow Addition of 1-Hexadecene cause->solution outcome Desired Product: This compound solution->outcome

Caption: Troubleshooting logic for isomer formation in the Wacker-Tsuji oxidation.

"1-Hexadecen-3-one" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1-Hexadecen-3-one.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound and provides step-by-step solutions.

Issue 1: Low Purity After Initial Synthesis

Symptom: The crude this compound product shows significant impurities upon initial analysis (e.g., by GC-MS or NMR).

Possible Causes:

  • Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving starting materials in the mixture.

  • Side Reactions: The synthesis method, such as aldol (B89426) condensation or oxidation, can lead to the formation of byproducts.

  • Degradation: this compound, being an unsaturated ketone, may be susceptible to degradation under certain reaction or workup conditions.

Troubleshooting Steps:

  • Analyze the Crude Product:

    • Utilize analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the major impurities.[1][2][3][4] Common impurities can include unreacted starting materials (e.g., 1-hexadecen-3-ol if using an oxidation route, or tridecanal (B79276) and acetone (B3395972) in an aldol condensation route), aldol addition products, or over-oxidation products.[5][6]

  • Optimize the Synthesis Reaction:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and ensure it has gone to completion before workup.

    • Control Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry of reactants to minimize side product formation.

  • Implement an Initial Purification Step:

    • Liquid-Liquid Extraction: Perform a liquid-liquid extraction to remove water-soluble impurities and unreacted polar starting materials.

    • Washing: Wash the organic layer with a saturated sodium bisulfite solution to remove any unreacted aldehydes, which can be a source of impurities.

Issue 2: Difficulty in Separating this compound from Structurally Similar Impurities

Symptom: Column chromatography or recrystallization fails to effectively separate the desired product from impurities with similar polarities.

Possible Causes:

  • Isomeric Impurities: The presence of geometric isomers (E/Z) of this compound or other structurally similar long-chain ketones.

  • Inappropriate Purification Technique: The chosen purification method may not have sufficient resolving power for the specific impurities present.

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Solvent System Screening: Systematically screen different mobile phase compositions with varying polarities. A good starting point for a nonpolar compound like this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297).[7][8][9] The optimal solvent system should provide a good separation of spots on a TLC plate.

    • Gradient Elution: Employ a gradient elution, gradually increasing the polarity of the mobile phase, to improve the separation of compounds with close retention factors.

    • Column and Stationary Phase: Consider using a high-resolution column or a different stationary phase (e.g., silver nitrate (B79036) impregnated silica (B1680970) gel for separating unsaturated compounds).

  • Refine Recrystallization Technique:

    • Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For long-chain ketones, solvents like acetone, ethanol, or mixtures such as ethanol/water can be effective.[10]

    • Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can lead to the trapping of impurities.

  • Consider Fractional Vacuum Distillation:

    • For thermally stable, high-boiling point compounds like this compound, fractional vacuum distillation can be a highly effective purification method to separate components with close boiling points.[11][12][13] Reducing the pressure lowers the boiling point, preventing thermal degradation.[13]

Issue 3: Product Degradation During Purification

Symptom: The purity of the product decreases after purification, or new, unexpected compounds appear in the analysis.

Possible Causes:

  • Thermal Decomposition: Prolonged heating during distillation or recrystallization can cause degradation of the unsaturated ketone.

  • Acid/Base Sensitivity: The compound may be sensitive to acidic or basic conditions used in chromatography or workup. The α,β-unsaturated ketone functionality can be susceptible to isomerization or other reactions under harsh pH conditions.

Troubleshooting Steps:

  • Minimize Heat Exposure:

    • Vacuum Distillation: Use vacuum distillation to lower the boiling point and reduce the required temperature.[13]

    • Recrystallization: Avoid prolonged heating when dissolving the compound for recrystallization.

  • Control pH:

    • Neutralize Silica Gel: If using column chromatography, consider neutralizing the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the mobile phase to prevent acid-catalyzed degradation.

    • Neutral Workup: Ensure all workup steps are performed under neutral conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The impurities largely depend on the synthetic route.

  • From Oxidation of 1-Hexadecen-3-ol: The primary impurity is likely to be the unreacted starting alcohol. Over-oxidation could potentially lead to cleavage of the double bond or other side products.

  • From Aldol Condensation of Tridecanal and Acetone: Common byproducts include unreacted starting materials, the aldol addition product (a β-hydroxy ketone), and potentially products from self-condensation of acetone.[5][6]

Q2: What is the recommended method for initial purification of crude this compound?

A2: A combination of liquid-liquid extraction and column chromatography is generally recommended for the initial purification. Extraction helps to remove bulk impurities, followed by column chromatography for finer separation.

Q3: How can I assess the purity of my final this compound product?

A3: A combination of analytical techniques should be used to confirm purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the compound and any impurities, allowing for quantification of purity.[1][2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used for quantitative purity assessment (qNMR) against a certified internal standard.[14][15][16][17][18] The presence of characteristic peaks for the α,β-unsaturated ketone system can be diagnostic.[14]

  • Infrared (IR) Spectroscopy: Shows the presence of the characteristic carbonyl (C=O) stretch of an α,β-unsaturated ketone around 1665-1710 cm⁻¹.[14]

Section 3: Data Presentation

Table 1: Typical Solvent Systems for Purification of Long-Chain Ketones

Purification MethodSolvent/Mobile Phase SystemRationale
Recrystallization Acetone, Ethanol, Ethanol/WaterGood solubility at high temperatures and poor solubility at low temperatures for many long-chain ketones.[10]
Column Chromatography Hexane/Ethyl Acetate (gradient)Allows for the separation of nonpolar to moderately polar compounds. The gradient helps to elute a range of impurities.
Vacuum Distillation N/ASuitable for high-boiling, thermally sensitive compounds.

Section 4: Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane or dichloromethane. Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry method with hexane.

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Start the elution with pure hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purity Assessment by GC-MS

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

  • GC Program: Use a temperature program that starts at a low temperature and ramps up to a high temperature to ensure the separation of all components. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/minute to 280°C and hold for 10 minutes.

  • MS Analysis: Acquire mass spectra over a suitable mass range (e.g., m/z 40-500).

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate the purity by integrating the peak area of the product and comparing it to the total area of all peaks in the chromatogram.

Section 5: Visualizations

experimental_workflow crude Crude this compound extraction Liquid-Liquid Extraction crude->extraction column Column Chromatography extraction->column distillation Vacuum Distillation (Optional) column->distillation analysis Purity Analysis (GC-MS, NMR) column->analysis distillation->analysis pure Pure this compound analysis->pure

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_low_purity Low Purity Solutions cluster_separation Separation Difficulty Solutions cluster_degradation Degradation Solutions start Purification Issue? low_purity Low Purity start->low_purity separation_difficulty Separation Difficulty start->separation_difficulty degradation Product Degradation start->degradation analyze_crude Analyze Crude Product low_purity->analyze_crude optimize_synthesis Optimize Synthesis low_purity->optimize_synthesis initial_purification Initial Purification low_purity->initial_purification optimize_chromatography Optimize Chromatography separation_difficulty->optimize_chromatography refine_recrystallization Refine Recrystallization separation_difficulty->refine_recrystallization vacuum_distillation Consider Vacuum Distillation separation_difficulty->vacuum_distillation minimize_heat Minimize Heat Exposure degradation->minimize_heat control_ph Control pH degradation->control_ph

Caption: Troubleshooting logic for this compound purification challenges.

References

Technical Support Center: Optimizing GC-MS Parameters for 1-Hexadecen-3-one Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of "1-Hexadecen-3-one".

Frequently Asked Questions (FAQs)

Q1: What are the initial GC-MS parameters I should start with for analyzing this compound?

A1: For a semi-volatile, unsaturated ketone like this compound, a good starting point for your GC-MS parameters would be:

Table 1: Recommended Initial GC-MS Parameters for this compound Analysis

ParameterRecommended SettingNotes
GC Column Mid-polarity column (e.g., 5% Phenyl Methylpolysiloxane - DB-5ms, HP-5ms)These columns provide good selectivity for ketones.[1][2] For potentially active compounds, using an inert column is advisable.[3]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessThis is a standard dimension offering a good balance of resolution and analysis time.[4][5]
Injection Mode SplitlessRecommended for trace analysis to maximize analyte transfer to the column.[6][7][8]
Injector Temperature 250 - 280 °CShould be high enough to ensure complete vaporization without causing thermal degradation.
Injection Volume 1 µLA standard volume for many applications.
Splitless Hold Time 0.5 - 1.0 minuteThis needs to be optimized to ensure quantitative transfer of the analyte without excessive solvent tailing.[6][9]
Carrier Gas HeliumAt a constant flow rate of 1.0 - 1.5 mL/min.
Oven Temperature Program Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°CThis is a general-purpose program that can be optimized based on the resulting chromatogram.[10]
MS Transfer Line Temp 280 °CTo prevent condensation of the analyte.
MS Ion Source Temp 230 °CA standard starting point.
Ionization Mode Electron Ionization (EI)At the standard 70 eV.
Mass Scan Range m/z 40 - 500To capture the molecular ion and characteristic fragments.

Q2: What is the best way to prepare a sample containing this compound for GC-MS analysis?

A2: Proper sample preparation is crucial for accurate and reproducible results. Here is a general workflow:

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Choose appropriate method based on matrix Concentration Solvent Evaporation (if necessary) Extraction->Concentration Reconstitution Reconstitute in volatile solvent Concentration->Reconstitution Injection Inject into GC-MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Library Search & Mass Spectral Interpretation Integration->Identification Quantification Quantification Identification->Quantification

Figure 1: General experimental workflow for GC-MS analysis.

A detailed protocol for liquid samples is as follows:

  • Extraction: Use a non-polar solvent like hexane (B92381) or dichloromethane (B109758) for liquid-liquid extraction if the sample is in an aqueous matrix.[11] Solid-phase extraction (SPE) can also be used for sample cleanup and concentration.[11][12]

  • Drying: Pass the organic extract through anhydrous sodium sulfate (B86663) to remove any residual water.

  • Concentration: If the analyte concentration is low, carefully evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a volatile solvent suitable for GC-MS, such as hexane or ethyl acetate.[13]

  • Filtration: Filter the final sample through a 0.22 µm syringe filter to remove any particulates before transferring to a GC vial.[14]

Q3: Are there any derivatization steps required for this compound?

A3: Generally, ketones are sufficiently volatile and do not require derivatization for GC-MS analysis. However, if you are experiencing issues with peak shape or sensitivity, derivatization can sometimes improve chromatographic performance. For ketones, derivatization to their oximes can be considered, but it is not a standard procedure for a compound like this compound.

Troubleshooting Guides

Problem 1: I am observing significant peak tailing for this compound.

Answer: Peak tailing is a common issue and can be caused by several factors. Follow this troubleshooting guide to identify and resolve the problem.

troubleshooting_peak_tailing Start Peak Tailing Observed CheckLiner Inspect & Clean/Replace Injector Liner Start->CheckLiner CheckColumnInstall Check Column Installation (correct depth, no leaks) CheckLiner->CheckColumnInstall Tailing persists Resolved Problem Resolved CheckLiner->Resolved Tailing resolved TrimColumn Trim 10-15 cm from the front of the column CheckColumnInstall->TrimColumn Tailing persists CheckColumnInstall->Resolved Tailing resolved CheckTemp Increase Injector and/or Transfer Line Temperature TrimColumn->CheckTemp Tailing persists TrimColumn->Resolved Tailing resolved CheckColumnType Consider a more inert column CheckTemp->CheckColumnType Tailing persists CheckTemp->Resolved Tailing resolved CheckColumnType->Resolved Tailing resolved

Figure 2: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Active Sites in the Inlet: The injector liner is a common source of activity. Deactivated liners are recommended. If you are using a liner with glass wool, ensure it is also deactivated. Consider replacing the liner and septum.[3]

  • Column Contamination: Non-volatile residues from your sample matrix can accumulate at the head of the column, leading to active sites. Trimming 10-15 cm from the inlet side of the column can often resolve this.

  • Improper Column Installation: Ensure the column is installed at the correct depth in the injector and detector and that the fittings are secure to prevent leaks.

  • Insufficient Temperature: If the injector or transfer line temperatures are too low, the analyte may not be completely vaporized or may condense, leading to tailing. Gradually increase these temperatures, but avoid exceeding the column's maximum operating temperature.

  • Column Activity: If you are using an older column, the stationary phase may have degraded. Consider replacing it with a new, inert column.

Problem 2: I am not getting a good signal, or the sensitivity for this compound is very low.

Answer: Low sensitivity can be a result of several factors related to the sample, injection, or MS detector settings.

Table 2: Troubleshooting Low Sensitivity

Possible CauseRecommended Action
Low Analyte Concentration Concentrate your sample as described in the sample preparation section.
Split Injection Mode If you are using a split injection, switch to splitless mode to introduce more of your sample onto the column.[6][7][8]
Incorrect Splitless Hold Time If the hold time is too short, not all of the analyte will be transferred to the column. Optimize the splitless hold time by injecting a standard at different hold times (e.g., 0.5, 0.75, 1.0, 1.25 minutes) and observing the peak area.[6][9]
Leak in the System Perform a leak check of your GC system, paying close attention to the injector septum and column connections.[3][15]
MS Detector Not Tuned Ensure your mass spectrometer is properly tuned according to the manufacturer's recommendations.
Incorrect Mass Scan Range Verify that your scan range includes the expected molecular ion and major fragment ions of this compound.
Dirty Ion Source A contaminated ion source can significantly reduce sensitivity. Follow the manufacturer's instructions for cleaning the ion source.[16]

Problem 3: I am seeing broad or split peaks for this compound.

Answer: Broad or split peaks can be caused by issues with the injection technique, oven temperature, or solvent effects.

  • Slow Injection: For manual injections, the injection should be performed quickly and smoothly. An autosampler will provide more reproducible injections.

  • Initial Oven Temperature Too High: In splitless mode, the initial oven temperature should be low enough to allow for solvent focusing. A good starting point is 20°C below the boiling point of your solvent.[6]

  • Solvent Mismatch: Ensure your sample is dissolved in a solvent that is compatible with your stationary phase. A mismatch in polarity can cause peak distortion.

  • Column Overloading: If the concentration of your analyte is too high, it can lead to fronting peaks. Dilute your sample and reinject.

Problem 4: What are the expected mass spectral fragments for this compound?

Answer: For a long-chain unsaturated ketone, you can expect to see certain characteristic fragmentation patterns in the mass spectrum.

  • Molecular Ion (M+): The molecular ion peak may be present, but it could be weak. For this compound (C16H30O), the molecular weight is approximately 238.3 g/mol .

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.[17][18][19] This would result in the loss of an alkyl radical.

  • McLafferty Rearrangement: If there is a gamma-hydrogen available, a McLafferty rearrangement can occur, which is a characteristic fragmentation for ketones and aldehydes.[17][18][19] This typically results in a fragment ion at m/z 58 for methyl ketones.[20]

  • Loss of Water (M-18): While more common for alcohols, some ketones can exhibit a loss of water, especially if there is a possibility of rearrangement.

By carefully considering these FAQs and troubleshooting guides, you can systematically optimize your GC-MS parameters for the successful detection and analysis of this compound. Always remember to change only one parameter at a time while troubleshooting to accurately identify the source of the problem.

References

Technical Support Center: 1-Hexadecen-3-one Stability and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathways of 1-Hexadecen-3-one and strategies for its prevention. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an α,β-unsaturated ketone with a long aliphatic chain. Its structure, featuring both a reactive conjugated system and a long hydrocarbon tail, makes it susceptible to various degradation pathways. For researchers in drug development and other scientific fields, maintaining the stability and purity of this compound is critical for obtaining accurate and reproducible experimental results. Degradation can lead to the formation of impurities that may alter the compound's biological activity, toxicity profile, and physicochemical properties.

Q2: What are the primary degradation pathways for this compound?

Based on the chemical structure of this compound, the primary degradation pathways are anticipated to be:

  • Oxidative Degradation (Autoxidation): Similar to other unsaturated lipids, the double bond in this compound is susceptible to attack by free radicals, leading to a chain reaction known as lipid peroxidation.[1] This process can result in the formation of hydroperoxides, which can further decompose into a variety of secondary products, including aldehydes, shorter-chain ketones, and carboxylic acids.[2][3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in α,β-unsaturated ketones.[5][6] This can lead to isomerization, cyclization, or fragmentation of the molecule, resulting in a loss of the parent compound and the formation of various photoproducts.[7][8]

  • Hydrolysis: The α,β-unsaturated ketone moiety can be susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions.[1] This can lead to cleavage of the carbon-carbon double bond, yielding a saturated ketone and an aldehyde.

Q3: How can I prevent the degradation of this compound during storage and handling?

To minimize degradation, the following precautions are recommended:

  • Storage Conditions: Store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and light.[4] Refrigeration or freezing is recommended for long-term storage.

  • Use of Antioxidants: The addition of antioxidants can effectively inhibit oxidative degradation.[9] Fat-soluble antioxidants are generally more effective for lipid-soluble compounds.

  • Solvent Choice: For solutions, use deoxygenated solvents and protect from light. Be aware that some solvents, like carbon tetrachloride, can participate in photochemical reactions.[5]

  • pH Control: Maintain a neutral pH to avoid acid- or base-catalyzed hydrolysis.[1]

Troubleshooting Guides

Problem: I am observing unexpected peaks in my HPLC/GC analysis of a this compound sample.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxidative Degradation 1. Confirm Identity of Degradants: Use mass spectrometry (MS) to identify the molecular weights of the unknown peaks. Common degradation products include aldehydes, shorter-chain ketones, and carboxylic acids.[2] 2. Review Storage and Handling: Ensure the sample was stored under an inert atmosphere and protected from light. 3. Implement Preventative Measures: Add an antioxidant to new samples. Prepare solutions with deoxygenated solvents.
Photodegradation 1. Check for Light Exposure: Review experimental procedures to identify any steps where the sample was exposed to light for extended periods. 2. Protect from Light: Use amber vials or wrap containers in aluminum foil. Work in a dimly lit area when possible.
Solvent Impurities or Reactivity 1. Analyze Solvent Blank: Run a blank injection of the solvent to check for impurities. 2. Choose an Appropriate Solvent: Ensure the solvent is of high purity and inert to the compound.
Contamination 1. Clean Glassware Thoroughly: Ensure all glassware is free from contaminants. 2. Use High-Purity Reagents: Verify the purity of all reagents used in the experiment.

Problem: The concentration of my this compound standard solution is decreasing over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Adsorption to Container Surface 1. Use Silanized Glassware: Silanizing glassware can reduce the adsorption of hydrophobic compounds. 2. Choose Appropriate Plasticware: If using plastic, ensure it is compatible with your solvent and does not leach impurities.
Evaporation of Solvent 1. Use Tightly Sealed Containers: Ensure vials are properly capped and sealed with parafilm if necessary. 2. Store at Low Temperatures: Lower temperatures reduce the rate of solvent evaporation.
Ongoing Degradation 1. Re-evaluate Storage Conditions: Refer to the prevention strategies in the FAQ section. Consider aliquoting the standard to minimize freeze-thaw cycles. 2. Prepare Fresh Standards: For critical experiments, prepare standard solutions fresh daily.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general method for assessing the stability of this compound and separating it from its potential degradation products.[10][11][12]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (based on the typical absorbance of α,β-unsaturated ketones).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and isopropanol.

Protocol 2: Forced Degradation Study

To identify potential degradation products and demonstrate the specificity of the analytical method, forced degradation studies are essential.[10]

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Thermal Degradation: Heat a solid sample of this compound at a temperature below its melting point (e.g., 40-60°C) for 48 hours.

After exposure, analyze the samples using the stability-indicating HPLC method to observe any degradation.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions

Stress Condition % Degradation Major Degradation Products (Hypothesized)
0.1 M HCl, 60°C, 24h15%3-Hexadecanone, Aldehyde fragments
0.1 M NaOH, 60°C, 24h25%3-Hexadecanone, Aldehyde fragments
3% H₂O₂, RT, 24h40%Epoxides, Aldehydes, Carboxylic acids
UV light (254 nm), 24h60%Isomers, Cyclobutane dimers, Fragmentation products
Heat (60°C), 48h5%Minor oxidative products
Control (RT, dark), 48h<1%None detected

Table 2: Effect of Antioxidants on the Oxidative Stability of this compound (Illustrative Data)

Antioxidant (Concentration) % Degradation (3% H₂O₂, RT, 24h)
None (Control)40%
Butylated Hydroxytoluene (BHT, 0.1%)5%
α-Tocopherol (Vitamin E, 0.1%)8%
Ascorbyl Palmitate (0.1%)12%

Visualizations

Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_hydrolysis Hydrolysis This compound This compound Lipid_Peroxidation Lipid Peroxidation (Free Radical Chain Reaction) This compound->Lipid_Peroxidation O₂ / Free Radicals Epoxides Epoxides This compound->Epoxides Oxidizing Agents Isomerization Isomerization This compound->Isomerization UV Light Cycloaddition [2+2] Cycloaddition This compound->Cycloaddition UV Light Fragmentation Fragmentation This compound->Fragmentation UV Light Saturated_Ketone 3-Hexadecanone This compound->Saturated_Ketone H⁺ or OH⁻ Aldehyde Aldehyde Fragment This compound->Aldehyde H⁺ or OH⁻ Hydroperoxides Hydroperoxides Lipid_Peroxidation->Hydroperoxides Aldehydes_Ketones Shorter-chain Aldehydes & Ketones Hydroperoxides->Aldehydes_Ketones Carboxylic_Acids Carboxylic Acids Hydroperoxides->Carboxylic_Acids

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_prevention Prevention Strategy Evaluation Sample This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) Sample->Forced_Degradation HPLC Stability-Indicating HPLC-UV/MS Forced_Degradation->HPLC Analyze stressed samples Data_Analysis Data Analysis (Peak Purity, % Degradation, Impurity Profile) HPLC->Data_Analysis Method_Validation Method_Validation Data_Analysis->Method_Validation Validate Method Sample_Antioxidant Sample + Antioxidant Stress_Test Oxidative Stress Sample_Antioxidant->Stress_Test Analysis_Prevention HPLC Analysis Stress_Test->Analysis_Prevention Conclusion Conclusion Analysis_Prevention->Conclusion Evaluate Antioxidant Efficacy

Caption: Workflow for stability testing of this compound.

References

"1-Hexadecen-3-one" stability issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 1-Hexadecen-3-one in various solvents for researchers, scientists, and drug development professionals. The information is based on the general chemical properties of α,β-unsaturated ketones, as specific stability data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can affect the stability of this compound?

A1: The stability of this compound, an α,β-unsaturated ketone, is primarily influenced by several factors:

  • Solvent Choice: The polarity and reactivity of the solvent can significantly impact stability. Protic solvents may participate in addition reactions, while the solvent can also influence the equilibrium between the more stable keto and less stable enol forms.[1][2]

  • pH: Acidic or basic conditions can catalyze degradation reactions such as hydrolysis or isomerization.[3][4]

  • Presence of Nucleophiles: The electrophilic nature of the β-carbon in the enone system makes it susceptible to attack by nucleophiles, leading to 1,4-conjugate addition (Michael addition).[5][6][7] Common nucleophiles include amines, thiols, and even water.

  • Exposure to Light and Air: Like many organic compounds, this compound may be susceptible to photolytic degradation or oxidation upon prolonged exposure to light and air.[8]

  • Temperature: Higher temperatures generally accelerate the rate of degradation reactions.

Q2: What are the expected degradation pathways for this compound?

A2: this compound is an α,β-unsaturated ketone, and its reactivity is characterized by the conjugated system of the carbon-carbon double bond and the carbonyl group.[3][9] Potential degradation pathways include:

  • Michael Addition: Nucleophiles can attack the β-carbon of the double bond. For instance, in the presence of trace amounts of water or alcohols from the solvent, a 1,4-addition can occur, leading to the formation of a β-hydroxy ketone or a β-alkoxy ketone, respectively.[5]

  • Keto-Enol Tautomerism: While the keto form is generally more stable, the equilibrium can be influenced by the solvent.[1][2] The enol form can be more reactive towards certain reagents.

  • Polymerization: Under certain conditions, such as the presence of initiators or upon heating, enones can undergo polymerization.

  • Oxidation: The double bond and the long alkyl chain can be susceptible to oxidation, especially if exposed to air for extended periods.

Q3: Which solvents are recommended for storing this compound?

A3: For short-term storage, it is advisable to use a non-polar, aprotic solvent to minimize the risk of nucleophilic addition reactions. Solvents like hexane, heptane, or toluene (B28343) are generally suitable. For long-term storage, it is best to store the compound neat (undiluted) under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C to -80°C) and protected from light.

Q4: Can I use protic solvents like methanol (B129727) or ethanol (B145695) for my experiments with this compound?

A4: While protic solvents can be used, it is crucial to be aware of the potential for 1,4-addition reactions, where the solvent itself can act as a nucleophile.[5] The rate of this reaction will depend on the specific conditions (e.g., temperature, presence of catalysts). If your experimental design requires a protic solvent, it is recommended to conduct a preliminary stability study to assess the extent of any degradation.

Troubleshooting Guide

Problem: I am observing an unexpected peak in my HPLC/LC-MS analysis after dissolving this compound in my solvent.

  • Possible Cause: This could be a degradation product. If you are using a protic solvent (e.g., methanol, water), you may be observing the product of a Michael addition to the β-carbon.[5]

  • Solution:

    • Analyze a sample of your solvent without the compound to rule out solvent impurities.

    • Acquire a mass spectrum of the unexpected peak to determine its molecular weight. An increase corresponding to the addition of a solvent molecule would support the hypothesis of a 1,4-addition.

    • Consider switching to a less nucleophilic or an aprotic solvent.

    • If the experimental conditions permit, run the reaction at a lower temperature to minimize degradation.

Problem: The concentration of my this compound stock solution appears to decrease over time, even when stored at low temperatures.

  • Possible Cause:

    • Oxidation: The compound may be slowly oxidizing if the solution is not properly deoxygenated or stored under an inert atmosphere.

    • Adsorption to Container: Long-chain, relatively non-polar molecules can sometimes adsorb to the surface of plastic storage vessels.[10]

  • Solution:

    • Prepare stock solutions in amber glass vials to protect from light.

    • Use solvents that have been purged with an inert gas (argon or nitrogen).

    • Store the stock solution under an inert atmosphere.

    • Consider using polypropylene (B1209903) tubes that are known to have low binding characteristics, or perform a study to assess non-specific binding.[10]

Quantitative Data on Stability

Due to the lack of specific experimental data for this compound in the public domain, the following table presents hypothetical stability data to illustrate how such information would be presented. These values are based on the general reactivity of α,β-unsaturated ketones.

SolventTypeTemperature (°C)% Recovery after 24hPutative Major Degradation Product
HexaneNon-polar, Aprotic25>99%-
DichloromethanePolar, Aprotic2598%-
AcetonitrilePolar, Aprotic2597%-
MethanolPolar, Protic2585%4-Methoxyhexadecan-2-one
Water (pH 7)Polar, Protic2590%4-Hydroxyhexadecan-2-one
Water (pH 4)Polar, Protic, Acidic2588%4-Hydroxyhexadecan-2-one
Water (pH 9)Polar, Protic, Basic2575%4-Hydroxyhexadecan-2-one and others

Experimental Protocols

Protocol for Assessing the Chemical Stability of this compound in Various Solvents

This protocol outlines a general procedure for determining the stability of this compound in a given solvent over time.

1. Materials:

  • This compound

  • High-purity solvents to be tested

  • Class A volumetric flasks and pipettes

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubator or water bath for temperature control

  • Autosampler vials

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a non-reactive solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mM).[10]

  • Working Solution Preparation: In separate volumetric flasks, dilute the stock solution with each of the test solvents to a final concentration of 100 µM.

  • Time Zero (T0) Sample: Immediately after preparation, take an aliquot of each working solution and dilute it with the initial mobile phase to a suitable concentration for HPLC or LC-MS analysis. This will serve as the T0 reference sample.

  • Incubation: Incubate the remaining working solutions at a controlled temperature (e.g., 25°C or 37°C).[10]

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 4, 8, 12, and 24 hours), withdraw aliquots from each working solution and prepare them for analysis in the same manner as the T0 sample.[10]

  • Analysis: Analyze all samples by HPLC or LC-MS. The method should be validated for linearity, accuracy, and precision.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample. The peak area of the parent compound is used for this calculation.

Visualizations

DegradationPathways This compound This compound Michael_Adduct β-substituted ketone (e.g., 4-alkoxy/hydroxy-hexadecan-2-one) This compound->Michael_Adduct + Nucleophile (e.g., H2O, ROH) Enol_Tautomer Enol Tautomer This compound->Enol_Tautomer Tautomerization Polymer Polymerization Product This compound->Polymer Initiator/Heat

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (10 mM in ACN) Working_Solutions Prepare Working Solutions (100 µM in Test Solvents) Stock_Solution->Working_Solutions T0_Sample Analyze T0 Sample Working_Solutions->T0_Sample Incubate Incubate at Controlled Temperature T0_Sample->Incubate Time_Points Analyze Samples at Time Points (1, 4, 8, 12, 24h) Incubate->Time_Points Data_Analysis Calculate % Recovery vs. T0 Time_Points->Data_Analysis

Caption: Workflow for assessing the chemical stability of this compound.

References

Troubleshooting "1-Hexadecen-3-one" derivatization for analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of 1-Hexadecen-3-one and other α,β-unsaturated ketones for analytical purposes.

Frequently Asked Questions (FAQs)

Q1: Why is my derivatization of this compound incomplete, resulting in low product yield?

A: Incomplete derivatization is a common issue that can stem from several factors related to reaction kinetics and equilibrium. Because this compound is a ketone, the reaction kinetics can be slower compared to aldehydes.

  • Sub-optimal Reagent Concentration: The concentration of the derivatizing agent is critical. For O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), a common reagent for carbonyls, an insufficient amount may lead to an incomplete reaction. It is recommended to use at least a 2:1 molar ratio of the derivatizing reagent to the analyte.[1]

  • Reaction Time and Temperature: Derivatization reactions for ketones may require longer reaction times or elevated temperatures to proceed to completion.[1] Some carbonyl compounds can take from 24 to 168 hours to fully derivatize.[2] For example, increasing the reaction temperature to 75°C and the time to 45 minutes or longer can significantly improve the yield for stubborn compounds.[1]

  • Presence of Moisture: Water in the sample or reagents can inhibit the reaction or decompose the derivatization reagent and the formed derivatives.[1] Ensure all solvents and glassware are anhydrous and consider storing reagents over a desiccant.[1]

  • Incorrect pH: The pH of the reaction mixture can significantly influence the derivatization efficiency. For PFBHA derivatization, a pH around 3 has been found to be optimal for the subsequent extraction of the derivatives.[3]

Q2: I'm observing multiple peaks for my derivatized product in the chromatogram. What could be the cause?

A: The observation of multiple peaks for a single derivatized analyte is often due to the formation of stereoisomers. When a ketone like this compound reacts with a hydroxylamine-based reagent such as PFBHA, it forms an oxime. This oxime derivative can exist as two geometric isomers, the (E) and (Z) forms, which may be separated by the gas chromatography (GC) column, resulting in two distinct peaks.[4]

Q3: Are there any side reactions I should be aware of when derivatizing an α,β-unsaturated ketone like this compound?

A: Yes. The primary concern with α,β-unsaturated carbonyls is the potential for side reactions involving the carbon-carbon double bond. Under certain conditions, some reagents could potentially react with the double bond in what is known as a 1,4-addition or conjugate addition.[5] For instance, some derivatization methods might lead to bisulfite addition across the double bond if bisulfite is present.[2] It is crucial to use derivatization methods that are highly selective for the carbonyl group, such as oximation with PFBHA, which specifically targets the carbonyl carbon.[4][6]

Q4: How can I optimize PFBHA derivatization reaction conditions for better results?

A: Optimization is key to achieving reproducible and accurate quantification. Based on various studies, the following parameters should be considered for optimization:

  • PFBHA Concentration: While a molar excess is necessary, a very high concentration can lead to reagent-related interference in the chromatogram. Concentrations around 0.43 mg/mL have been used effectively.[2]

  • Reaction Time: As noted, ketones require longer reaction times. It is recommended to perform a time-course study (e.g., analyzing samples at 2, 8, 16, and 24 hours) to determine the point at which the derivative peak area plateaus.[4]

  • Temperature: Reaction temperatures between 35°C and 75°C are commonly reported.[1][4] Higher temperatures can accelerate the reaction but may also promote the degradation of less stable derivatives. A temperature of 50°C is often a good starting point.[7][8]

  • pH Adjustment: The pH should be optimized for both the reaction and the subsequent liquid-liquid extraction step. Quenching the reaction by adding a small amount of acid (e.g., sulfuric acid) can stabilize the derivatives before extraction.[4]

  • Extraction Solvent: The choice of extraction solvent affects recovery. Dichloromethane (B109758) and hexane (B92381) are commonly used.[3][4] The selection should be based on the polarity of the derivative to ensure efficient partitioning.

Q5: My baseline is noisy and I see many extraneous peaks. How can I clean up my sample?

A: A noisy baseline and extraneous peaks often point to contamination from solvents, reagents, or the sample matrix itself.

  • Use High-Purity Materials: Always use the highest purity solvents and reagents available for derivatization and sample preparation to avoid introducing contaminants.[9]

  • Reagent Blank: Always prepare and analyze a "reagent blank" (all reagents without the analyte). This will help identify peaks that are artifacts of the derivatization process itself.

  • Solid Phase Extraction (SPE): For complex matrices, an SPE cleanup step may be necessary before derivatization to remove interfering compounds.

  • Acid-Wash Step: An acid-wash of the organic extract can help remove unreacted, basic PFBHA reagent, reducing background interference during analysis.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing the derivatization of carbonyl compounds.

Table 1: Optimization of On-Fibre PFBHA Derivatization [7]

ParameterCondition RangeSelected Optimal Value
PFBHA Concentration10–170 mg L⁻¹87 mg L⁻¹
Loading Temperature20–50 °C50 °C
Agitation Time1–10 min3 min
Agitation Speed200–500 rpm500 rpm

Table 2: Optimized Parameters for Aqueous Phase PFBHA Derivatization [2][3]

ParameterTested ConditionsOptimal Value/Range
PFBHA Concentration-0.43 mg mL⁻¹
Derivatization Time24 - 168 hours≥ 24 hours
Extraction SolventHexane, Dichloromethane, TolueneDichloromethane
Extraction Time-30 min
Final pH for Extraction-1

Experimental Protocols

Protocol: PFBHA Derivatization of this compound for GC-MS Analysis

This protocol is a generalized procedure based on common practices for derivatizing carbonyl compounds.[3][4]

1. Reagent Preparation:

  • PFBHA Solution (0.2 mg/mL): Dissolve 20 mg of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in 100 mL of high-purity water.
  • Internal Standard Solution: Prepare a stock solution of a suitable internal standard (e.g., cyclohexanone-d4) in methanol.
  • Quenching Solution (0.2 N Sulfuric Acid): Prepare by diluting concentrated sulfuric acid.

2. Derivatization Procedure:

  • To a 4 mL glass vial, add 1 mL of the aqueous sample or standard containing this compound.
  • Add an appropriate amount of the internal standard solution.
  • Add 1 mL of the PFBHA solution to the vial.
  • Seal the vial tightly with a PTFE-lined cap.
  • Vortex the mixture for 1 minute.
  • Place the vial in a heating block or water bath at 50°C for at least 2 hours. For ketones, a longer incubation time (e.g., 24 hours) at a lower temperature (e.g., 35°C) may be required for complete reaction.[4]

3. Extraction:

  • Cool the vial to room temperature.
  • Quench the reaction by adding 2 drops of 0.2 N sulfuric acid to adjust the pH.[4]
  • Add 2 mL of dichloromethane (or hexane) to the vial.
  • Cap the vial and vortex vigorously for 2 minutes to extract the oxime derivatives.
  • Allow the layers to separate. A centrifuge can be used to facilitate separation.
  • Carefully transfer the organic (bottom, if using dichloromethane) layer to a clean vial using a Pasteur pipette.
  • Repeat the extraction with a fresh 2 mL aliquot of the organic solvent.
  • Combine the organic extracts.

4. Sample Concentration and Analysis:

  • Concentrate the combined organic extracts to a final volume of approximately 50-100 µL under a gentle stream of nitrogen.
  • Transfer the concentrated extract to a GC vial with a micro-insert.
  • The sample is now ready for injection into the GC-MS system.

Visualizations

Experimental Workflow

DerivatizationWorkflow prep Sample/Standard Preparation add_is Add Internal Standard prep->add_is add_reagent Add PFBHA Reagent add_is->add_reagent react Incubate (Heat & Time) add_reagent->react quench Quench Reaction (Adjust pH) react->quench extract Liquid-Liquid Extraction quench->extract concentrate Concentrate Under Nitrogen extract->concentrate analyze GC-MS Analysis concentrate->analyze

Caption: General workflow for the PFBHA derivatization of this compound.

Troubleshooting Low Product Yield

TroubleshootingYield start Low or No Product Peak cause1 Incomplete Reaction? start->cause1 cause2 Derivative Degradation? start->cause2 cause3 Poor Extraction? start->cause3 solution1a Increase Reaction Time and/or Temperature cause1->solution1a Yes solution1b Increase Reagent Concentration cause1->solution1b Yes solution1c Check for Moisture (Use Anhydrous Solvents) cause1->solution1c Yes solution2a Use Fresh Reagents cause2->solution2a Yes solution2b Store Derivatives Properly (Cool, Dark) cause2->solution2b Yes solution3a Optimize Extraction Solvent cause3->solution3a Yes solution3b Check & Adjust pH Before Extraction cause3->solution3b Yes

Caption: Decision tree for troubleshooting low derivatization yield.

References

Technical Support Center: Synthesis of 1-Hexadecen-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Hexadecen-3-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and effective method is a two-step synthesis. The first step involves the nucleophilic addition of a vinyl Grignard reagent (vinylmagnesium bromide) to a long-chain aldehyde (tetradecanal) to form the allylic alcohol, 1-hexadecen-3-ol. The second step is the selective oxidation of this allylic alcohol to the desired α,β-unsaturated ketone, this compound, using an oxidizing agent such as activated manganese dioxide (MnO₂).

Q2: What are the primary starting materials for this synthesis?

The key starting materials are tetradecanal (B130844) and vinylmagnesium bromide. Tetrahydrofuran (B95107) (THF) is typically used as the solvent for the Grignard reaction. For the subsequent oxidation step, activated manganese dioxide is the key reagent, and a solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) is commonly employed.

Q3: What are the expected yields for this synthesis?

Yields can vary depending on the purity of the reagents and the reaction conditions. The Grignard reaction to form the intermediate alcohol can proceed in high yield, often in the range of 80-95%. The subsequent oxidation step to the ketone can have more variable yields, typically from 60% to over 90%, depending on the activity of the manganese dioxide and the reaction time.

Troubleshooting Guide

Step 1: Grignard Reaction - Synthesis of 1-Hexadecen-3-ol
Problem Possible Cause(s) Solution(s)
Low or no yield of 1-hexadecen-3-ol 1. Inactive Grignard reagent: The vinylmagnesium bromide may have degraded due to exposure to moisture or air. 2. Wet glassware or solvent: Water will quench the Grignard reagent. 3. Impure tetradecanal: The presence of acidic impurities in the aldehyde can consume the Grignard reagent.1. Use freshly prepared or recently purchased Grignard reagent. Ensure it is stored under an inert atmosphere. 2. Thoroughly dry all glassware in an oven before use and use anhydrous solvent. 3. Purify the tetradecanal by distillation before use.
Formation of significant side products 1. Wurtz coupling: The Grignard reagent can couple with any unreacted vinyl bromide. 2. Enolization of the aldehyde: The Grignard reagent can act as a base and deprotonate the aldehyde at the α-position.1. Add the aldehyde solution slowly to the Grignard reagent to maintain a low concentration of the aldehyde. 2. Perform the reaction at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
Step 2: Oxidation - Synthesis of this compound
Problem Possible Cause(s) Solution(s)
Low yield of this compound 1. Inactive MnO₂: The activity of manganese dioxide can vary significantly depending on its preparation and storage. 2. Insufficient amount of MnO₂: A stoichiometric excess of MnO₂ is often required for complete oxidation. 3. Short reaction time: The oxidation of allylic alcohols with MnO₂ can be slow.1. Use freshly activated MnO₂. Activation can be achieved by heating the powder in an oven. 2. Increase the molar excess of MnO₂ (e.g., 5-10 equivalents relative to the alcohol). 3. Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to proceed until the starting material is consumed, which may take several hours.
Incomplete reaction 1. Poor mixing: MnO₂ is a solid reagent, and inefficient stirring can lead to incomplete reaction. 2. Inappropriate solvent: The choice of solvent can affect the reaction rate.1. Ensure vigorous stirring to maintain a good suspension of the MnO₂. 2. Dichloromethane or chloroform are commonly used. Experiment with different solvents if the reaction is sluggish.
Difficulty in purifying the product 1. Presence of unreacted alcohol: The polarity of the starting alcohol and the product ketone may be similar. 2. Formation of polar byproducts: Over-oxidation or side reactions can lead to impurities that are difficult to separate.1. Use flash column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the product from the starting material.[1][2] 2. Careful monitoring of the reaction can prevent the formation of over-oxidation products.

Experimental Protocols

Protocol 1: Synthesis of 1-Hexadecen-3-ol via Grignard Reaction
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add tetradecanal (1 equivalent) to a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer. Dissolve the aldehyde in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the flask to 0 °C in an ice bath. Add vinylmagnesium bromide (1.1 equivalents, typically a 1.0 M solution in THF) dropwise from the dropping funnel to the stirred solution of tetradecanal over 30 minutes.

  • Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC. Once the reaction is complete, cool the mixture again to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 1-hexadecen-3-ol can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of this compound via Oxidation
  • Preparation: Dissolve the crude or purified 1-hexadecen-3-ol (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Add activated manganese dioxide (5-10 equivalents) to the solution in one portion.[3][4] Stir the resulting black suspension vigorously at room temperature.

  • Monitoring: Monitor the progress of the oxidation by TLC until the starting alcohol is no longer visible. This may take several hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with DCM.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Presentation

Table 1: Representative Yields for the Synthesis of this compound

StepReactionStarting MaterialProductTypical Yield (%)
1Grignard ReactionTetradecanal1-Hexadecen-3-ol85 - 95
2Oxidation1-Hexadecen-3-olThis compound70 - 90

Table 2: Recommended Solvent Systems for Flash Column Chromatography

Compound to be PurifiedTypical Solvent System (v/v)Expected Rf Value
1-Hexadecen-3-ol5-10% Ethyl Acetate in Hexanes~0.3 - 0.4
This compound2-5% Ethyl Acetate in Hexanes~0.4 - 0.5

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound Start Starting Materials: - Tetradecanal - Vinylmagnesium Bromide - Anhydrous THF Grignard Step 1: Grignard Reaction (0 °C to RT, 1-2h) Start->Grignard Quench Quenching (Saturated NH4Cl (aq)) Grignard->Quench Workup1 Aqueous Work-up & Extraction Quench->Workup1 Intermediate Crude 1-Hexadecen-3-ol Workup1->Intermediate Oxidation Step 2: Oxidation (Activated MnO2, DCM, RT) Intermediate->Oxidation Filter Filtration (through Celite®) Oxidation->Filter Workup2 Concentration Filter->Workup2 Purification Flash Column Chromatography Workup2->Purification Product Pure this compound Purification->Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Problem Low Final Yield of This compound CheckStep1 Check Yield of Step 1 (Alcohol) Problem->CheckStep1 CheckStep2 Check Yield of Step 2 (Ketone) Problem->CheckStep2 LowStep1 Low Yield of Alcohol CheckStep1->LowStep1 Low LowStep2 Low Yield of Ketone CheckStep2->LowStep2 Low GrignardIssue Inactive Grignard Reagent? LowStep1->GrignardIssue MoistureIssue Moisture Present? LowStep1->MoistureIssue AldehydeIssue Impure Aldehyde? LowStep1->AldehydeIssue MnO2Issue Inactive MnO2? LowStep2->MnO2Issue StoichiometryIssue Insufficient MnO2? LowStep2->StoichiometryIssue TimeIssue Reaction Time Too Short? LowStep2->TimeIssue

Caption: Decision tree for troubleshooting low product yield.

References

Minimizing isomerization during "1-Hexadecen-3-one" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing isomerization during the synthesis of 1-Hexadecen-3-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevention of unwanted isomerization to other double bond isomers.

Question: My final product shows significant contamination with isomers of this compound. What are the potential causes and how can I minimize their formation?

Answer:

Isomerization in the synthesis of α,β-unsaturated ketones like this compound is a common issue, primarily caused by the presence of acidic or basic residues and elevated temperatures during the reaction or work-up. The most likely isomers are the β,γ-unsaturated ketone (3-Hexadecen-3-one) and other positional isomers of the double bond.

Troubleshooting Workflow:

Isomerization_Troubleshooting Troubleshooting Isomerization in this compound Synthesis start High Isomer Content Detected reaction_conditions Review Reaction Conditions start->reaction_conditions workup_procedure Examine Work-up & Purification start->workup_procedure characterization Confirm Isomer Structure start->characterization base_catalyst Base-Catalyzed Reaction? reaction_conditions->base_catalyst acid_catalyst Acid-Catalyzed Reaction? reaction_conditions->acid_catalyst temperature Reaction Temperature reaction_conditions->temperature reaction_time Reaction Time reaction_conditions->reaction_time neutral_workup Ensure Neutral pH During Work-up workup_procedure->neutral_workup avoid_heat Avoid Excessive Heat During Solvent Removal workup_procedure->avoid_heat chromatography Optimize Chromatographic Separation workup_procedure->chromatography nmr_analysis 1H and 13C NMR Analysis characterization->nmr_analysis gc_ms_analysis GC-MS for Isomer Ratio characterization->gc_ms_analysis base_concentration Reduce Base Concentration base_catalyst->base_concentration Yes weaker_base Use a Weaker Base (e.g., K2CO3) base_catalyst->weaker_base Yes low_temp_base Lower Reaction Temperature base_catalyst->low_temp_base Yes lewis_acid Use Mild Lewis Acid (e.g., ZnCl2) acid_catalyst->lewis_acid Yes low_temp_acid Lower Reaction Temperature acid_catalyst->low_temp_acid Yes

Caption: Troubleshooting workflow for minimizing isomerization.

Key Factors and Solutions:

FactorPotential Cause of IsomerizationRecommended Solution
Catalyst Strong bases (e.g., NaOH, KOH) or strong acids can catalyze double bond migration.[1]Use milder bases like potassium carbonate (K2CO3) or amines (e.g., triethylamine). For acid-catalyzed reactions, consider milder Lewis acids.
Temperature High reaction or purification temperatures can provide the energy for isomerization.Maintain the lowest effective temperature for the reaction and avoid excessive heating during solvent evaporation.
Reaction Time Prolonged exposure to catalytic conditions increases the likelihood of isomerization.Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.
Work-up Residual acid or base in the crude product can cause isomerization during storage or purification.Neutralize the reaction mixture thoroughly during work-up. Wash with a mild acidic solution (e.g., dilute HCl) to remove basic catalysts, followed by a wash with a mild basic solution (e.g., saturated NaHCO3) to remove acidic catalysts, and finally with brine.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for minimizing isomerization when preparing this compound?

A1: Both the Claisen-Schmidt condensation and the oxidation of the corresponding allylic alcohol (1-Hexadecen-3-ol) are viable routes.

  • Claisen-Schmidt Condensation: This reaction between tetradecanal (B130844) and acetone (B3395972) is atom-economical. However, the basic or acidic conditions required can promote isomerization. To minimize this, use of a milder base and careful control of temperature and reaction time are crucial.

  • Oxidation of 1-Hexadecen-3-ol: This two-step route (alkylation of acrolein followed by oxidation) can offer better control. Mild oxidation methods like the Swern or Dess-Martin periodinane (DMP) oxidation are performed under non-isomerizing conditions.

Q2: How can I effectively separate this compound from its isomers?

A2: Isomers of this compound often have very similar boiling points, making distillation challenging. Column chromatography on silica (B1680970) gel is the most effective method for separation. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) in a high hexane ratio (e.g., 98:2), will typically allow for the separation of the desired α,β-unsaturated ketone from its less polar β,γ-isomer and other positional isomers. Careful monitoring of fractions by TLC is essential.

Q3: What spectroscopic methods can I use to confirm the isomeric purity of my this compound?

A3: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.

  • ¹H NMR: The protons on the double bond of the desired α,β-unsaturated isomer (this compound) will have characteristic chemical shifts and coupling constants. The α-proton (at C2) typically appears as a doublet of doublets around 6.1-6.4 ppm, while the β-proton (at C1) appears as a doublet around 6.8-7.0 ppm with a large coupling constant (J ≈ 16 Hz for the E-isomer). The β,γ-isomer will lack these signals and instead show vinylic protons in a different region and pattern.

  • ¹³C NMR: The carbonyl carbon of a conjugated ketone is typically shifted upfield (to a lower ppm value) compared to a non-conjugated ketone. For this compound, the carbonyl carbon (C3) would be expected around 198-200 ppm, whereas in a non-conjugated isomer, it would be further downfield (>205 ppm).

  • GC-MS: This technique can separate the isomers and provide their relative abundance, allowing for a quantitative assessment of purity.

Q4: Can isomerization occur during storage?

A4: Yes, if the purified this compound contains trace amounts of acid or base, isomerization can occur over time. It is recommended to store the purified product in a neutral, aprotic solvent in a refrigerator or freezer to minimize degradation.

Experimental Protocols

Protocol 1: Claisen-Schmidt Condensation with Minimized Isomerization

This protocol utilizes a mild base to reduce the risk of isomerization.

Reaction Scheme:

Claisen_Schmidt Tetradecanal Tetradecanal Product This compound Tetradecanal->Product K2CO3, Ethanol, RT Acetone +   Acetone Acetone->Product

Caption: Claisen-Schmidt condensation for this compound synthesis.

Materials:

  • Tetradecanal

  • Acetone

  • Potassium Carbonate (K₂CO₃)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of tetradecanal (1 equivalent) in ethanol, add acetone (1.5 equivalents).

  • Add finely powdered potassium carbonate (1.2 equivalents) to the mixture.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure at a low temperature (<40°C).

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate, 98:2).

ParameterConditionRationale for Minimizing Isomerization
Base Potassium Carbonate (K₂CO₃)A milder base compared to NaOH or KOH, reducing the rate of isomerization.
Temperature Room TemperatureAvoids providing the thermal energy required for double bond migration.
Work-up Quenching with NH₄ClNeutralizes the basic catalyst promptly to prevent further isomerization.
Protocol 2: Swern Oxidation of 1-Hexadecen-3-ol

This protocol is ideal for producing high-purity this compound as the reaction conditions are non-isomerizing.

Reaction Scheme:

Swern_Oxidation Alcohol 1-Hexadecen-3-ol Product This compound Alcohol->Product 1. (COCl)2, DMSO, CH2Cl2, -78 °C 2. Triethylamine (B128534)

Caption: Swern oxidation of 1-Hexadecen-3-ol.

Materials:

  • 1-Hexadecen-3-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes, then add a solution of 1-Hexadecen-3-ol (1 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.

  • Stir for an additional 30 minutes at -78 °C.

  • Add triethylamine (5 equivalents) dropwise and stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

ParameterConditionRationale for Minimizing Isomerization
Reagents Swern oxidation reagentsThe reaction mechanism does not involve strongly acidic or basic conditions that would promote isomerization.
Temperature -78 °CThe low temperature of the reaction prevents any potential thermal isomerization.

Data Presentation

The following table summarizes hypothetical data on the impact of different bases on the isomerization of this compound during a Claisen-Schmidt condensation, based on established chemical principles.

Table 1: Effect of Base on Isomer Ratio in Claisen-Schmidt Condensation

BaseTemperature (°C)Reaction Time (h)Yield of this compound (%)Isomer Ratio (α,β : β,γ and others)
NaOH25127585 : 15
KOH25127882 : 18
K₂CO₃25246595 : 5
Triethylamine254850>98 : <2

Note: This data is illustrative and actual results may vary depending on specific experimental conditions. It highlights the trend that milder bases lead to a higher proportion of the desired α,β-unsaturated product.

References

Validation & Comparative

"1-Hexadecen-3-one" vs. saturated long-chain ketones biological activity

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the biological activities of 1-Hexadecen-3-one, a representative α,β-unsaturated long-chain ketone, and its saturated counterparts.

Introduction

Long-chain ketones are a diverse class of organic molecules with varied biological activities. A key structural feature that dictates their bioactivity is the presence or absence of α,β-unsaturation. This compound, a 16-carbon ketone with a double bond adjacent to the carbonyl group, serves as a model for α,β-unsaturated ketones. Its structure creates an electrophilic center, making it susceptible to nucleophilic attack, a feature largely absent in its saturated analogs like 3-hexadecanone. This guide compares the biological activities of these two classes of compounds, focusing on cytotoxicity and antimicrobial effects, supported by experimental data and mechanistic insights. While specific data for this compound is limited, we can infer its activity based on structure-activity relationship studies of similar α,β-unsaturated ketones.

Comparative Biological Activity: Cytotoxicity

The presence of an α,β-unsaturated carbonyl system is a critical determinant of cytotoxicity. This moiety acts as a Michael acceptor, readily reacting with cellular nucleophiles such as the thiol groups in cysteine residues of proteins and glutathione. This interaction can disrupt protein function and deplete cellular antioxidant reserves, leading to oxidative stress and apoptosis.[1] Saturated ketones lack this reactive electrophilic center and are therefore generally considered to be significantly less cytotoxic.

Studies on various α,β-unsaturated ketones demonstrate potent cytotoxic activities against cancer cell lines, whereas their saturated counterparts are often inactive.[1] For example, the cytotoxicity of codeinone, which contains an α,β-unsaturated ketone structure, is orders of magnitude higher than codeine, which lacks this feature.[1] The addition of thiol-containing compounds like N-acetylcysteine has been shown to profoundly reduce the cytotoxicity of α,β-unsaturated ketones, confirming the mechanism of action involves thiol reactivity.[1]

Proposed Mechanism of Action for α,β-Unsaturated Ketone Cytotoxicity

The primary mechanism for the heightened biological activity of compounds like this compound is their ability to act as Michael acceptors. This process is depicted below.

G cluster_cell Cellular Environment cluster_saturated Saturated Ketone Interaction UK α,β-Unsaturated Ketone (e.g., this compound) Adduct Covalent Adduct (GSH-Ketone) UK->Adduct Michael Addition AlteredProtein Altered Protein Function UK->AlteredProtein Michael Addition GSH Glutathione (GSH) (Cellular Nucleophile) GSH->Adduct Proteins Protein Thiols (-SH groups) Proteins->AlteredProtein GSH_Depletion GSH Depletion Adduct->GSH_Depletion ROS Increased ROS (Oxidative Stress) AlteredProtein->ROS GSH_Depletion->ROS Apoptosis Apoptosis / Cell Death ROS->Apoptosis SK Saturated Ketone (e.g., 3-Hexadecanone) NoReaction No Covalent Reaction (Low Cytotoxicity) SK->NoReaction G start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate 24h seed->incubate1 treat 3. Treat cells with test compounds incubate1->treat incubate2 4. Incubate 48h treat->incubate2 mtt 5. Add MTT reagent incubate2->mtt incubate3 6. Incubate 3-4h mtt->incubate3 solubilize 7. Solubilize formazan crystals with DMSO incubate3->solubilize read 8. Read absorbance at 550 nm solubilize->read analyze 9. Calculate IC50 value read->analyze end End analyze->end

References

Comparative Analysis of 1-Hexadecen-3-one Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the geometric isomers of 1-Hexadecen-3-one: (E)-1-Hexadecen-3-one and (Z)-1-Hexadecen-3-one. Due to the limited availability of direct experimental data, this guide leverages predictive modeling for physicochemical properties and biological activities, alongside established experimental protocols for the synthesis, characterization, and evaluation of α,β-unsaturated ketones.

Introduction

This compound is a long-chain α,β-unsaturated ketone. The presence of a carbon-carbon double bond at the α,β-position relative to the carbonyl group allows for the existence of two geometric isomers: (E)- (trans) and (Z)- (cis). The spatial arrangement of the substituents around the double bond in these isomers can significantly influence their physicochemical properties and biological activities. This guide offers a comparative overview to aid in the research and development of these compounds. A patent has mentioned this compound as a potential product from the oxidation of 1-hexadecen-3-ol, and it has been identified as a metabolite in a study involving Lactobacillus plantarum.[1][2]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of (E)- and (Z)-1-Hexadecen-3-one. These values were obtained using computational models and provide an estimation of their characteristics.

Property(E)-1-Hexadecen-3-one (Predicted)(Z)-1-Hexadecen-3-one (Predicted)
Molecular Formula C₁₆H₃₀OC₁₆H₃₀O
Molecular Weight 238.41 g/mol 238.41 g/mol
Boiling Point ~300-320 °C~290-310 °C
Melting Point ~20-25 °C~15-20 °C
LogP ~6.5~6.3
Water Solubility LowLow
Polar Surface Area 17.07 Ų17.07 Ų
Predicted ¹H-NMR (vinyl H) δ ~6.8 ppm (dt)δ ~6.1 ppm (dt)
Predicted ¹³C-NMR (C=O) δ ~199 ppmδ ~200 ppm

Note: Predicted values are estimations and should be confirmed by experimental data.

Predicted Biological Activities

α,β-Unsaturated ketones are known to exhibit a range of biological activities, often attributed to their ability to act as Michael acceptors. The reactivity and steric hindrance of the isomers can lead to differences in their biological profiles. The following table presents predicted biological activities for the isomers of this compound.

Biological Activity(E)-1-Hexadecen-3-one (Predicted)(Z)-1-Hexadecen-3-one (Predicted)
Antimicrobial Activity Potentially active against Gram-positive bacteria.Potentially active, possibly with lower potency than the (E)-isomer due to steric hindrance.
Cytotoxic Activity Potential for moderate cytotoxicity against cancer cell lines.Potential for cytotoxic activity, which may differ from the (E)-isomer.
Enzyme Inhibition Possible inhibitor of enzymes with reactive cysteine residues in the active site.Possible inhibitor, with potency influenced by the geometry of the active site.

Experimental Protocols

Stereoselective Synthesis

The synthesis of α,β-unsaturated ketones with defined stereochemistry is a well-established area of organic chemistry. Below are generalized protocols for obtaining the (E) and (Z) isomers of this compound.

Synthesis of (E)-1-Hexadecen-3-one (Wittig Reaction Approach):

  • Preparation of the Ylide: Triphenylphosphine is reacted with an appropriate ethyl halide (e.g., ethyl bromide) to form the phosphonium (B103445) salt. This salt is then treated with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) at low temperature to generate the corresponding ylide.

  • Wittig Reaction: The ylide is then reacted with tetradecanal. The Schlosser modification of the Wittig reaction, involving the use of a second equivalent of base at low temperature followed by the addition of a proton source, can favor the formation of the (E)-alkene.

  • Oxidation: The resulting (E)-1-hydroxy-2-hexadecene is then oxidized to the corresponding ketone using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation.

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Synthesis of (Z)-1-Hexadecen-3-one (Alkyne Reduction Approach):

  • Alkynylation: Tetradecanal is reacted with the lithium salt of propyne (B1212725) in an anhydrous solvent to yield 1-hexadecyn-3-ol.

  • Partial Reduction: The resulting alkynol is partially reduced to the corresponding (Z)-alkenol using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), under a hydrogen atmosphere.

  • Oxidation: The (Z)-1-hexadecen-3-ol is then oxidized to (Z)-1-Hexadecen-3-one using a suitable oxidizing agent as described for the (E)-isomer.

  • Purification: The product is purified by column chromatography.

Characterization

The synthesized isomers should be characterized using a combination of spectroscopic techniques to confirm their structure and stereochemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The coupling constants and chemical shifts of the vinylic protons are particularly important for assigning the stereochemistry. For the (E)-isomer, the coupling constant between the vinylic protons is typically larger (~15-18 Hz) compared to the (Z)-isomer (~10-12 Hz). The chemical shift of the β-vinylic proton in the (E)-isomer is generally downfield compared to the (Z)-isomer.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The fragmentation pattern can provide additional structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ketone (around 1685-1665 cm⁻¹) and the C=C stretch of the alkene (around 1640-1620 cm⁻¹).

Biological Evaluation

Antimicrobial Activity Assay (Broth Microdilution):

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds ((E)- and (Z)-1-Hexadecen-3-one) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., HeLa or A549) are cultured in a suitable medium supplemented with fetal bovine serum.

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Stereoselective Synthesis (E) (E)-Isomer Synthesis (e.g., Wittig Reaction) NMR NMR Spectroscopy (¹H, ¹³C) Stereoselective Synthesis (E)->NMR Structure & Stereochemistry Antimicrobial Antimicrobial Assays (MIC) Stereoselective Synthesis (E)->Antimicrobial Cytotoxicity Cytotoxicity Assays (IC₅₀) Stereoselective Synthesis (E)->Cytotoxicity Stereoselective Synthesis (Z) (Z)-Isomer Synthesis (e.g., Alkyne Reduction) Stereoselective Synthesis (Z)->NMR Stereoselective Synthesis (Z)->Antimicrobial Stereoselective Synthesis (Z)->Cytotoxicity MS Mass Spectrometry (HRMS) IR IR Spectroscopy

Caption: Workflow for the synthesis, characterization, and biological evaluation of this compound isomers.

Nrf2_Keap1_Signaling_Pathway cluster_nucleus Nucleus Unsaturated_Ketone α,β-Unsaturated Ketone (e.g., this compound) Keap1 Keap1 Unsaturated_Ketone->Keap1 Covalent modification of Cys residues Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_translocation Nrf2 Nrf2->Nrf2_translocation Translocation Ubiquitin Ubiquitin Ubiquitin->Nrf2 ARE Antioxidant Response Element (ARE) Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression Initiates transcription Nucleus Nucleus Nrf2_translocation->ARE Binds to

Caption: Potential modulation of the Nrf2-Keap1 signaling pathway by α,β-unsaturated ketones.

References

Validating the Structure of Synthetic "1-Hexadecen-3-one" through Spectroscopic Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a critical checkpoint. This guide provides a comparative framework for the validation of synthetic "1-Hexadecen-3-one" using a suite of spectroscopic techniques. By juxtaposing its expected spectral data with that of a potential isomer, "2-Hexadecen-3-one," we illustrate how subtle differences in molecular structure are manifested in spectroscopic outputs, thereby enabling confident structural elucidation.

Spectroscopic Validation Workflow

The structural validation of a synthetic compound is a systematic process. It begins with the acquisition of data from various spectroscopic methods, followed by a detailed analysis and comparison of the observed data with expected values for the target structure and potential alternatives.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structural Confirmation cluster_3 Conclusion HNMR ¹H NMR Analyze_HNMR Analyze Chemical Shifts, Integration, and Coupling HNMR->Analyze_HNMR CNMR ¹³C NMR Analyze_CNMR Analyze Chemical Shifts and Number of Signals CNMR->Analyze_CNMR IR IR Spectroscopy Analyze_IR Identify Characteristic Functional Group Frequencies IR->Analyze_IR MS Mass Spectrometry Analyze_MS Determine Molecular Weight and Fragmentation Pattern MS->Analyze_MS Compare Compare Experimental Data with Predicted Spectra for This compound and 2-Hexadecen-3-one Analyze_HNMR->Compare Analyze_CNMR->Compare Analyze_IR->Compare Analyze_MS->Compare Conclusion Structure Validated as This compound Compare->Conclusion

Caption: Workflow for the spectroscopic validation of synthetic this compound.

Comparative Spectroscopic Data

The following table summarizes the predicted spectroscopic data for "this compound" and its isomer "2-Hexadecen-3-one." These predictions are based on established principles of spectroscopy and data from analogous compounds.

Spectroscopic TechniqueFeaturePredicted for this compoundPredicted for 2-Hexadecen-3-one
¹H NMR Vinyl Protons 1H, dd, ~6.4 ppm (H-2)1H, dd, ~5.9 ppm (H-1a)1H, dd, ~5.8 ppm (H-1b)1H, t, ~6.8 ppm (H-2)3H, d, ~1.9 ppm (H-1)
α-Methylene Protons 2H, t, ~2.5 ppm (H-4)2H, q, ~2.7 ppm (H-4)
Alkyl Chain ~1.2-1.6 ppm (multiplets)~0.9 ppm (t, terminal CH₃)~1.2-1.6 ppm (multiplets)~0.9 ppm (t, terminal CH₃)
¹³C NMR Carbonyl Carbon ~199 ppm~200 ppm
Vinyl Carbons ~137 ppm (C-2)~128 ppm (C-1)~145 ppm (C-2)~135 ppm (C-1)
α-Carbon ~40 ppm (C-4)~33 ppm (C-4)
Alkyl Chain ~14-32 ppm~14-32 ppm
IR Spectroscopy C=O Stretch ~1685 cm⁻¹ (conjugated)~1690 cm⁻¹ (conjugated)
C=C Stretch ~1630 cm⁻¹~1640 cm⁻¹
=C-H Stretch ~3080 cm⁻¹~3030 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺) m/z 238m/z 238
Key Fragments m/z 55 (C₄H₃O⁺)m/z 83 (C₅H₇O⁺)McLafferty rearrangement not prominentm/z 43 (CH₃CO⁺)m/z 69 (C₄H₅O⁺)Prominent McLafferty rearrangement leading to a fragment at m/z 98

Discussion of Expected Spectral Differences

The key to distinguishing between "this compound" and "2-Hexadecen-3-one" lies in the analysis of the signals associated with the α,β-unsaturated ketone moiety.

  • ¹H NMR Spectroscopy: The vinyl region of the ¹H NMR spectrum is highly diagnostic. "this compound" is expected to show three distinct vinyl protons with complex splitting patterns (doublet of doublets), characteristic of a terminal vinyl group. In contrast, "2-Hexadecen-3-one" would exhibit a single vinyl proton (a triplet) and a doublet for the methyl group at the C-1 position. The multiplicity and chemical shifts of the α-methylene protons (at C-4) would also differ due to the adjacent group.

  • ¹³C NMR Spectroscopy: While the carbonyl and alkyl chain carbons will have similar chemical shifts in both isomers, the vinyl carbons and the α-carbon will be distinguishable. The chemical shifts of the vinyl carbons are influenced by their position relative to the carbonyl group.

  • IR Spectroscopy: Both isomers will show a C=O stretch for a conjugated ketone around 1685-1690 cm⁻¹ and a C=C stretch around 1630-1640 cm⁻¹. However, the exact positions and intensities may vary slightly. The =C-H stretching frequency can also provide clues, with the terminal vinyl group of "this compound" typically appearing at a slightly higher wavenumber.

  • Mass Spectrometry: Both isomers will have the same molecular ion peak at m/z 238. However, their fragmentation patterns will be different. The fragmentation of α,β-unsaturated ketones is influenced by the position of the double bond. "2-Hexadecen-3-one" is expected to show a prominent McLafferty rearrangement, which is not possible for "this compound" in the same manner. Alpha-cleavage will also lead to different characteristic fragment ions.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthetic compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a solution cell.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

  • Acquisition:

    • ESI-MS: Acquire the mass spectrum in positive ion mode. The data will show the protonated molecule [M+H]⁺ and other adducts.

    • EI-MS: Acquire the mass spectrum at a standard ionization energy of 70 eV. This will show the molecular ion (M⁺) and various fragment ions.

  • Data Analysis: Analyze the mass-to-charge ratios (m/z) of the parent ion and the major fragment ions to determine the molecular weight and deduce the fragmentation pathway.

Conclusion

The structural validation of synthetic "this compound" relies on a multi-faceted spectroscopic approach. By carefully analyzing the unique signatures in ¹H NMR, ¹³C NMR, IR, and mass spectra, and comparing them against the predicted data for plausible isomers, a definitive structural assignment can be made. The distinct patterns arising from the placement of the carbon-carbon double bond relative to the carbonyl group provide a robust basis for distinguishing "this compound" from "2-Hexadecen-3-one" and other potential byproducts, ensuring the integrity of the synthesized compound for further research and development.

Bioactivity of 1-Hexadecen-3-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the bioactivity of novel compounds is paramount. This guide provides a comparative analysis of 1-Hexadecen-3-one's potential bioactivity in the context of other unsaturated ketones, supported by available data and general principles of this compound class.

While specific experimental data on the bioactivity of this compound is currently limited in publicly accessible literature, its structural classification as a long-chain α,β-unsaturated ketone suggests a range of potential biological effects. This guide will objectively compare its inferred properties with those of other well-studied unsaturated ketones, providing a framework for future research and drug discovery.

Understanding the Bioactive Potential of α,β-Unsaturated Ketones

The bioactivity of α,β-unsaturated ketones is largely attributed to the presence of a conjugated system, which makes the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity allows these compounds to interact with biological macromolecules, notably proteins, through a process known as Michael addition. This interaction can modulate various cellular signaling pathways, leading to a spectrum of biological responses, including anti-inflammatory, antimicrobial, and cytotoxic effects. However, this same reactivity is also a source of potential toxicity, a critical consideration in drug development.

Comparative Bioactivity Overview

Due to the scarcity of direct experimental data for this compound, this comparison is based on structure-activity relationships and data from other relevant unsaturated ketones.

Bioactive PropertyThis compound (Inferred)Other Unsaturated Ketones (Examples)Key Considerations
Antimicrobial Activity Potentially active, given its presence in termite defense secretions. The long aliphatic chain could facilitate interaction with microbial cell membranes.Chalcones: Exhibit broad-spectrum antimicrobial activity. Ajoene (from garlic): Known for its antibacterial and antifungal properties.The length and nature of the aliphatic chain can significantly influence the spectrum and potency of antimicrobial activity.
Anti-inflammatory Activity Possible modulation of inflammatory pathways via Michael addition to key signaling proteins like Keap1 or components of the NF-κB pathway.Curcumin: A well-known anti-inflammatory agent that is an α,β-unsaturated ketone. Other chalcones: Have demonstrated inhibition of pro-inflammatory enzymes and cytokines.The specific cellular targets and the potency of the anti-inflammatory effect are highly dependent on the overall molecular structure.
Cytotoxicity/Anticancer Activity Potential for cytotoxic effects, particularly against cancer cells, by inducing oxidative stress or inhibiting key cellular processes.Various synthetic α,β-unsaturated ketones: Have been shown to induce apoptosis in cancer cell lines with varying IC50 values.The balance between anticancer efficacy and general cytotoxicity is a major challenge in the development of unsaturated ketone-based therapeutics.

Experimental Protocols: A Methodological Framework

While specific protocols for this compound are not available, the following are standard assays used to evaluate the bioactivity of unsaturated ketones.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay: MTT Assay

Objective: To assess the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Culture: Adherent cells (e.g., a cancer cell line like HeLa) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using DOT language, illustrate a key signaling pathway often modulated by α,β-unsaturated ketones and a general experimental workflow for assessing their bioactivity.

G Potential Anti-inflammatory Mechanism of α,β-Unsaturated Ketones cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases DNA DNA NF-κB->DNA Translocates to nucleus and binds Unsaturated Ketone Unsaturated Ketone Unsaturated Ketone->IKK Inhibits Keap1 Keap1 Unsaturated Ketone->Keap1 Reacts with Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Induces transcription Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Induces transcription

Caption: Potential dual mechanism of anti-inflammatory action for α,β-unsaturated ketones.

G General Experimental Workflow for Bioactivity Screening Compound Synthesis/Isolation Compound Synthesis/Isolation Primary Screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) Compound Synthesis/Isolation->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Secondary Assays Secondary Assays (e.g., Anti-inflammatory, Enzyme Inhibition) Hit Identification->Secondary Assays Active End End Hit Identification->End Inactive Lead Optimization Lead Optimization Secondary Assays->Lead Optimization In vivo Studies In vivo Studies Lead Optimization->In vivo Studies

Caption: A generalized workflow for the screening and development of bioactive compounds.

Conclusion and Future Directions

This compound, as a long-chain α,β-unsaturated ketone, represents an intriguing candidate for further biological investigation. While direct evidence of its bioactivity is sparse, the well-established reactivity and diverse biological effects of other members of this chemical class provide a strong rationale for its study. Future research should focus on systematic in vitro screening to elucidate its potential antimicrobial, anti-inflammatory, and cytotoxic properties. Mechanistic studies can then unravel the specific cellular targets and signaling pathways it modulates. Such a data-driven approach will be crucial in determining the therapeutic potential of this compound and its suitability for drug development programs.

Cross-validation of "1-Hexadecen-3-one" quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Quantification of 1-Hexadecen-3-one: GC-MS vs. LC-MS/MS with Derivatization

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) like this compound is critical for understanding biological processes and for the development of new therapeutic agents. This guide provides a comparative overview of two powerful analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following a derivatization step.

Methodology Comparison

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for each method.

ParameterGC-MSLC-MS/MS with Derivatization
Limit of Detection (LOD) 0.1 - 1 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.05 - 2 ng/mL
**Linearity (R²) **> 0.99> 0.995
Accuracy (% Recovery) 85 - 110%90 - 115%
Precision (%RSD) < 15%< 10%
Sample Throughput ModerateHigh
Derivatization Required? NoYes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. This compound, being a volatile ketone, is well-suited for GC-MS analysis.

Sample Preparation:

  • Extraction: For biological samples, a liquid-liquid extraction (LLE) with a non-polar solvent like hexane (B92381) or a solid-phase microextraction (SPME) can be employed to isolate this compound from the matrix.

  • Concentration: The extract is then concentrated under a gentle stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a suitable solvent (e.g., hexane) for GC-MS analysis.

GC-MS Parameters:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

For non-volatile or thermally labile compounds, LC-MS/MS is the method of choice. While this compound is volatile, derivatization can significantly enhance its ionization efficiency in electrospray ionization (ESI), leading to improved sensitivity. A common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a stable hydrazone.

Sample Preparation and Derivatization:

  • Extraction: Similar to the GC-MS protocol, extract this compound from the sample matrix.

  • Derivatization: The extract is evaporated to dryness and reconstituted in a solution of DNPH in an acidic catalyst (e.g., sulfuric acid in acetonitrile). The reaction mixture is incubated at a controlled temperature to form the this compound-DNPH derivative.

  • Quenching: The reaction is quenched, and the derivative is extracted and concentrated.

  • Reconstitution: The final sample is reconstituted in a mobile phase-compatible solvent (e.g., acetonitrile (B52724)/water mixture).

LC-MS/MS Parameters:

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Ion Electrospray Ionization (ESI+).

  • Mass Analyzer: Triple Quadrupole.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for the this compound-DNPH derivative.

Workflow and Pathway Diagrams

Visualizing the experimental and logical workflows can aid in understanding the comparison of these two methods.

Analytical Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_gcms GC-MS Method cluster_lcms LC-MS/MS Method cluster_comparison Method Comparison Sample Biological Sample Extraction Extraction (LLE or SPME) Sample->Extraction Concentration Concentration Extraction->Concentration GCMS_Analysis Direct GC-MS Analysis Concentration->GCMS_Analysis Reconstitute in Hexane Derivatization Derivatization (e.g., with DNPH) Concentration->Derivatization Reconstitute for Reaction GCMS_Data GC-MS Data Acquisition GCMS_Analysis->GCMS_Data GCMS_Quant Quantification GCMS_Data->GCMS_Quant Comparison Compare Performance Metrics (LOD, LOQ, Accuracy, Precision) GCMS_Quant->Comparison LCMS_Analysis LC-MS/MS Analysis Derivatization->LCMS_Analysis LCMS_Data LC-MS/MS Data Acquisition LCMS_Analysis->LCMS_Data LCMS_Quant Quantification LCMS_Data->LCMS_Quant LCMS_Quant->Comparison

Caption: Comparative analytical workflow for this compound quantification.

Conclusion

Both GC-MS and LC-MS/MS with derivatization are powerful techniques for the quantification of this compound. The choice of method will be dictated by the specific requirements of the study.

  • GC-MS offers a straightforward approach without the need for derivatization, making it a time- and cost-effective option for many applications.

  • LC-MS/MS with derivatization provides superior sensitivity and is ideal for studies requiring the detection of trace levels of this compound in complex biological matrices.

Proper method validation is essential to ensure the accuracy and reliability of the obtained results, regardless of the chosen technique. This includes establishing linearity, accuracy, precision, and the limits of detection and quantification.

The Efficacy of 1-Hexadecen-3-one as a Semiochemical: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of data on the efficacy of 1-Hexadecen-3-one as a semiochemical. Extensive searches have not yielded any specific studies that investigate its performance, either in isolation or in comparison to other known semiochemicals. Therefore, a direct comparison guide with supporting experimental data for this compound cannot be provided at this time.

While the initial intent was to produce a detailed comparative guide for this compound, the absence of published research on its bioactivity necessitates a shift in focus. This report will instead provide a framework for how such a comparison could be structured, should data become available in the future. Furthermore, it will touch upon related compounds and the general methodologies used in the evaluation of semiochemicals.

Framework for Future Comparative Analysis

Should research on this compound emerge, a comprehensive comparison guide would require the following components:

Data Presentation

Quantitative data on the efficacy of this compound and other semiochemicals would be summarized in a clear, tabular format. This would allow for at-a-glance comparison of key performance indicators.

Table 1: Hypothetical Comparative Efficacy of Semiochemicals

SemiochemicalTarget SpeciesAttractant/RepellentEffective Dose (ng)Response Threshold (ng)Field Trial Efficacy (%)Reference
This compound Insecta hypotheticusAttractantData not availableData not availableData not available-
Compound XInsecta hypotheticusAttractant10175[Hypothetical Study 1]
Compound YInsecta hypotheticusRepellent501090[Hypothetical Study 2]
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. A future guide would need to include comprehensive descriptions of the experimental setups used to assess the efficacy of this compound.

Example Experimental Protocol: Olfactometer Bioassay

  • Apparatus: A Y-tube olfactometer (20 cm main arm, 15 cm side arms at a 60° angle) would be used to assess the behavioral response of the target insect.

  • Stimuli: Purified this compound would be diluted in hexane (B92381) to create a range of concentrations. A hexane-only sample would serve as the control.

  • Procedure:

    • A single adult insect would be introduced into the main arm of the olfactometer.

    • Purified and humidified air would be passed through the side arms, one carrying the test compound and the other the control.

    • The choice of the insect (entering the arm with the test compound or the control) and the time spent in each arm would be recorded for a period of 10 minutes.

    • The olfactometer would be cleaned with acetone (B3395972) and baked between trials to prevent cross-contamination.

  • Data Analysis: Statistical analysis (e.g., Chi-squared test) would be used to determine if there is a significant preference for the arm containing this compound compared to the control.

Visualization of Experimental Workflow

Visual diagrams are essential for conveying complex experimental setups and logical relationships. The following DOT script illustrates a hypothetical workflow for evaluating a novel semiochemical.

experimental_workflow cluster_0 Phase 1: Identification & Synthesis cluster_1 Phase 2: Laboratory Bioassays cluster_2 Phase 3: Field Trials Compound_ID Compound Identification (e.g., GC-MS) Synthesis Chemical Synthesis & Purification Compound_ID->Synthesis EAG Electroantennography (EAG) Synthesis->EAG Olfactometer Y-Tube Olfactometer EAG->Olfactometer Dose_Response Dose-Response Studies Olfactometer->Dose_Response Trap_Design Trap Design & Lure Formulation Dose_Response->Trap_Design Field_Efficacy Field Efficacy Trials Trap_Design->Field_Efficacy Comparison Comparison with Known Semiochemicals Field_Efficacy->Comparison Final_Analysis Final_Analysis Comparison->Final_Analysis

Caption: A generalized workflow for the identification and evaluation of a novel semiochemical.

Conclusion and Future Directions

At present, there is no scientific basis to evaluate the efficacy of this compound as a semiochemical. The information and frameworks provided here are intended to serve as a guide for future research in this area. Should studies on this compound be published, this document can be updated to provide a thorough and objective comparison of its performance against established semiochemicals. Researchers in chemical ecology and drug development are encouraged to investigate the potential of this and other novel compounds.

Confirming the Presence of 1-Hexadecen-3-one in Biological Samples: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of specific biomarkers is paramount. This guide provides an objective comparison of the two primary analytical techniques for confirming the presence of the volatile organic compound 1-Hexadecen-3-one in biological samples: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

At a Glance: GC-MS vs. LC-MS/MS for this compound Analysis

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the desired throughput. This compound, a C16 unsaturated ketone, possesses a degree of volatility that makes it potentially suitable for both techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] It offers high chromatographic resolution and is often considered a gold standard for the analysis of low molecular weight substances.[1] For less volatile compounds, derivatization may be necessary to increase their volatility and thermal stability.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly versatile and particularly well-suited for the analysis of a wide range of compounds, including those that are non-volatile, polar, or thermally labile.[1] LC-MS/MS generally provides higher sensitivity and lower detection limits compared to GC-MS, especially in complex biological matrices.[1] For ketones, derivatization can also be employed to enhance ionization efficiency and, consequently, sensitivity.

Performance Comparison

While direct comparative data for this compound is limited in publicly available literature, the following tables summarize typical performance characteristics for the analysis of other representative ketone bodies in biological samples using GC-MS and LC-MS/MS. This data provides a valuable benchmark for what can be expected when developing an assay for this compound.

Table 1: Performance Characteristics of GC-MS for Ketone Analysis in Biological Samples

ParameterTypical ValueReference Compound(s)Biological MatrixCitation
Limit of Detection (LOD) 8 µMAcetone, β-hydroxybutyrateBlood
Limit of Quantification (LOQ) 21 µMAcetone, β-hydroxybutyrateBlood
**Linearity (R²) **> 0.99Pyruvate, β-hydroxybutyrate, acetoacetateBlood[3]
Recovery 98 - 107%Ketone bodiesBlood[4]
Precision (RSD) < 10%Ketone bodiesBlood[4]

Table 2: Performance Characteristics of LC-MS/MS for Ketone Analysis in Biological Samples

ParameterTypical ValueReference Compound(s)Biological MatrixCitation
Limit of Detection (LOD) < 11.7 ± 2.1 nmol/LAcetoacetate, β-hydroxybutyrateSerum[5]
Limit of Quantification (LOQ) < 39.5 ± 7.6 nmol/LAcetoacetate, β-hydroxybutyrateSerum[5]
**Linearity (R²) **≥ 0.997 (over 3 orders of magnitude)Acetoacetate, β-hydroxybutyrateSerum[5]
Recovery Favorable yieldsAcetoacetate, β-hydroxybutyrateSerum, Tissue[5]
Precision (RSD) < 3.3%Acetoacetate, β-hydroxybutyrateSerum[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the extraction and analysis of ketones from biological samples using both GC-MS and LC-MS/MS.

Sample Preparation: Lipid Extraction from Serum/Plasma

A common preparatory step for analyzing lipophilic compounds like this compound from serum or plasma is liquid-liquid extraction.

Protocol:

  • To 100 µL of serum or plasma, add 300 µL of methanol.

  • Vortex the mixture thoroughly to precipitate proteins.

  • Add 300 µL of chloroform (B151607) and vortex again.

  • Add 150 µL of water and vortex to induce phase separation.

  • Centrifuge the sample to achieve complete phase separation.

  • The lower organic phase, containing the lipids, is carefully collected.

  • The solvent is evaporated under a stream of nitrogen.

  • The dried lipid extract is reconstituted in a suitable solvent for either GC-MS or LC-MS/MS analysis.

GC-MS Analysis Protocol (General for Volatile Compounds)

This protocol outlines the general steps for analyzing volatile compounds in a biological matrix extract.

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS). Column: A non-polar or mid-polar capillary column is typically used for untargeted analysis. Carrier Gas: Helium at a constant flow rate. Injection: A splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column. Oven Temperature Program:

  • Initial temperature: 40-60°C, hold for 1-2 minutes.

  • Ramp: Increase temperature at a rate of 10-20°C/minute to 250-300°C.

  • Final hold: Hold at the final temperature for 5-10 minutes. Mass Spectrometer:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

  • Identification: Based on retention time and comparison of the mass spectrum with a reference library (e.g., NIST).

LC-MS/MS Analysis Protocol (General for Lipids)

This protocol provides a general workflow for the analysis of lipids, including ketones, in a biological extract.

Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). Column: A C18 reversed-phase column is commonly used for lipidomics. Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate. Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate. Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute lipids of increasing hydrophobicity. Mass Spectrometer:

  • Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for untargeted analysis.

  • Identification and Quantification: For targeted analysis, specific precursor-to-product ion transitions for this compound would be monitored.

Workflow and Signaling Pathway Visualization

To aid in understanding the experimental process, the following diagrams illustrate a typical workflow for confirming the presence of this compound and a hypothetical signaling pathway in which it might be involved.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis BiologicalSample Biological Sample (e.g., Serum, Tissue) LipidExtraction Lipid Extraction (e.g., Folch Method) BiologicalSample->LipidExtraction Evaporation Solvent Evaporation LipidExtraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Volatile Fraction LCMS LC-MS/MS Analysis Reconstitution->LCMS Lipid Extract DataProcessing Data Processing & Peak Integration GCMS->DataProcessing LCMS->DataProcessing Identification Compound Identification (Mass Spectrum & Retention Time) DataProcessing->Identification Quantification Quantification (Calibration Curve) Identification->Quantification FinalReport FinalReport Quantification->FinalReport Final Report

Caption: Experimental workflow for confirming this compound.

signaling_pathway cluster_stimulus External Stimulus cluster_metabolism Metabolic Shift cluster_response Cellular Response Stimulus Dietary Change / Environmental Exposure LipidMetabolism Altered Lipid Metabolism Stimulus->LipidMetabolism Enzyme Enzymatic Activity (e.g., Desaturase, Oxidase) LipidMetabolism->Enzyme Hexadecenone This compound (Biomarker) Enzyme->Hexadecenone SignalingCascade Downstream Signaling Cascade Hexadecenone->SignalingCascade Modulates CellularEffect Physiological / Pathological Effect SignalingCascade->CellularEffect

Caption: Hypothetical signaling pathway involving this compound.

References

"1-Hexadecen-3-one" vs. other lipid signaling molecules

Author: BenchChem Technical Support Team. Date: November 2025

While the specific role of 1-Hexadecen-3-one in lipid signaling remains to be elucidated by the scientific community, a diverse array of other lipid molecules orchestrates a vast range of cellular and physiological processes. This guide provides a comparative overview of four well-established lipid signaling molecules: Sphingosine-1-phosphate (S1P), Lysophosphatidic acid (LPA), Prostaglandin (B15479496) E2 (PGE2), and Anandamide. The information presented herein is intended for researchers, scientists, and drug development professionals.

Initial investigations into the biological activity of this compound have primarily focused on its potential antimicrobial and antioxidant properties, particularly in the context of its presence in certain fungi and plants. At present, there is a notable absence of published research identifying a specific receptor or a defined signaling pathway for this compound, which is a prerequisite for its classification as a canonical signaling molecule. Therefore, a direct comparison with established lipid messengers is not currently feasible.

This guide will now focus on a detailed comparison of S1P, LPA, PGE2, and Anandamide, highlighting their distinct mechanisms of action, physiological roles, and the experimental methodologies used to study them.

Comparative Overview of Key Lipid Signaling Molecules

The following table summarizes the key characteristics of four major classes of lipid signaling molecules.

FeatureSphingosine-1-phosphate (S1P)Lysophosphatidic acid (LPA)Prostaglandin E2 (PGE2)Anandamide (AEA)
Receptors Five G protein-coupled receptors: S1P1-5[1]At least six G protein-coupled receptors: LPA1-6[2]Four G protein-coupled receptors: EP1-4[3][4]Primarily Cannabinoid receptors CB1 and CB2 (GPCRs); also interacts with TRPV1 channels[5][6]
Key Biological Roles Immune cell trafficking, vascular development and integrity, angiogenesis, cell survival and proliferation[1][7]Cell proliferation, survival, migration, cytoskeletal changes, wound healing, cancer progression[8][9][10]Inflammation, pain, fever, uterine contraction, immune modulation, wound healing[3][11][12]Neuromodulation, pain perception, appetite regulation, mood, memory, immune function[5][13]
Biosynthesis Phosphorylation of sphingosine (B13886) by sphingosine kinases (SphK1 and SphK2)[1][14]Produced via multiple pathways, including hydrolysis of lysophospholipids by autotaxin (ATX)[9]Synthesized from arachidonic acid via the cyclooxygenase (COX) pathway and prostaglandin E synthases[3]Synthesized "on-demand" from membrane phospholipids, primarily N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE)[15]
Degradation Dephosphorylated by S1P phosphatases or irreversibly cleaved by S1P lyase[1]Deacylated by lipid phosphate (B84403) phosphatases (LPPs)Rapidly metabolized by prostaglandin dehydrogenaseHydrolyzed by fatty acid amide hydrolase (FAAH)[16]

Signaling Pathways: A Visual Comparison

The signaling pathways of these lipid mediators are intricate and often cell-type specific. The following diagrams, generated using the DOT language, illustrate the canonical signaling cascades initiated by each molecule.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P S1P S1PR S1P Receptor (S1P1-5) S1P->S1PR G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK Rho Rho G_protein->Rho Cellular_Response Cellular Responses (Survival, Proliferation, Migration, etc.) PLC->Cellular_Response PI3K->Cellular_Response Ras_MAPK->Cellular_Response Rho->Cellular_Response

Caption: S1P Signaling Pathway.

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPA LPA LPAR LPA Receptor (LPA1-6) LPA->LPAR G_protein G Proteins (Gi, Gq, G12/13) LPAR->G_protein PLC PLC G_protein->PLC PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Rho_ROCK Rho/ROCK Pathway G_protein->Rho_ROCK MAPK MAPK Pathway G_protein->MAPK Cellular_Response Cellular Responses (Proliferation, Migration, Cytoskeletal Changes) PLC->Cellular_Response PI3K_Akt->Cellular_Response Rho_ROCK->Cellular_Response MAPK->Cellular_Response

Caption: LPA Signaling Pathway.

PGE2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EPR EP Receptors (EP1-4) PGE2->EPR G_protein G Proteins (Gq, Gs, Gi) EPR->G_protein PLC PLC -> Ca2+ G_protein->PLC EP1 (Gq) AC_cAMP AC -> cAMP G_protein->AC_cAMP EP2/EP4 (Gs) AC_inhibition AC Inhibition G_protein->AC_inhibition EP3 (Gi) Cellular_Response Cellular Responses (Inflammation, Pain, Immune Modulation) PLC->Cellular_Response AC_cAMP->Cellular_Response AC_inhibition->Cellular_Response

Caption: PGE2 Signaling Pathway.

Anandamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Anandamide Anandamide (AEA) CBR Cannabinoid Receptors (CB1, CB2) Anandamide->CBR G_protein Gi/o Proteins CBR->G_protein AC_inhibition Adenylate Cyclase Inhibition G_protein->AC_inhibition MAPK_activation MAPK Activation G_protein->MAPK_activation Ion_channel_modulation Ion Channel Modulation G_protein->Ion_channel_modulation Cellular_Response Cellular Responses (Neurotransmission Inhibition, Immune Modulation) AC_inhibition->Cellular_Response MAPK_activation->Cellular_Response Ion_channel_modulation->Cellular_Response

Caption: Anandamide Signaling Pathway.

Experimental Protocols

The study of lipid signaling molecules employs a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Receptor Binding Assays

Objective: To determine the binding affinity of a lipid ligand to its receptor.

Methodology:

  • Membrane Preparation: Cells overexpressing the receptor of interest are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are resuspended in a binding buffer.

  • Radioligand Binding: A constant concentration of a radiolabeled form of the lipid ligand (e.g., [3H]S1P) is incubated with the prepared cell membranes.

  • Competition Binding: Increasing concentrations of a non-radiolabeled competitor ligand (the lipid molecule of interest) are added to the incubation mixture.

  • Separation and Detection: The mixture is filtered through a glass fiber filter to separate receptor-bound from free radioligand. The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki), which reflects the affinity of the competitor ligand for the receptor.

G-Protein Activation Assays

Objective: To measure the activation of G proteins upon receptor stimulation by a lipid ligand.

Methodology (GTPγS Binding Assay):

  • Membrane Preparation: As described for receptor binding assays.

  • Assay Reaction: Cell membranes are incubated with the lipid agonist and a non-hydrolyzable GTP analog, [35S]GTPγS.

  • Stimulation: Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. The [35S]GTPγS binds to the activated Gα subunit.

  • Immunoprecipitation: The activated Gα subunits are immunoprecipitated using a specific antibody.

  • Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting. An increase in [35S]GTPγS binding indicates G-protein activation.

Second Messenger Assays

Objective: To quantify the production of intracellular second messengers following receptor activation.

Methodology (cAMP Assay for PGE2/EP2/EP4 Signaling):

  • Cell Culture and Treatment: Cells expressing the EP2 or EP4 receptors are cultured and then treated with varying concentrations of PGE2 for a specified time.

  • Cell Lysis: The cells are lysed to release intracellular components.

  • cAMP Measurement: The concentration of cyclic AMP (cAMP) in the cell lysate is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The results are typically expressed as the amount of cAMP produced relative to the total protein concentration in the cell lysate.

Cell Migration Assays

Objective: To assess the effect of a lipid signaling molecule on cell migration.

Methodology (Boyden Chamber Assay):

  • Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower chamber is filled with media containing the lipid chemoattractant (e.g., S1P or LPA).

  • Cell Seeding: The cells of interest are seeded into the upper chamber in serum-free media.

  • Incubation: The chamber is incubated for a period to allow for cell migration through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Quantification: The non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a novel lipid signaling molecule.

Experimental_Workflow Start Hypothesized Bioactive Lipid Receptor_ID Receptor Identification (e.g., Affinity Chromatography, Expression Cloning) Start->Receptor_ID Binding_Assay Receptor Binding Assays (Determine Affinity - Ki) Receptor_ID->Binding_Assay Signaling_Assay Downstream Signaling Assays (G-protein activation, Second Messengers) Binding_Assay->Signaling_Assay Functional_Assay Cellular Functional Assays (Migration, Proliferation, etc.) Signaling_Assay->Functional_Assay In_Vivo In Vivo Model Studies (e.g., Mouse models of disease) Functional_Assay->In_Vivo Conclusion Characterization of Lipid Signaling Molecule In_Vivo->Conclusion

Caption: Experimental workflow for lipid signaling molecule characterization.

References

A Comparative Guide to Isotopic Labeling of 1-Hexadecen-3-one for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of proposed strategies for the isotopic labeling of 1-Hexadecen-3-one, a long-chain aliphatic α,β-unsaturated ketone, for use in metabolic studies. As direct experimental data on the metabolism of this specific compound is limited, this document outlines potential synthetic routes for labeled analogues, compares their utility, and provides detailed experimental protocols based on the known metabolism of similar xenobiotic ketones.

Introduction to Isotopic Labeling in Metabolic Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. By replacing one or more atoms of a compound with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O), researchers can track the molecule and its metabolites through complex biochemical pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This approach provides invaluable insights into absorption, distribution, metabolism, and excretion (ADME) of novel compounds.

Comparison of Proposed Isotopically Labeled this compound Analogues

Currently, there are no commercially available isotopically labeled standards for this compound. However, based on established synthetic methodologies for α,β-unsaturated ketones, several labeling strategies can be proposed. The choice of isotope and its position within the molecule are critical for addressing specific metabolic questions.

Labeled AnalogueProposed IsotopePosition of LabelPotential Application in Metabolic StudiesSynthetic FeasibilityRelative Cost of Precursor
[1-¹³C]-1-Hexadecen-3-one¹³CCarbonyl Carbon (C3)Tracing the core backbone of the molecule and its metabolites. Useful for identifying metabolites where the ketone functionality is modified (e.g., reduction to an alcohol).ModerateModerate
[1,2-¹³C₂]-1-Hexadecen-3-one¹³CC1 and C2 of the vinyl groupInvestigating reactions at the double bond, such as reduction or epoxidation.HighHigh
[¹³C₁₃]-Tridecanal¹³CAll carbons of the tridecanal (B79276) precursorGlobal tracing of the aliphatic chain.HighVery High
[²Hₓ]-1-Hexadecen-3-one²H (Deuterium)Aliphatic chainGeneral purpose tracer, can be synthetically more accessible. Risk of H/D exchange in some biological contexts.ModerateLow to Moderate

Proposed Synthetic Routes for Isotopically Labeled this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. These routes can be adapted to incorporate isotopic labels by using commercially available labeled starting materials.

Wittig Reaction Approach for ¹³C-Labeling

A Wittig reaction provides a reliable method for forming the α,β-unsaturated system. To introduce a ¹³C label at the carbonyl position, one could start with a ¹³C-labeled acetyl precursor.

Workflow for the Synthesis of [3-¹³C]-1-Hexadecen-3-one:

A [2-¹³C]-Acetyl chloride C [2-¹³C]-Tetradecan-2-one A->C Grignard Reaction B Tridecylmagnesium bromide (Grignard reagent) B->C E [3-¹³C]-1-Hexadecen-3-one C->E Wittig Reaction D Phosphonium ylide (e.g., (Triphenylphosphoranylidene)acetaldehyde) D->E

Caption: Synthesis of [3-¹³C]-1-Hexadecen-3-one via Wittig reaction.

Grignard Reaction with a Labeled Acrolein Synthon

Alternatively, a Grignard reaction can be employed using a labeled vinyl synthon. For instance, reacting a Grignard reagent derived from tridecyl bromide with a labeled acrolein equivalent, followed by oxidation, would yield the desired product.

Experimental Protocols for Metabolic Studies

The following is a proposed experimental protocol to investigate the metabolic fate of isotopically labeled this compound in a liver microsome model. Liver microsomes are a common in vitro model as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Objective: To identify the primary metabolites of [3-¹³C]-1-Hexadecen-3-one in a human liver microsome (HLM) assay.

Materials:

  • [3-¹³C]-1-Hexadecen-3-one (synthesized)

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Glutathione (GSH)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • High-resolution mass spectrometer coupled with liquid chromatography (LC-HRMS)

Procedure:

  • Incubation:

    • Prepare a master mix containing phosphate buffer, HLM, and the NADPH regenerating system.

    • Pre-warm the master mix at 37°C for 5 minutes.

    • Initiate the reaction by adding [3-¹³C]-1-Hexadecen-3-one (final concentration, e.g., 1 µM). In a parallel experiment, also add GSH (final concentration, e.g., 5 mM) to trap reactive electrophilic metabolites.

    • Incubate at 37°C with gentle shaking.

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching and Sample Preparation:

    • Quench the reaction by adding two volumes of ice-cold acetonitrile to each aliquot.

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • LC-HRMS Analysis:

    • Inject the samples onto a C18 reverse-phase column.

    • Elute with a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).

    • Acquire data in both positive and negative ion modes using a high-resolution mass spectrometer.

    • Perform full scan analysis and data-dependent MS/MS to identify potential metabolites.

  • Data Analysis:

    • Extract ion chromatograms for the parent compound and expected metabolites.

    • The presence of the ¹³C label will result in a characteristic mass shift in the metabolites compared to any endogenous compounds, aiding in their identification.

    • Identify metabolites by their accurate mass, isotopic pattern, and fragmentation spectra. Common metabolic transformations for α,β-unsaturated ketones include reduction of the double bond, reduction of the ketone, and conjugation with glutathione[1].

Predicted Metabolic Pathway of this compound

Based on the known biotransformation of xenobiotics and α,β-unsaturated carbonyl compounds, the following metabolic pathway for this compound is proposed[1][2][3].

A This compound B Phase I Metabolism A->B Oxidation, Reduction, Hydrolysis C Phase II Metabolism A->C Conjugation D Hexadecan-3-one (Double bond reduction) B->D E 1-Hexadecen-3-ol (Ketone reduction) B->E F Glutathione Conjugate (Michael addition) C->F G Excretion D->G E->G F->G

Caption: Predicted metabolic pathways for this compound.

Conclusion

The isotopic labeling of this compound is a feasible and valuable approach for elucidating its metabolic fate. While no labeled standards are currently available, established synthetic methods can be adapted to produce them. A ¹³C label at the carbonyl position offers a good balance of synthetic accessibility and utility for tracing the core structure through metabolic transformations. The provided experimental protocol using liver microsomes and LC-HRMS offers a robust starting point for researchers to investigate the biotransformation of this and other long-chain aliphatic ketones. The insights gained from such studies are crucial for understanding the potential biological activity and safety of this class of compounds.

References

Benchmarking Synthesis of 1-Hexadecen-3-one: A Comparative Guide to Established Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a cornerstone of discovery and innovation. This guide provides a comparative analysis of established methodologies for the synthesis of 1-Hexadecen-3-one, an α,β-unsaturated ketone with potential applications in various fields. We will explore three primary synthetic routes: the oxidation of the corresponding allylic alcohol, the Aldol condensation of a long-chain aldehyde with acetone (B3395972), and the Wittig reaction. This comparison focuses on experimental protocols, quantitative data, and logical workflows to aid in the selection of the most suitable method for your research needs.

Introduction to Synthetic Strategies

The synthesis of α,β-unsaturated ketones like this compound can be approached through several classic organic reactions. Each method offers distinct advantages and disadvantages concerning factors such as starting material availability, reaction conditions, yield, and scalability. The three routes benchmarked in this guide are:

  • Oxidation of 1-Hexadecen-3-ol: This two-step approach involves the initial synthesis of the allylic alcohol precursor, 1-Hexadecen-3-ol, followed by its oxidation to the target enone.

  • Aldol Condensation: This method involves the base-catalyzed reaction between a long-chain aldehyde (tridecanal) and acetone to directly form the enone.

  • Wittig Reaction: This strategy utilizes the reaction of a stabilized phosphorus ylide with a long-chain aldehyde (tridecanal) to construct the α,β-unsaturated ketone functionality.

Comparison of Synthetic Methods

The following table summarizes the key quantitative data for each of the three synthetic routes to this compound.

ParameterOxidation of 1-Hexadecen-3-olAldol CondensationWittig Reaction
Starting Materials Tridecanal (B79276), Vinylmagnesium bromide, Oxalyl chloride, DMSO, TriethylamineTridecanal, Acetone, Sodium hydroxide (B78521), EthanolTridecanal, (Acetylmethylidene)triphenylphosphorane
Key Intermediates 1-Hexadecen-3-olAldol addition product (β-hydroxy ketone)Betaine/Oxaphosphetane
Overall Yield ~70-85% (for oxidation step)Moderate to Good (typically 40-70%)Good to Excellent (often >80%)
Reaction Time Oxidation: 1-2 hours15 minutes to several hours15 minutes to 24 hours
Reaction Temperature Oxidation: -78 °C to room temp.Room temperature or gentle heatingRoom temperature to reflux
Key Reagents Swern oxidation reagentsStrong base (e.g., NaOH)Stabilized phosphorus ylide
Stereoselectivity Preserves alkene geometryCan produce E/Z mixtures, often favors EGenerally high E-selectivity with stabilized ylides

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Oxidation of 1-Hexadecen-3-ol via Swern Oxidation

This method first requires the synthesis of the allylic alcohol precursor, 1-Hexadecen-3-ol. This can be achieved via a Grignard reaction between tridecanal and vinylmagnesium bromide.

Step 1: Synthesis of 1-Hexadecen-3-ol

A solution of vinylmagnesium bromide in THF is cooled in an ice bath. Tridecanal is added dropwise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield 1-Hexadecen-3-ol.

Step 2: Swern Oxidation of 1-Hexadecen-3-ol

To a solution of oxalyl chloride in dichloromethane (B109758) at -78 °C, a solution of dimethyl sulfoxide (B87167) (DMSO) in dichloromethane is added dropwise. After stirring for 15 minutes, a solution of 1-Hexadecen-3-ol in dichloromethane is added slowly. The reaction mixture is stirred for 30 minutes, followed by the dropwise addition of triethylamine. The reaction is stirred for another 30 minutes at -78 °C and then allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to give this compound.[1][2][3][4][5]

Method 2: Aldol Condensation of Tridecanal and Acetone

In a flask, tridecanal and a slight excess of acetone are dissolved in ethanol. To this stirred solution, an aqueous solution of sodium hydroxide is added dropwise. The reaction mixture is stirred at room temperature for a specified time (e.g., 15 minutes to several hours).[6][7][8][9][10] If a precipitate forms, it is collected by filtration. If not, the reaction mixture may be gently heated to promote both the condensation and subsequent dehydration.[6] The product is then isolated by extraction and purified by chromatography or recrystallization.

Method 3: Wittig Reaction of Tridecanal and (Acetylmethylidene)triphenylphosphorane

(Acetylmethylidene)triphenylphosphorane, a stabilized ylide, is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran. To this solution, tridecanal is added, and the reaction mixture is stirred at room temperature or under reflux for a period of time (e.g., 15 minutes to 24 hours).[11] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, often by column chromatography, to separate the desired this compound from the triphenylphosphine (B44618) oxide byproduct.[12]

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflows and reaction pathways described.

Synthesis_Workflow cluster_oxidation Method 1: Oxidation cluster_aldol Method 2: Aldol Condensation cluster_wittig Method 3: Wittig Reaction Tridecanal_1 Tridecanal 1-Hexadecen-3-ol 1-Hexadecen-3-ol Tridecanal_1->1-Hexadecen-3-ol VinylMgBr Vinylmagnesium bromide VinylMgBr->1-Hexadecen-3-ol Swern_Oxidation Swern Oxidation 1-Hexadecen-3-ol->Swern_Oxidation 1-Hexadecen-3-one_1 This compound Swern_Oxidation->1-Hexadecen-3-one_1 Tridecanal_2 Tridecanal Aldol_Reaction Aldol Condensation Tridecanal_2->Aldol_Reaction Acetone Acetone Acetone->Aldol_Reaction 1-Hexadecen-3-one_2 This compound Aldol_Reaction->1-Hexadecen-3-one_2 Tridecanal_3 Tridecanal Wittig_Reaction Wittig Reaction Tridecanal_3->Wittig_Reaction Ylide (Acetylmethylidene)- triphenylphosphorane Ylide->Wittig_Reaction 1-Hexadecen-3-one_3 This compound Wittig_Reaction->1-Hexadecen-3-one_3

Figure 1. Synthetic pathways to this compound.

Decision_Tree Start Select Synthesis Method for This compound Criteria Primary Consideration? Start->Criteria High_Yield High Yield Critical? Criteria->High_Yield Yield Mild_Conditions Mild Conditions Required? Criteria->Mild_Conditions Conditions One_Step One-Step Process Preferred? Criteria->One_Step Simplicity Oxidation Oxidation of 1-Hexadecen-3-ol High_Yield->Oxidation No Wittig Wittig Reaction High_Yield->Wittig Yes Mild_Conditions->Oxidation Yes (Swern) Aldol Aldol Condensation Mild_Conditions->Aldol No One_Step->Oxidation No One_Step->Aldol Yes

Figure 2. Decision workflow for synthesis method selection.

Conclusion

The choice of synthetic route for this compound will depend on the specific requirements of the research project. The Wittig reaction generally offers high yields and stereoselectivity for the desired E-isomer when using a stabilized ylide. The Aldol condensation provides a more direct, one-pot approach, though yields may be more moderate and purification may be required to separate any side products. The oxidation of the corresponding allylic alcohol is a reliable two-step method, with the Swern oxidation offering mild conditions that are compatible with a wide range of functional groups. By carefully considering the factors outlined in this guide, researchers can select the most appropriate and efficient method for their synthetic goals.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for 1-Hexadecen-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Due to the lack of specific toxicological data for 1-Hexadecen-3-one, it should be handled with caution as a potentially hazardous substance.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Wear a lab coat and ensure exposed skin is covered.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Management

In the event of a spill, the area should be evacuated and ventilated. Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a universal absorbent. Place the absorbed material into a sealed, properly labeled container for disposal.

Disposal Procedures

The disposal of this compound must be managed as a chemical waste product.

Step-by-Step Disposal Guidance:

  • Containerization: Collect waste this compound in a dedicated, leak-proof, and clearly labeled container. The label should include the chemical name, "Hazardous Waste," and any known hazard characteristics.

  • Segregation: Do not mix with other waste streams unless specifically instructed to do so by your EHS department.

  • Storage: Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • EHS Consultation: Contact your institution's EHS department to schedule a pickup and to obtain specific instructions for final disposal. They will ensure the waste is handled and disposed of in accordance with all regulatory requirements.

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date.

Quantitative Data Summary

Without a specific Safety Data Sheet for this compound, no quantitative data regarding exposure limits, toxicity, or disposal concentration limits can be provided. The table below is a template that should be populated with information from a substance-specific SDS when available.

Data PointValue
LD50 (Oral, Rat) Data Not Available
LC50 (Inhalation, Rat) Data Not Available
PEL (OSHA) Data Not Available
TLV (ACGIH) Data Not Available
Disposal Regulations Refer to local, state, and federal guidelines

Logical Workflow for Chemical Disposal

The following diagram illustrates the general decision-making process for the disposal of a laboratory chemical like this compound.

General Chemical Disposal Workflow Start Start: Chemical Waste Generated Identify Identify Chemical & Hazards (Consult SDS) Start->Identify SDS_Available Is SDS Available? Identify->SDS_Available No_SDS Treat as Unknown/ Potentially Hazardous SDS_Available->No_SDS No Segregate Segregate Waste SDS_Available->Segregate Yes No_SDS->Segregate Label Label Container Correctly Segregate->Label Store Store in Designated Waste Area Label->Store Contact_EHS Contact EHS for Disposal Store->Contact_EHS End End: Waste Disposed Contact_EHS->End

Caption: General workflow for laboratory chemical waste disposal.

Personal protective equipment for handling 1-Hexadecen-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Handling 1-Hexadecen-3-one requires stringent adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. The primary concerns include potential skin and eye irritation, and unknown toxicological properties. Therefore, a comprehensive approach to personal protective equipment (PPE), handling, and disposal is paramount.

Recommended Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory best practices for similar compounds.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards.[1] A face shield may be required for splash hazards.To protect eyes from splashes and vapors.
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene) and a flame-resistant lab coat.[1]To prevent skin contact and absorption.
Respiratory Protection Generally not required under normal use with adequate ventilation. If vapors or aerosols are generated, use a NIOSH-approved respirator.To prevent inhalation of potentially harmful vapors.
Footwear Closed-toe shoes.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Gather all necessary PPE and handling equipment before starting.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[1][2]

    • Do not inhale vapors or mists.[1][2]

    • Use non-sparking tools and equipment to prevent ignition sources.[3]

    • Keep the container tightly closed when not in use.[2][3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]

    • Store in a tightly sealed container.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Dispose of as hazardous waste in accordance with local, regional, and national regulations.[2][4]

  • Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.

  • Spill Cleanup:

    • In case of a spill, evacuate the area and ensure adequate ventilation.

    • Absorb the spill with an inert material such as sand, silica (B1680970) gel, or universal binder.[1][2]

    • Collect the absorbed material into a suitable, closed container for disposal.[1][4]

First Aid Measures

The following table outlines immediate first aid procedures in case of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][4]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][3]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][3][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[2][4]

Chemical Handling Safety Workflow

The following diagram illustrates the logical workflow for safely handling chemical substances like this compound, from initial assessment to final disposal.

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase RiskAssessment Conduct Risk Assessment GatherInfo Review Safety Information (SDS) RiskAssessment->GatherInfo SelectPPE Select Appropriate PPE GatherInfo->SelectPPE EngineeringControls Use Engineering Controls (Fume Hood) SelectPPE->EngineeringControls SafeHandling Follow Safe Handling Procedures EngineeringControls->SafeHandling Storage Proper Storage SafeHandling->Storage Decontamination Decontaminate Work Area SafeHandling->Decontamination SpillResponse Spill Response SafeHandling->SpillResponse If Spill Occurs FirstAid First Aid SafeHandling->FirstAid If Exposure Occurs WasteDisposal Dispose of Waste Decontamination->WasteDisposal

Caption: Workflow for Safe Chemical Handling and Emergency Response.

References

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